L-Glucono-1,5-lactone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-KLVWXMOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-80-2 | |
| Record name | gluconolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
L-Glucono-1,5-lactone chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of L-Glucono-1,5-lactone
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is the cyclic ester of L-gluconic acid.[1] Its structure consists of a six-membered ring, making it a delta-lactone.
Molecular Structure of this compound
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 155 °C | [1] |
| Solubility | Freely soluble in water; sparingly soluble in ethanol. | |
| Purity (by HPLC) | ≥93% | [1] |
Hydrolysis of this compound
In aqueous solutions, this compound undergoes hydrolysis to form an equilibrium mixture with L-gluconic acid. This reaction is influenced by factors such as temperature and pH. The hydrolysis proceeds more rapidly at higher temperatures and pH values.
Hydrolysis of this compound
Caption: Equilibrium reaction of this compound hydrolysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as the C=O stretch of the lactone and the O-H stretches of the hydroxyl groups.
Experimental Workflow for Characterization
Caption: A typical experimental workflow for the characterization of this compound.
Biological Activity and Signaling Pathways
While research on the specific biological roles of this compound is ongoing, studies on its isomer, D-glucono-1,5-lactone (also known as gluconolactone), have suggested potential involvement in cellular signaling pathways. For instance, gluconolactone (B72293) has been reported to relieve ischemia/perfusion-induced cardiac injury through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. It is thought that gluconolactone may activate this pathway via Protein Kinase C epsilon (PKCε).
Potential Signaling Pathway Involvement
Caption: A proposed signaling pathway for the cardioprotective effects of gluconolactone.
References
The Enigmatic Natural Occurrence of L-Glucono-1,5-lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucono-1,5-lactone, a cyclic ester of gluconic acid, is a molecule of significant interest in the food and pharmaceutical industries. While its D-isomeric form, D-Glucono-1,5-lactone (commonly known as GDL), is well-characterized and widely utilized, the natural occurrence and biological role of its enantiomer, L-Glucono-1,5-lactone, remain largely uncharted territory. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of Glucono-1,5-lactone, with a specific focus on distinguishing between the D- and L-isomers. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways.
Natural Occurrence: A Tale of Two Isomers
The vast majority of scientific literature focuses on D-Glucono-1,5-lactone, which is a naturally occurring carbohydrate.[1][2][3] It is found in a variety of food sources, contributing to their flavor profiles and acting as a natural acidulant.[1][3][4] In contrast, there is a significant lack of evidence for the natural occurrence of this compound in plants, foods, or biological systems. Searches for "this compound" often lead to information about its D-isomer or the structurally related L-gulono-1,4-lactone, a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in many animals (but not humans).[5]
D-Glucono-1,5-lactone in Natural Sources
D-Glucono-1,5-lactone is a natural constituent of numerous food products. Its presence is often a result of the enzymatic oxidation of D-glucose.[4] The following table summarizes the known natural sources of D-Glucono-1,5-lactone.
| Natural Source | Typical Concentration | Reference(s) |
| Honey | Present | [1][3] |
| Fruit Juices | Present | [1][3] |
| Wine | Present | [1][3] |
| Fermented Products | Present | [1] |
Table 1: Natural Occurrence of D-Glucono-1,5-lactone
Biosynthesis of Glucono-1,5-lactone
The biosynthesis of D-Glucono-1,5-lactone is a well-established pathway involving the oxidation of D-glucose. This reaction is catalyzed by the enzyme glucose oxidase, which is commonly found in various microorganisms, such as the fungus Aspergillus niger.[4] The process involves the conversion of the aldehyde group at the C1 position of glucose to a carboxyl group, forming the lactone.
In contrast, a defined biosynthetic pathway for this compound in natural systems has not been elucidated in the available scientific literature. The metabolic pathways involving L-sugars are generally less common than those for their D-counterparts. While the metabolism of L-glucose and L-gluconic acid is studied in certain microorganisms, the specific synthesis of this compound is not a prominent feature of these pathways.
The biosynthesis of L-gulono-1,4-lactone, a different compound, is a critical step in the vitamin C pathway in many animals. This pathway starts from D-glucose and proceeds through a series of enzymatic reactions. It is important to distinguish this pathway from any potential biosynthesis of this compound.
Experimental Protocols for Detection and Quantification
The analytical methods for gluconolactone (B72293) are predominantly developed and validated for the D-isomer due to its industrial relevance. These methods can be broadly categorized into enzymatic assays and chromatographic techniques.
Enzymatic Assay for D-Gluconic Acid and D-Glucono-δ-lactone
This method is specific for the D-isomer and relies on the enzymatic conversion of D-gluconate to a product that can be measured spectrophotometrically. D-Glucono-δ-lactone is determined after alkaline hydrolysis to D-gluconic acid.
Principle:
-
Phosphorylation: D-Gluconate is phosphorylated to D-gluconate-6-phosphate by ATP in a reaction catalyzed by gluconate kinase (GK).
-
Oxidative Decarboxylation: D-gluconate-6-phosphate is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH) in the presence of NADP+, producing ribulose-5-phosphate and NADPH.
-
Quantification: The amount of NADPH formed is stoichiometric to the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.
Procedure for D-Glucono-δ-lactone Determination:
-
Adjust the pH of the sample solution to approximately 11 with 2 M NaOH.
-
Incubate at room temperature (around 25°C) for 10 minutes to ensure complete hydrolysis of the lactone to gluconate.
-
Neutralize the solution.
-
Proceed with the enzymatic assay for D-gluconic acid as described in the principle.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of organic acids and their lactones.
HPLC with Charged Aerosol Detection (HPLC-CAD):
-
Principle: This method separates compounds based on their interaction with a stationary phase. The charged aerosol detector provides a near-universal response for non-volatile analytes, making it suitable for quantifying compounds that lack a UV chromophore, such as gluconolactone.
-
Stationary Phase: A common choice is a C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is often used.
-
Detection: Charged Aerosol Detector (CAD).
Chiral Separation:
Signaling Pathways and Metabolic Roles
D-Glucono-1,5-lactone is an intermediate in the pentose (B10789219) phosphate (B84403) pathway, a crucial metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis.
Due to the lack of evidence for its natural occurrence, the involvement of this compound in any specific signaling pathways or its metabolic role in plants or other organisms remains unknown.
Conclusion
The natural occurrence of Glucono-1,5-lactone is overwhelmingly dominated by its D-isomer, D-Glucono-1,5-lactone (GDL). GDL is a well-documented natural constituent of various foods and is produced through the microbial fermentation of glucose. In stark contrast, there is a profound absence of scientific literature supporting the natural occurrence of this compound in any significant quantity in plants, foods, or biological systems. Consequently, established biosynthetic pathways and detailed, validated analytical methods are specific to the D-isomer.
For researchers, scientists, and drug development professionals, this distinction is critical. While D-Glucono-1,5-lactone presents opportunities for applications based on its natural presence and well-understood properties, any investigation into this compound must begin with the fundamental challenge of its detection and confirmation in natural sources. Future research employing advanced chiral separation techniques may be necessary to definitively determine if this compound exists naturally, even in trace amounts, and to elucidate its potential biological significance. Until such evidence emerges, the natural world of gluconolactones appears to be exclusively dextrorotatory.
References
Section 1: The Predominant Pathway: Biosynthesis of D-Glucono-1,5-Lactone
An In-depth Technical Guide on the Biosynthesis of L-Glucono-1,5-Lactone
Executive Summary
The biosynthesis of glucono-1,5-lactone is a fundamental biochemical process; however, the metabolic pathways are starkly divided by chirality. The biosynthesis of D-Glucono-1,5-lactone and its phosphorylated form is a central and ubiquitous part of core metabolism, primarily through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). In stark contrast, this compound is not a common metabolite, and a dedicated, widespread biosynthetic pathway for its creation is not known to exist. Most organisms exhibit high stereospecificity in their enzymatic machinery, rendering them unable to metabolize L-glucose, the precursor to this compound.
This guide provides a detailed overview of the well-characterized pathways for D-glucono-1,5-lactone biosynthesis for contextual understanding. It then delves into the core topic: a specialized and recently discovered bacterial pathway capable of synthesizing this compound, a significant finding for researchers in biocatalysis and drug development. This discovery hinges on a unique dehydrogenase with broad substrate specificity. Quantitative data and detailed experimental protocols for the key enzymes in both the D- and L-isomer pathways are provided herein.
The production of D-Glucono-1,5-lactone and its 6-phosphate derivative occurs via two primary routes.
The Pentose Phosphate Pathway (Oxidative Phase)
The oxidative phase of the pentose phosphate pathway (PPP) is the main cellular route for producing NADPH and the precursor for nucleotide synthesis. It begins with the oxidation of glucose-6-phosphate.
-
Oxidation of Glucose-6-Phosphate : The enzyme Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of D-glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone. This is the rate-limiting step of the PPP and generates one molecule of NADPH.[1]
-
Hydrolysis of the Lactone : The resulting 6-phospho-D-glucono-1,5-lactone is subsequently hydrolyzed to 6-phospho-D-gluconate by the enzyme 6-phosphogluconolactonase (6PGL).[2][3] This reaction can also occur spontaneously, but the enzymatic catalysis prevents the accumulation of the reactive lactone intermediate.[2][4]
Direct Oxidation of D-Glucose
A more direct, non-phosphorylated pathway exists, which is widely exploited in biotechnology.
-
Glucose Oxidase Action : The enzyme Glucose Oxidase (GOx), commonly found in fungi like Aspergillus niger, catalyzes the direct oxidation of β-D-glucose using molecular oxygen as an electron acceptor.[3][5] The products are D-glucono-1,5-lactone and hydrogen peroxide.[3][6]
-
Spontaneous Hydrolysis : The D-glucono-1,5-lactone produced then spontaneously hydrolyzes in aqueous solution to form D-gluconic acid.[7]
Diagram of D-Isomer Biosynthesis Pathways
Quantitative Data: D-Isomer Pathway Enzymes
| Enzyme | Substrate | K_m_ (mM) | Source Organism | Notes |
| Glucose Oxidase | β-D-Glucose | 33 - 110 | Aspergillus niger | Highly specific for β-D-glucose.[8] |
| Hexokinase | D-Glucose | 0.12 | Cow Lens | Part of glycolysis, phosphorylates glucose. |
| Aldose Reductase | D-Glucose | 28 | Cow Lens | Part of the polyol pathway. |
| Glucose Dehydrogenase | D-Glucose | 690 | Cow Lens | Broad substrate enzyme. |
Experimental Protocol: Assay for Glucose Oxidase
This protocol is based on a coupled enzyme assay where the hydrogen peroxide produced is used by peroxidase to oxidize a chromogen.[5][9]
Principle:
-
β-D-Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-Glucono-1,5-lactone + H₂O₂
-
H₂O₂ + o-Dianisidine (reduced) --(Peroxidase)--> o-Dianisidine (oxidized, colored)
Materials:
-
Buffer: 50 mM Sodium Acetate, pH 5.1, saturated with O₂.
-
Substrate Solution: 10% (w/v) β-D-Glucose in O₂-saturated purified water.
-
Chromogen Solution: 0.21 mM o-dianisidine dihydrochloride (B599025) in buffer.
-
Peroxidase (POD) Solution: 60 purpurogallin units/mL in cold purified water.
-
Enzyme Solution: Glucose Oxidase (GOx) diluted to 0.4-0.8 units/mL in cold buffer.
-
Spectrophotometer set to 460 nm and thermostatted at 35°C.
Procedure:
-
Prepare a reaction cocktail by mixing the substrate and chromogen solutions. Equilibrate to 35°C.
-
Pipette the following into a cuvette:
-
2.5 mL of the Reaction Cocktail
-
0.1 mL of Peroxidase Solution
-
-
Mix by inversion and place in the spectrophotometer to equilibrate.
-
To initiate the reaction, add 0.1 mL of the diluted GOx Enzyme Solution and mix immediately.
-
Record the increase in absorbance at 460 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.
Calculation: Units/mL Enzyme = (ΔA/min * Total Volume) / (ε * Sample Volume * Light Path)
-
ε (extinction coefficient) for oxidized o-dianisidine is 11.3 mM⁻¹cm⁻¹.
Section 2: The Biosynthesis of this compound: A Specialized Bacterial Pathway
While most organisms cannot metabolize L-glucose, a catabolic pathway was recently discovered in the bacterium Paracoccus laeviglucosivorans that begins with the oxidation of L-glucose.[2][10]
Key Enzyme: scyllo-Inositol Dehydrogenase
The initial and pivotal step in this pathway is catalyzed by an enzyme with broad substrate specificity, identified as scyllo-inositol dehydrogenase (Pl-scyllo-IDH).[2][10] Although its primary substrate in nature is likely an inositol (B14025) isomer, it possesses the unique ability to efficiently oxidize L-glucose.[2][10]
Reaction: The enzyme catalyzes the NAD⁺-dependent oxidation of L-glucose at the C1 position to produce this compound.[2][10]
L-Glucose + NAD⁺ ⇌ this compound + NADH + H⁺
Another enzyme, D-threo-aldose 1-dehydrogenase, isolated from Trinickia caryophylli (formerly Pseudomonas caryophylli), is also capable of oxidizing L-glucose, highlighting that this capability, while rare, exists in the microbial world.
Diagram of L-Isomer Biosynthesis Pathway
Section 3: Quantitative Data & Experimental Protocols for L-Isomer Biosynthesis
The following data and protocols are derived from the characterization of scyllo-inositol dehydrogenase from P. laeviglucosivorans (Pl-scyllo-IDH).[2]
Quantitative Data: Kinetic Parameters of Pl-scyllo-IDH
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| scyllo-Inositol | 2.9 ± 0.3 | 29 ± 1 | 10000 |
| myo-Inositol | 17 ± 1 | 24 ± 1 | 1400 |
| L-Glucose | 31 ± 2 | 17 ± 1 | 550 |
| D-Glucose | 200 ± 20 | 12 ± 1 | 60 |
Data adapted from Fukano et al. (2018). The enzyme shows the highest affinity for inositols but still demonstrates significant activity with L-glucose.
Experimental Protocol: Assay for Pl-scyllo-IDH Activity
This protocol measures the rate of NAD⁺ reduction to NADH by monitoring the increase in absorbance at 340 nm.[2]
Principle: L-Glucose + NAD⁺ --(Pl-scyllo-IDH)--> this compound + NADH + H⁺
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
Cofactor Solution: 20 mM NAD⁺ in Assay Buffer.
-
Substrate Stock: L-glucose solutions at various concentrations (e.g., 12.5, 25, 50, 100 mM) in Assay Buffer.
-
Enzyme Solution: Purified Pl-scyllo-IDH diluted to 0.2 mg/mL in a suitable buffer.
-
UV-Vis Spectrophotometer set to 340 nm.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette with a total volume of 900 μL, containing:
-
100 mM Tris-HCl, pH 9.0
-
20 mM NAD⁺
-
Substrate (L-glucose) at the desired final concentration.
-
-
Incubate the mixture in the spectrophotometer to reach thermal equilibrium.
-
Initiate the reaction by adding 50 μL of the 0.2 mg/mL enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm.
-
Record data continuously for several minutes to determine the initial linear rate (ΔA₃₄₀/min).
Calculation: The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Section 4: Chemical Synthesis of this compound
Given the rarity of its biosynthetic pathway, this compound is more commonly produced via chemical synthesis. A notable method involves the conversion from the readily available D-glucose. This multi-step synthesis proceeds through a key intermediate, methyl 2,3-O-isopropylidene-β-D-gulo-furanosiduronic acid, which is then converted into this compound.[4] This lactone can be further reduced to yield L-glucose.[4] Such chemical routes, while effective, underscore the specialized nature of the enzymatic pathways that can produce L-sugars.
Conclusion
The biosynthesis of this compound is a rare biochemical event, starkly contrasting with the central metabolic role of its D-enantiomer. The discovery of enzymes like scyllo-inositol dehydrogenase in Paracoccus laeviglucosivorans provides a fascinating example of metabolic diversity and offers valuable tools for researchers. This enzyme's ability to overcome the high stereospecificity typical of carbohydrate-acting enzymes opens avenues for the biocatalytic production of rare L-sugars and their derivatives. For professionals in drug development and metabolic engineering, understanding these niche pathways provides a foundation for developing novel therapeutics and biocatalytic processes, moving beyond the canonical pathways of central metabolism.
References
- 1. rcsb.org [rcsb.org]
- 2. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Purification and characterization of mannitol dehydrogenase from Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Purification and Characterization of Cytosolic 6-Phosphogluconate Dehydrogenase Isozymes from Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]
- 8. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification | PLOS One [journals.plos.org]
- 9. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-threo-aldose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
Stereochemical Distinction of L- and D-Glucono-1,5-lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the stereochemistry of L-Glucono-1,5-lactone and D-Glucono-1,5-lactone. These molecules are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. This fundamental difference in their three-dimensional structure dictates their distinct physicochemical properties and biological activities, which is of critical importance in the fields of biochemistry, pharmacology, and food science.
Core Stereochemistry and Structural Representation
Glucono-1,5-lactone is the cyclic ester of gluconic acid, forming a six-membered ring analogous to a pyranose sugar ring. The defining difference between the D- and L-isomers lies in the spatial orientation of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups attached to the chiral carbons of the lactone ring.
-
D-Glucono-1,5-lactone: This is the naturally occurring and more common isomer. It is derived from D-glucose. Its IUPAC name is (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one.[1]
-
This compound: This isomer is the synthetic enantiomer of the D-form. Its IUPAC name is (3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one.[2]
The relationship between these two molecules is purely enantiomeric, meaning they are mirror images. This is visually represented in the following diagram.
Caption: Enantiomeric relationship between D- and this compound.
Comparative Physicochemical Properties
As enantiomers, D- and this compound share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their key distinguishing feature is their optical activity—the ability to rotate plane-polarized light in opposite directions.
| Property | D-Glucono-1,5-lactone | This compound |
| Molecular Formula | C₆H₁₀O₆[1][3] | C₆H₁₀O₆[2][4] |
| Molecular Weight | 178.14 g/mol [1][3] | 178.14 g/mol [2][4] |
| Appearance | White crystalline powder[3][5] | White to off-white powder[4][6] |
| Melting Point | 150-154 °C[3] | 151-155 °C[4] |
| Specific Rotation ([α]D) | +63.5° (c=10, H₂O)[5] | -63.5° (c=10, H₂O)[4] |
| Water Solubility | 590 g/L (hydrolyzes)[4][5] | 500 g/L (20 °C)[4] |
| CAS Number | 90-80-2[1][3] | 52153-09-0[6] |
Note: Both isomers hydrolyze in water to form their respective gluconic acids, establishing a chemical equilibrium.[7][8]
Biological Activity and Significance
The stereospecificity of biological systems, particularly enzymes and receptors, leads to profoundly different roles for D- and this compound.
D-Glucono-1,5-lactone (GDL): This isomer is a well-characterized and potent inhibitor of β-glucosidases.[9] These enzymes are crucial for the breakdown of various β-glucosides. GDL acts as a transition state analog, mimicking the oxocarbenium ion intermediate formed during the enzymatic hydrolysis of the glycosidic bond. This potent inhibition is fundamental in various biological studies and has implications for controlling carbohydrate metabolism. GDL is also a normal metabolite in the pentose (B10789219) phosphate (B84403) pathway.[10]
This compound: Due to its "unnatural" stereochemistry, the L-isomer does not typically fit into the active sites of enzymes that have evolved to process D-sugars and their derivatives. Consequently, it exhibits minimal to no inhibitory activity on enzymes like β-glucosidase. Its primary utility is in research as a negative control to demonstrate the stereospecificity of an enzyme or biological process being studied.[6]
Caption: Mechanism of β-glucosidase inhibition by D-Glucono-1,5-lactone.
Experimental Protocols: Synthesis and Analysis
The methodologies for producing and analyzing these isomers are distinct, reflecting the natural abundance of D-glucose versus the rarity of L-glucose.
Synthesis:
-
D-Glucono-1,5-lactone: It is commercially produced by the oxidation of D-glucose.[11] This can be achieved through various methods:
-
This compound: Synthesis is more complex and typically involves a multi-step chemical process starting from a more readily available sugar, such as D-glucose, and inverting its stereochemistry through a series of reactions.[13] For instance, L-gluconic acid can be prepared from 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone, which itself can be derived from D-glucono-1,5-lactone.[14]
Analytical Workflow:
The differentiation and quantification of the two isomers in a mixture require chiral separation techniques followed by detection.
Caption: Experimental workflow for chiral analysis of gluconolactone (B72293) isomers.
Key Experimental Methodologies:
-
Enzymatic Assay for D-Glucono-δ-lactone: The concentration of D-glucono-δ-lactone can be determined after alkaline hydrolysis to D-gluconic acid. The D-gluconic acid is then phosphorylated by gluconate kinase, and the product is oxidized by 6-phosphogluconate dehydrogenase in the presence of NADP+. The resulting NADPH is measured spectrophotometrically at 340 nm, which is stoichiometric to the amount of D-gluconic acid.[15]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used in the HPLC column, which interacts differently with the D- and L-isomers, leading to different retention times and allowing for their separation and individual quantification.
-
Polarimetry: This technique measures the optical rotation of a solution. By measuring the angle of rotation for a sample of known concentration, one can determine the enantiomeric excess. For a pure sample, the specific rotation will match the literature value for either the D- or L-isomer.[10]
Conclusion
The stereochemical difference between D- and this compound is a classic example of how chirality governs biological function. While physically similar in achiral environments, their interactions with the chiral environment of biological systems are starkly different. D-Glucono-1,5-lactone is a biologically relevant enzyme inhibitor and a widely used food additive, whereas this compound is primarily a tool for stereochemical research. A thorough understanding of their distinct properties is essential for professionals in drug design, enzymology, and food technology.
References
- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H10O6 | CID 1549082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. lookchem.com [lookchem.com]
- 5. D-(+)-Glucono-1,5-lactone CAS#: 90-80-2 [m.chemicalbook.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. GB2443410A - Preparation of L-gluconic acid, its conversion to L-glucose via L-gluconolactone and preparation of manno- and mannono-1,4-lactone precursors - Google Patents [patents.google.com]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
The Core Mechanism of L-Glucono-1,5-lactone as a Glycosidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Glucono-1,5-lactone, a cyclic ester of L-gluconic acid, is a well-established competitive inhibitor of various glycosidases, with a pronounced effect on β-glucosidases. Its structural similarity to the natural substrate allows it to bind to the active site of these enzymes, thereby preventing the hydrolysis of their respective substrates. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction
This compound is a naturally occurring compound that has garnered significant interest in biochemical and pharmaceutical research due to its potent inhibitory effects on glycosidases.[1] These enzymes play crucial roles in various biological processes, including carbohydrate metabolism, glycoprotein (B1211001) processing, and cellular signaling. The ability of this compound to modulate the activity of these enzymes makes it a valuable tool for studying their function and a potential lead compound for the development of therapeutic agents against diseases such as diabetes, viral infections, and cancer. This guide will focus on the core mechanism of its inhibitory action, primarily targeting β-glucosidases.
Mechanism of Action: Competitive Inhibition
The primary mechanism by which this compound exerts its inhibitory effect is through competitive inhibition.[2][3][4] This mode of inhibition is characterized by the inhibitor binding reversibly to the active site of the enzyme, the same site where the natural substrate binds.
The lactone ring of this compound mimics the pyranose ring of the glucose substrate. This structural analogy allows it to be recognized and bound by the active site of β-glucosidase. Once bound, it physically obstructs the entry of the actual substrate, thereby halting the catalytic reaction. A key characteristic of competitive inhibition is that the inhibition can be overcome by increasing the substrate concentration.
A kinetic study on the binding of glucono-1,5-lactone to almond β-glucosidase suggests a two-step binding mechanism. Initially, a loosely bound enzyme-inhibitor complex is formed, which then undergoes a conformational change to a more tightly bound complex.[2]
Quantitative Data on Inhibition
The inhibitory potency of this compound has been quantified against various β-glucosidases, yielding key kinetic parameters such as the inhibition constant (Kᵢ) and the dissociation constant (Kₐ). These values provide a measure of the inhibitor's affinity for the enzyme.
| Enzyme Source | Ligand | Method | Kᵢ (µM) | Kₐ (µM) | Reference |
| Almond β-glucosidase | D-glucono-1,5-lactone | Fluorometric Titration | - | 12.7 | [2] |
| Schizophyllum commune β-glucosidases | Glucono-delta-lactone | Kinetic Analysis | 4 | - | [3] |
| Glycogen (B147801) phosphorylase b | Gluconohydroximo-1,5-lactone | Kinetic Studies | 920 | - | [5] |
| Glycogen phosphorylase a | Gluconohydroximo-1,5-lactone | Kinetic Studies | 760 | - | [5] |
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the inhibitory effect of this compound on β-glucosidase activity.
β-Glucosidase Inhibition Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This colorimetric assay is a standard method for measuring β-glucosidase activity and its inhibition.[6][7] The enzyme hydrolyzes the colorless substrate pNPG to release p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.
Materials:
-
β-glucosidase from a suitable source (e.g., almonds)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
This compound
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
-
Sodium carbonate solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of pNPG in sodium acetate buffer.
-
Prepare a series of dilutions of this compound in sodium acetate buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the following in triplicate:
-
Control (No Inhibitor): Enzyme solution, buffer, and substrate.
-
Inhibitor: Enzyme solution, this compound dilution, and substrate.
-
Blank (No Enzyme): Buffer, this compound dilution (at the highest concentration), and substrate.
-
-
-
Reaction Incubation:
-
Pre-incubate the enzyme with the inhibitor (or buffer for the control) at the desired temperature (e.g., 37°C) for a specific time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
-
Reaction Termination and Measurement:
-
After a fixed incubation time (e.g., 10 minutes), stop the reaction by adding the sodium carbonate solution to each well. This will raise the pH and stop the enzyme activity, as well as develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the control and inhibitor wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance_control - Absorbance_inhibitor) / Absorbance_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the Kᵢ value and the type of inhibition, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Conclusion
This compound serves as a potent and specific competitive inhibitor of β-glucosidases. Its mechanism of action is well-characterized, involving the reversible binding to the enzyme's active site, which has been confirmed through kinetic and structural studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives in various pathological conditions where glycosidase activity is dysregulated. The straightforward and reproducible nature of the inhibition assays makes it an excellent tool for both basic research and high-throughput screening applications.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Equilibrium and kinetic studies on the binding of gluconolactone to almond beta-glucosidase in the absence and presence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of D-gluconohydroximo-1,5-lactone to glycogen phosphorylase. Kinetic, ultracentrifugation and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
L-Glucono-1,5-lactone CAS number and molecular weight
An In-depth Technical Guide to L-Glucono-1,5-lactone
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its fundamental properties, relevant experimental protocols, and its role in biochemical pathways.
Core Properties of this compound
This compound is a carbohydrate and a lactone, which is a cyclic ester. It is the L-isomer of the more common D-Glucono-1,5-lactone (often referred to as glucono-delta-lactone or GDL).
Quantitative Data Summary
The essential quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 52153-09-0 | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Molecular Formula | C₆H₁₀O₆ | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are outlines of key experimental protocols related to glucono-lactones.
Protocol 1: Synthesis of L-Gluconic Acid
A patented process outlines the synthesis of L-gluconic acid, a precursor that can be converted to this compound. This method is noted for being higher yielding and more cost-effective than traditional approaches.[2]
Objective: To synthesize L-gluconic acid from 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone.[2]
Methodology:
-
The starting material, 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone, is converted to L-gluconic acid.[2]
-
The patent further describes the optional preceding steps to produce the starting material from the readily available D-glucono-1,5-lactone.[2]
-
Optional subsequent steps for the conversion of the resulting L-gluconic acid to L-glucose and its analogues are also detailed.[2]
Protocol 2: Enzymatic Synthesis of D-Glucono-1,5-lactone
The enzymatic oxidation of glucose is a common method for producing D-Glucono-1,5-lactone.[3][4]
Objective: To synthesize D-Glucono-1,5-lactone from D-glucose using glucose oxidase.
Reaction: C₆H₁₂O₆ (D-Glucose) + O₂ → C₆H₁₀O₆ (D-Glucono-1,5-lactone) + H₂O₂[3]
Methodology:
-
A solution of D-glucose in a suitable buffer (e.g., phosphate-buffered saline) is prepared.[5]
-
The enzyme glucose oxidase is added to the stirred glucose solution at room temperature.[3][5]
-
The reaction proceeds with the consumption of oxygen and the production of D-Glucono-1,5-lactone and hydrogen peroxide.[3][4]
-
Optionally, catalase can be added to degrade the hydrogen peroxide byproduct, which also regenerates some oxygen.[4]
Protocol 3: Analytical Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the determination and quantification of glucono-δ-lactone.[6]
Objective: To determine the concentration of Glucono-δ-lactone in a sample.
Chromatographic Conditions:
-
Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 μm).[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (9:1).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 μL.[6]
-
Detector: Charged Aerosol Detector (CAD) with a nebulization temperature of 50 °C and a carrier gas pressure of 427.5 kPa.[6]
Results: This method has a linearity range of 1.05-22.5 mg·L⁻¹ and a detection limit of 0.32 ng.[6]
Signaling Pathways and Biochemical Reactions
Glucono-1,5-lactone is an intermediate in key metabolic pathways, most notably the pentose (B10789219) phosphate (B84403) pathway.[7]
Biochemical Oxidation of Glucose
The initial step in the oxidation of glucose within certain biological contexts involves the formation of glucono-1,5-lactone. This reaction is a critical link between glycolysis and other metabolic routes.
Caption: Enzymatic oxidation of glucose to glucono-1,5-lactone and subsequent hydrolysis.
This guide provides foundational technical information for professionals working with this compound. The provided protocols and pathway diagrams serve as a starting point for further research and development.
References
- 1. This compound | 52153-09-0 | MG05185 | Biosynth [biosynth.com]
- 2. GB2443410A - Preparation of L-gluconic acid, its conversion to L-glucose via L-gluconolactone and preparation of manno- and mannono-1,4-lactone precursors - Google Patents [patents.google.com]
- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]
- 6. qikan.cmes.org [qikan.cmes.org]
- 7. P. aeruginosa Metabolome Database: Gluconolactone (PAMDB000057) [pseudomonas.umaryland.edu]
L-Glucono-1,5-lactone in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of L-Glucono-1,5-lactone (also known as Glucono-delta-lactone or GDL) in aqueous solutions. This document summarizes key quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the experimental workflow. This compound, a cyclic ester of D-gluconic acid, is a widely used excipient in the pharmaceutical and food industries. Its solubility is a critical parameter for formulation development, influencing dissolution rates and bioavailability.
Quantitative Solubility Data
This compound is freely soluble in water. The dissolution process involves hydrolysis, where the lactone ring opens to form an equilibrium mixture of gluconic acid and its delta- and gamma-lactones. This hydrolysis is a key characteristic of GDL and is influenced by temperature, concentration, and pH.
While specific data on the temperature dependence of this compound's solubility is not extensively available in publicly accessible literature, the following table summarizes the reported solubility at ambient temperatures. It is important to note that the hydrolysis of GDL into gluconic acid is accelerated at higher temperatures[1][2].
| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Reference(s) |
| 20 | 59 | 590 | [1][2] |
| 20 | 50 | 500 | [3][4] |
| 25 | 59 | 590 | [1][5] |
Note: The slight variations in reported solubility may be attributed to different experimental methodologies and the dynamic equilibrium between the lactone and its hydrolyzed forms.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in aqueous solutions:
-
Temperature: While quantitative data is scarce, the rate of hydrolysis of GDL to gluconic acid increases with temperature[1][2]. This suggests that the equilibrium between the lactone and its open-chain form will shift, which may influence the overall solubility.
-
pH: The hydrolysis of GDL is also pH-dependent. The rate of hydrolysis is increased at high pH[1].
-
Co-solvents: The presence of co-solvents, such as ethanol, can affect the solubility. This compound is sparingly soluble in alcohol[1].
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of this compound in an aqueous solution. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a validated titration method
-
pH meter
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound powder into several sealed containers (e.g., screw-cap vials). The excess amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Add a precise volume of the aqueous solvent (e.g., distilled water) to each container.
-
-
Equilibration:
-
Place the containers in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles. The filter should also be at the equilibration temperature to prevent precipitation.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or titration.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the aqueous solution at the specific temperature, expressing the result in units such as g/L or mg/mL.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 2. GLUCONO DELTA-LAKTON (GDL) - Ataman Kimya [atamanchemicals.com]
- 3. D-(+)-Glucono-1,5-lactone CAS#: 90-80-2 [m.chemicalbook.com]
- 4. D-(+)-Glucono-1,5-lactone, 99% | Fisher Scientific [fishersci.ca]
- 5. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis Kinetics of Glucono-1,5-lactone
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical kinetics governing the hydrolysis of glucono-1,5-lactone into gluconic acid. This reaction is of significant interest in the food industry, where glucono-delta-lactone (GDL) is used as a controlled acidulant, and in pharmaceutical and biological research, due to its role as a metabolic intermediate. While much of the published literature focuses on the D-enantiomer (D-Glucono-1,5-lactone), the kinetic principles and data presented are directly applicable to the L-enantiomer, as the hydrolysis mechanism with achiral reagents like water and hydroxide (B78521) ions is not stereospecific.
The Hydrolysis Reaction Pathway
Glucono-1,5-lactone, a cyclic ester of gluconic acid, undergoes spontaneous hydrolysis when dissolved in water.[1] This process establishes a chemical equilibrium between the lactone form and the open-chain gluconic acid.[1] The rate of this transformation is significantly influenced by pH and temperature.[1] Furthermore, the resulting gluconic acid is a weak acid and exists in equilibrium with its conjugate base, the gluconate ion. The overall reaction scheme involves both the hydrolysis of the lactone and the acid-base dissociation of the resulting carboxylic acid.[2]
Caption: The hydrolysis of this compound to gluconic acid and its subsequent acid-base equilibrium.
Kinetic and Equilibrium Parameters
The hydrolysis of glucono-1,5-lactone is a first-order reaction with respect to the lactone concentration.[3] The reaction rate is subject to catalysis by both water (neutral hydrolysis) and hydroxide ions (base-catalyzed hydrolysis).[2] In the acidic pH range of 3 to 5, the rate is largely independent of pH.[3] However, at higher pH values, the rate of hydrolysis increases significantly due to the contribution of the hydroxide-catalyzed pathway.[1][2]
Data Presentation
The quantitative kinetic and equilibrium data from various studies are summarized in the tables below for easy comparison.
Table 1: Rate Constants for Hydrolysis
| Parameter | Condition | Value | Method |
|---|---|---|---|
| Pseudo First-Order Rate Constant (k) | pH 6.4, Phosphate Buffer | 8.8 × 10⁻⁴ s⁻¹ | Not Specified |
| First-Order Rate Constant (k) | 25°C, pH 3-5 | 2.26 × 10⁻⁴ s⁻¹ | Optical Rotation[3] |
| First-Order Rate Constant (k) | 25°C, pH 3-5 | 1.31 × 10⁻⁴ s⁻¹ | Coulometry[3] |
| Water Catalysis Rate Constant (k_H₂O) | 25°C | 4.59 × 10⁻⁵ s⁻¹ | pH-Stat[2] |
| Hydroxide Ion Catalysis Rate Constant (k_OH⁻) | 25°C | 2.76 × 10³ L·mol⁻¹·s⁻¹ | pH-Stat[2] |
| Half-life (t₁/₂) | pH 6.6 | ~10 minutes | Not Specified[4][5] |
| Half-life (t₁/₂) | pH 4.0 | ~60 minutes | Not Specified[4][5] |
Table 2: Activation Energies for Hydrolysis
| Parameter | Condition | Value |
|---|---|---|
| Activation Energy (Ea) | pH ~4, 20-25°C | 15 kcal/mol (62.8 kJ/mol)[3] |
| Activation Energy (Ea) for Water Catalysis | 25-37°C | 14.6 kcal/mol (61.1 kJ/mol)[2] |
Table 3: Equilibrium Constants at 25°C
| Constant | Definition | Value |
|---|---|---|
| K | (H⁺)(Gluconate⁻) / ([Gluconic Acid] + [Lactone]) | 1.76 × 10⁻⁴[3] |
| Kₐ | (H⁺)(Gluconate⁻) / [Gluconic Acid] | 1.99 × 10⁻⁴ (pKa ≈ 3.70)[3] |
| Kₗ | [Gluconic Acid] / [Lactone] | 7.7[3] |
Experimental Protocols for Kinetic Analysis
Several methods have been employed to monitor the hydrolysis of glucono-1,5-lactone. The most common techniques are polarimetry, which tracks changes in optical rotation, and the pH-stat method, which measures the production of gluconic acid.
Protocol 1: Polarimetric Method
-
Principle: This method leverages the significant difference in specific optical rotation between the reactant and products. D-glucono-δ-lactone has a specific rotation of +66.0°, while gluconic acid and the gluconate ion have values of +5.40° and +12.0°, respectively.[3] The change in the solution's overall optical rotation over time is directly proportional to the extent of the reaction.
-
Apparatus: A polarimeter (e.g., Cary Model 60 ORD-CD or a Bendix Automatic digital polarimeter) with a thermostated cell to maintain a constant temperature (e.g., 25.00 ± 0.04°C).[6]
-
Reagents and Sample Preparation:
-
Prepare buffer solutions (e.g., phosphate, acetate) for the desired pH range. Ensure all solutions are prepared with CO₂-free deionized water.
-
Prepare a stock solution of the lactone.
-
Control ionic strength, if necessary, by adding an inert salt like NaCl (e.g., to 0.5 M).[6]
-
-
Procedure:
-
Equilibrate the buffer solution in the thermostated polarimeter cell.
-
Initiate the reaction by adding a known volume of the lactone stock solution to the cell and mix rapidly.
-
Immediately begin recording the optical rotation at a fixed wavelength (e.g., 5461 Å or 340 nm) as a function of time.[6]
-
Continue measurements until the rotation becomes stable, indicating the reaction has reached equilibrium.
-
-
Data Analysis: The reaction follows first-order kinetics. A plot of ln(α_t - α_∞) versus time (t), where α_t is the rotation at time t and α_∞ is the rotation at equilibrium, will yield a straight line with a slope equal to -k, where k is the observed first-order rate constant.
Protocol 2: pH-Stat Titration Method
-
Principle: As the neutral lactone hydrolyzes to form acidic gluconic acid, the pH of an unbuffered solution will decrease. A pH-stat maintains a constant pH by automatically adding a standardized base (e.g., NaOH) to neutralize the acid as it is formed. The rate of base addition is equal to the rate of acid formation, thus providing a direct measure of the reaction rate. This method is particularly useful for avoiding the catalytic effects of buffer anions.[2]
-
Apparatus: A pH-stat system (e.g., RADIOMETER TTT2+ABU 13+REA300) consisting of a pH meter, a controller, and an automated burette, connected to a thermostated and sealed reaction vessel.[2]
-
Reagents and Sample Preparation:
-
Prepare a standardized solution of NaOH (e.g., 0.1 M).
-
Use CO₂-free deionized water for all solutions. The reaction can be run in pure water or in a solution with a low concentration of an inert electrolyte to maintain constant ionic strength.[2]
-
-
Procedure:
-
Place a known volume of deionized water into the reaction vessel and deaerate with nitrogen to remove dissolved CO₂.[2]
-
Set the desired pH on the pH-stat controller.
-
Initiate the reaction by adding a weighed amount of solid glucono-1,5-lactone or a known volume of a concentrated stock solution.
-
The pH-stat will immediately begin adding titrant to maintain the set pH. Record the volume of titrant added as a function of time.
-
-
Data Analysis: The rate of the reaction (d[Acid]/dt) is calculated from the rate of titrant addition (dV/dt), the concentration of the titrant (C_titrant), and the volume of the reaction mixture (V_reaction): Rate = (C_titrant / V_reaction) * (dV/dt). Since the reaction is first-order in lactone, the rate constant can be determined by analyzing the rate at different times as the lactone concentration decreases.
Caption: A generalized experimental workflow for studying the kinetics of gluconolactone (B72293) hydrolysis.
References
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
biological role of L-Glucono-1,5-lactone in metabolism
An In-depth Technical Guide on the Biological Role of Glucono-1,5-lactone in Metabolism
Executive Summary
Glucono-1,5-lactone, a cyclic ester of gluconic acid, exists as two stereoisomers: D- and L-Glucono-1,5-lactone. The vast majority of metabolic research has focused on the D-isomer (D-glucono-δ-lactone or GDL), which is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and a known enzyme inhibitor. In contrast, literature detailing the specific is exceedingly scarce. This technical guide provides a comprehensive overview of the well-documented metabolic functions of D-Glucono-1,5-lactone, including its involvement in central carbon metabolism and cellular signaling. Due to the limited data on the L-isomer, its known properties are presented alongside information on analogous L-sugar lactones to provide context. This whitepaper consolidates quantitative data into structured tables, details relevant experimental protocols, and utilizes pathway diagrams to illustrate key metabolic and signaling processes for researchers, scientists, and drug development professionals.
Introduction to Glucono-1,5-lactones
D-Glucono-1,5-lactone is a naturally occurring oxidized derivative of glucose.[1][2] In aqueous solutions, it rapidly dissolves and subsequently hydrolyzes to establish a chemical equilibrium with D-gluconic acid.[1][3] This hydrolysis is accelerated by heat and high pH.[1][3] The L-isomer, this compound, is less common and its metabolic functions are not well-characterized.[4]
Table 1: Physicochemical Properties of D- and this compound
| Property | D-Glucono-1,5-lactone | This compound | Reference(s) |
| CAS Number | 90-80-2 | 52153-09-0 | [1], |
| Molecular Formula | C₆H₁₀O₆ | C₆H₁₀O₆ | [1], |
| Molar Mass | 178.14 g/mol | 178.14 g/mol | [1], |
| Appearance | White crystalline powder | - | [1] |
| Melting Point | 150–153 °C | 160 °C | [1], |
| Solubility in Water | Freely soluble (590 g/L at 20°C) | - | [3],[5] |
The Metabolic Role of D-Glucono-1,5-lactone
The D-isomer is a pivotal molecule in cellular metabolism, primarily through its role in the pentose phosphate pathway and as an enzyme inhibitor.
Intermediate in the Pentose Phosphate Pathway (PPP)
The oxidative phase of the pentose phosphate pathway begins with the dehydrogenation of glucose-6-phosphate, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH). This reaction produces 6-phospho-D-glucono-1,5-lactone and reduces NADP+ to NADPH.[6][7] The lactone is then hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase.[7][8] This pathway is a major source of NADPH in non-photosynthetic organisms, which is critical for redox balance and reductive biosynthesis.[6][9]
Caption: Initial steps of the pentose phosphate pathway.
Enzyme Inhibition
D-Glucono-1,5-lactone is recognized as a potent inhibitor of several enzymes, particularly glycosidases. It acts as a transition state analog for these enzymes.
-
β-Glucosidases: It shows a strong inhibitory effect on β-glucosidases, which are involved in the breakdown of cellobiose (B7769950) and other glucosides.[10]
-
Amygdalin beta-glucosidase: It is a complete inhibitor of this enzyme at concentrations of 1 mM.[1]
-
Human O-linked β-N-acetylglucosaminidase (hOGA): Derivatives of D-glucono-1,5-lactone have been synthesized and evaluated as potent nanomolar inhibitors of hOGA, an enzyme relevant in several diseases including neurodegenerative disorders and cancer.[11]
Table 2: Enzyme Inhibition Data for D-Glucono-1,5-lactone and Derivatives
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Mode of Inhibition | Reference(s) |
| Amygdalin beta-glucosidase | D-Glucono-1,5-lactone | Complete inhibition at 1 mM | - | [1] |
| Human OGA (hOGA) | 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | 27 nM | Competitive | [11] |
| Human Hexosaminidase B (hHexB) | 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | 6.8 nM | Competitive | [11] |
Role in Cellular Signaling and Cytoprotection
Recent studies suggest that D-glucono-1,5-lactone may play a role in cytoprotective signaling pathways. In neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation injury, GDL enhanced cell viability. This protective effect is linked to the activation of the Protein Kinase C epsilon (PKCε) and Extracellular Signal-Regulated Kinase (ERK) signaling cascade.[12]
Caption: GDL-mediated activation of the PKCε/ERK signaling pathway.
This compound: Current Knowledge and Analogous Compounds
Direct research on the metabolic role of this compound is sparse. Its existence is confirmed in chemical databases, but its function within metabolic networks remains unelucidated.[4][13] However, the metabolism of other L-sugar lactones can provide a hypothetical framework for its potential roles. For instance, L-fucono-1,5-lactone is an intermediate in an alternative pathway of L-fucose metabolism.[14] More notably, L-gulono-gamma-lactone (a 1,4-lactone) is the direct precursor to L-ascorbic acid (Vitamin C) in organisms that can synthesize it, a pathway catalyzed by L-gulono-gamma-lactone oxidase.[15] This suggests that L-sugar lactones can act as key intermediates in specialized metabolic pathways.
Experimental Methodologies
Protocol for Quantification of D-Glucono-δ-lactone (Enzymatic Assay)
This method determines the concentration of D-glucono-δ-lactone after its complete hydrolysis to D-gluconic acid. It is based on a commercially available test kit.[16]
Principle:
-
Hydrolysis: D-Glucono-δ-lactone in the sample is hydrolyzed to D-gluconic acid by adjusting the pH to approximately 11.[16]
-
Phosphorylation: D-gluconic acid is phosphorylated by ATP to D-gluconate-6-phosphate, a reaction catalyzed by gluconate kinase (GCK).[16]
-
Oxidation: D-gluconate-6-phosphate is oxidized by NADP+ to ribulose-5-phosphate, catalyzed by 6-phosphogluconate dehydrogenase (6-PGDH). The amount of NADPH formed is stoichiometric to the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.[16]
Procedure:
-
Sample Preparation:
-
Assay:
-
Pipette 2.10 mL of distilled water, 0.20 mL of Buffer, and 0.10 mL of NADP+/ATP solution into a cuvette.
-
Add 0.10 mL of the prepared sample solution. Mix and read the initial absorbance (A1) after ~2 minutes.
-
Start the reaction by adding 0.02 mL of gluconate kinase (GCK) suspension. Mix.
-
After ~2 minutes, add 0.02 mL of 6-PGDH suspension. Mix.
-
Read the final absorbance (A2) after the reaction has completed (~6 minutes).
-
Run a blank control using water instead of the sample.
-
-
Calculation:
-
Calculate ΔA = (A2 - A1) for both sample and blank.
-
Subtract the blank ΔA from the sample ΔA to get ΔA_D-gluconic_acid.
-
Calculate the concentration using the provided molar extinction coefficient for NADPH.
-
Caption: Workflow for the enzymatic quantification of D-Glucono-δ-lactone.
Protocol for Quantification by HPLC-CAD
A High-Performance Liquid Chromatography (HPLC) method coupled with Charged Aerosol Detection (CAD) has been developed for the determination of Glucono-δ-Lactone.[17]
Chromatographic Conditions:
-
Column: Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 μm).[17]
-
Mobile Phase: Acetonitrile-water (9+1) solution.[17]
-
Flow Rate: 0.5 mL·min⁻¹.[17]
-
Column Temperature: 30 °C.[17]
-
Injection Volume: 10 μL.[17]
-
CAD Nebulization Temperature: 50 °C.[17]
-
CAD Gas Pressure: 427.5 kPa.[17]
Performance:
-
Linearity Range: 1.05–22.5 mg·L⁻¹.[17]
-
Detection Limit (S/N=3): 0.32 ng.[17]
-
Recovery: 96.2%–103%.[17]
Conclusion and Future Directions
The biological role of D-Glucono-1,5-lactone is well-established as a central intermediate in the pentose phosphate pathway, a source of cellular NADPH, and a potent inhibitor of various glycosidase enzymes. Furthermore, emerging evidence points to its involvement in cytoprotective signaling pathways. In stark contrast, the metabolic significance of its stereoisomer, this compound, remains virtually unexplored.
For researchers and drug development professionals, the known inhibitory properties of D-gluconolactone derivatives against enzymes like hOGA present opportunities for therapeutic design. Future research should prioritize the investigation of this compound. Key questions include its natural occurrence, potential metabolic pathways involving L-glucose or other L-sugars, and whether it possesses unique enzymatic interactions or signaling roles distinct from its D-counterpart. Elucidating the function of this understudied molecule could reveal new metabolic pathways and therapeutic targets.
References
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. P. aeruginosa Metabolome Database: Gluconolactone (PAMDB000057) [pseudomonas.umaryland.edu]
- 3. usbio.net [usbio.net]
- 4. This compound | C6H10O6 | CID 1549082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-(+)-Glucono-1,5-lactone, 99% | Fisher Scientific [fishersci.ca]
- 6. Pentose phosphate pathway mechanism: glucose-6-phosphate converting to 6-phosphoglucono-delta-lactone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. 6-Phosphogluconolactone - Wikipedia [en.wikipedia.org]
- 8. Gluconolactonase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lookchem.com [lookchem.com]
- 14. Discovery of an L-Fucono-1,5-Lactonase from cog3618 of the Amidohydrolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-Glucono-gamma-lactone | 74464-44-1 | Benchchem [benchchem.com]
- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 17. qikan.cmes.org [qikan.cmes.org]
Methodological & Application
Application Notes: L-Glucono-1,5-lactone as a Potent Inhibitor of β-Glucosidase
Introduction
L-Glucono-1,5-lactone is a naturally occurring sugar lactone that serves as a powerful and specific competitive inhibitor of β-glucosidases (EC 3.2.1.21). These enzymes are ubiquitously found in nature and are involved in a variety of biological processes, including the breakdown of cellulose, activation of plant defense mechanisms, and metabolism of glycosides in humans.[1][2] The ability of this compound to inhibit these enzymes makes it a valuable tool for researchers studying carbohydrate metabolism, developing biofuels, and designing therapeutic agents. This document provides a detailed protocol for utilizing this compound in a β-glucosidase inhibition assay, along with relevant kinetic data.
Mechanism of Inhibition
This compound is a transition state analog for the hydrolysis of β-glucosides. Its cyclic structure mimics the transient oxocarbenium ion intermediate formed during the enzymatic cleavage of the glycosidic bond. By binding tightly to the active site of β-glucosidase, it prevents the substrate from binding and subsequent hydrolysis, thus acting as a competitive inhibitor.[3]
Applications
-
Enzyme Characterization: Elucidating the substrate specificity and catalytic mechanism of β-glucosidases.
-
Drug Development: Screening for and characterizing novel therapeutic agents that target β-glucosidase activity.
-
Biofuel Research: Investigating the role of β-glucosidase in the enzymatic degradation of cellulosic biomass.[1]
-
Food Science: Controlling enzymatic browning and modifying the texture and flavor of food products.
Quantitative Inhibition Data
The inhibitory potency of this compound against β-glucosidase has been quantified using various kinetic parameters. The table below summarizes key inhibition constants from the literature.
| Enzyme Source | Ligand | Substrate | Inhibition Constant (Ki/Kd) | Inhibition Type | Reference |
| Schizophyllum commune | Glucono-delta-lactone | Oligosaccharides | 4 µM (Ki) | Competitive | [4] |
| Almond | Glucono-1,5-lactone | Not specified (fluorescence binding) | 12.7 µM (Kd) | Competitive | [3] |
| Almond | Glucono-1,5-lactone | p-Nitrophenyl-β-D-glucopyranoside | Not specified | Competitive | Not specified |
| Aspergillus niger | D-gluconolactone | Glucosyl substrates | Not specified | Competitive | [5] |
Experimental Protocol: β-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on β-glucosidase activity using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).
Materials and Reagents
-
β-Glucosidase (from almond or other suitable source)
-
This compound
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Sodium Acetate (B1210297) Buffer (e.g., 0.1 M, pH 5.0)
-
Sodium Carbonate (Na₂CO₃) Solution (e.g., 0.2 M or 1 M)
-
Distilled water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath
Solution Preparation
-
Sodium Acetate Buffer (0.1 M, pH 5.0): Prepare by mixing solutions of 0.1 M acetic acid and 0.1 M sodium acetate until the desired pH is reached.
-
β-Glucosidase Solution: Prepare a stock solution of the enzyme in cold sodium acetate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
pNPG Substrate Solution (e.g., 20 mM): Dissolve pNPG in distilled water. This solution should be prepared fresh and can be stored at 0-5°C for up to two weeks.[6]
-
This compound Stock Solution: Prepare a stock solution of this compound in distilled water. Due to its hydrolysis in aqueous solution, it is recommended to prepare this solution fresh just before use.[7][8] Prepare serial dilutions to obtain the desired final inhibitor concentrations for the assay.
-
Stop Solution (e.g., 0.2 M Na₂CO₃): Dissolve sodium carbonate in distilled water.
Assay Procedure
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures as follows for each inhibitor concentration and control:
-
Blank: 1.0 mL Sodium Acetate Buffer + 0.5 mL pNPG solution.
-
Control (No Inhibitor): 1.0 mL Sodium Acetate Buffer + 0.5 mL pNPG solution + 0.5 mL Enzyme Solution.
-
Inhibitor Wells: 1.0 mL Sodium Acetate Buffer containing the desired concentration of this compound + 0.5 mL pNPG solution + 0.5 mL Enzyme Solution.
-
-
Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[6]
-
Initiate Reaction: Add the enzyme solution to the control and inhibitor wells to start the reaction.
-
Incubation: Incubate the plate at the reaction temperature for a fixed period (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.[6]
-
Stop Reaction: After the incubation period, add the stop solution (e.g., 2.0 mL of 0.2 M Na₂CO₃) to all wells to terminate the reaction and develop the yellow color of the p-nitrophenolate ion.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the control and inhibitor wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equilibrium and kinetic studies on the binding of gluconolactone to almond beta-glucosidase in the absence and presence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Tastes, structure and solution properties of D-glucono-1,5-lactone. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
Determining the Inhibition Constant (Ki) of L-Glucono-1,5-lactone for β-Glucosidase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the inhibition constant (Ki) of L-Glucono-1,5-lactone, a potent competitive inhibitor of β-glucosidase. This document outlines the theoretical background, detailed experimental protocols, data analysis methods, and expected results.
Introduction
β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose. These enzymes are crucial in numerous biological processes, including cellulose (B213188) degradation, plant defense, and metabolism in animals. Given their significance, the study of β-glucosidase inhibitors is vital for various applications, from the development of therapeutics for metabolic disorders to the optimization of biofuel production.
This compound, a stable analog of the transient oxocarbenium ion intermediate formed during catalysis, is a well-established competitive inhibitor of many β-glucosidases. Understanding its inhibition kinetics, specifically its Ki value, is essential for characterizing enzyme-inhibitor interactions and for the development of novel, more potent inhibitors.
Principle of Ki Determination
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, the Ki is the dissociation constant of the enzyme-inhibitor (EI) complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.
The Ki is determined by measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations. The data is then analyzed using graphical methods such as the Lineweaver-Burk plot or non-linear regression of the Michaelis-Menten equation for competitive inhibition:
v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
Where:
-
v is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis-Menten constant
-
[I] is the inhibitor concentration
-
Ki is the inhibition constant
Data Presentation: Ki Values of this compound for β-Glucosidase
The following table summarizes experimentally determined Ki values for this compound against β-glucosidases from various sources.
| Enzyme Source | Substrate | pH | Temperature (°C) | Ki Value | Reference |
| Schizophyllum commune (β-glucosidase I and II) | Oligosaccharides | 5.1 - 5.8 | Not Specified | 4 µM | [1][2] |
| Almond | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 5.0 | Not Specified | 0.1 mM | |
| Aspergillus niger | Not Specified | Not Specified | Not Specified | Not Specified | |
| Trichoderma reesei | Not Specified | Not Specified | Not Specified | Not Specified | |
| Maize (Zea mays) | 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc) | Not Specified | Not Specified | Significantly lower than glucose | [3] |
Note: This table is a compilation of data from various sources and experimental conditions may vary.
Experimental Protocols
This section provides a detailed methodology for determining the Ki of this compound for β-glucosidase using the chromogenic substrate p-Nitrophenyl-β-D-glucopyranoside (pNPG).
Materials
-
β-Glucosidase (e.g., from almonds, Aspergillus niger)
-
This compound
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
-
Sodium carbonate solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath
-
Pipettes and tips
Protocol 1: Determination of Michaelis-Menten Constant (Km) and Vmax
-
Prepare Substrate Solutions: Prepare a series of pNPG solutions in sodium acetate buffer with concentrations ranging from, for example, 0.1 to 10 times the expected Km.
-
Enzyme Preparation: Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration should be such that the reaction proceeds linearly for the duration of the assay.
-
Reaction Setup: In a 96-well plate, add a fixed volume of enzyme solution to wells containing the different concentrations of pNPG. The final volume in each well should be constant. Include a blank for each substrate concentration containing buffer instead of the enzyme.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Stop the reaction by adding a volume of sodium carbonate solution to each well. This will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the p-nitrophenolate ion.
-
Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from the sample absorbance. Plot the initial velocity (calculated from the absorbance using a p-nitrophenol standard curve) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
Protocol 2: Determination of Inhibition Constant (Ki)
-
Prepare Reagents: Prepare stock solutions of pNPG, this compound, and β-glucosidase in the assay buffer.
-
Reaction Setup: Set up a series of reactions in a 96-well plate. Each set of reactions will have a fixed concentration of this compound and varying concentrations of the substrate pNPG (similar to the Km determination). Use at least three different concentrations of the inhibitor. Include a control set with no inhibitor.
-
Enzyme Addition: Add the β-glucosidase solution to each well to initiate the reaction.
-
Incubation and Reaction Termination: Follow the same incubation and reaction termination steps as in Protocol 1.
-
Measure Absorbance: Measure the absorbance at 405 nm.
-
Data Analysis:
-
Calculate the initial velocity for each reaction.
-
Create a Michaelis-Menten plot for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration. For competitive inhibition, the lines should intersect at the y-axis.
-
The Ki can be determined from the x-intercept of each line in the Lineweaver-Burk plot, which is equal to -1/(Km_app), where Km_app = Km(1 + [I]/Ki). Alternatively, a Dixon plot (1/v vs. [I]) can be used, where the intersection of the lines gives -Ki. Non-linear regression analysis of the data using the competitive inhibition equation is the most accurate method.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the Ki of an inhibitor for β-glucosidase.
Caption: Mechanism of competitive inhibition of β-glucosidase by this compound.
References
L-Glucono-1,5-lactone: A Versatile Chiral Precursor for Organic Synthesis
Application Note
L-Glucono-1,5-lactone, a naturally derived chiral molecule, serves as a valuable and versatile starting material in organic synthesis. Its inherent stereochemistry and multiple functional groups make it an attractive precursor for the synthesis of a wide range of complex and biologically active molecules, particularly in the fields of drug discovery and development. This document provides an overview of its applications and detailed protocols for its conversion into key synthetic intermediates and target molecules, including iminosugars and spiro-hydantoins.
Key Applications in Organic Synthesis
This compound is a powerful tool for chemists to introduce chirality into their target molecules. Its primary applications as a synthetic precursor include:
-
Synthesis of Iminosugars: Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. These compounds are of significant interest in drug development due to their ability to inhibit glycosidases, enzymes involved in various biological processes. This compound can be readily converted to the corresponding lactam, a key intermediate in the synthesis of iminosugars like 1-deoxynojirimycin (B1663644) (DNJ) and its analogues. These compounds have shown potential as antiviral, anticancer, and antidiabetic agents.
-
Preparation of Spiro-Hydantoins: Spiro-hydantoins are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, antiviral, and antitumor properties. The lactone functionality of this compound can be transformed to set the stage for the construction of the spiro-hydantoin ring system, leading to novel chiral drug candidates.
-
Chiral Building Blocks: The stereochemically defined structure of this compound allows for its use as a chiral pool starting material. Through a series of chemical transformations, it can be converted into a variety of chiral synthons that can be incorporated into the total synthesis of complex natural products and pharmaceuticals.
Experimental Protocols
The following sections provide detailed experimental protocols for the conversion of this compound into valuable synthetic intermediates.
Synthesis of L-Gulo-1,5-lactam: A Key Intermediate for Iminosugars
This protocol describes the direct amination of this compound to form the corresponding lactam, a crucial precursor for the synthesis of iminosugars such as L-gulo-1-deoxynojirimycin.
Reaction Scheme:
Caption: Conversion of this compound to L-Gulo-1,5-lactam.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| This compound | 178.14 | 1.0 g |
| Methanol (B129727) (MeOH) | 32.04 | 20 mL |
| Ammonia (B1221849) (7N solution in MeOH) | 17.03 | 10 mL |
Procedure:
-
A solution of this compound (1.0 g) in methanol (20 mL) is placed in a sealed tube.
-
A 7N solution of ammonia in methanol (10 mL) is added to the tube.
-
The reaction mixture is heated at 70°C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol, 9:1 v/v) to afford L-gulo-1,5-lactam.
Expected Yield: Approximately 80-90%.
Characterization Data: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be consistent with the structure of L-gulo-1,5-lactam.
Synthesis of 2,3,4,6-Tetra-O-benzyl-L-glucono-1,5-lactone
Protection of the hydroxyl groups is a common strategy in carbohydrate chemistry to enable selective reactions at other positions. This protocol details the benzylation of this compound.
Reaction Scheme:
Caption: Benzylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| This compound | 178.14 | 1.0 g |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 1.2 g |
| Benzyl (B1604629) bromide (BnBr) | 171.04 | 3.0 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 g of a 60% dispersion in mineral oil) in anhydrous DMF (10 mL) at 0°C under an inert atmosphere (e.g., argon), a solution of this compound (1.0 g) in anhydrous DMF (10 mL) is added dropwise.
-
The mixture is stirred at 0°C for 30 minutes.
-
Benzyl bromide (3.0 mL) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of methanol (5 mL) at 0°C.
-
The mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed with water (3 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1 v/v) to yield the tetra-O-benzyl derivative.
Expected Yield: Approximately 70-80%.
Characterization Data: Spectroscopic data should confirm the presence of the benzyl protecting groups and the integrity of the lactone ring.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from this compound to more complex target molecules.
Caption: Synthetic pathways from this compound.
This workflow highlights the key transformations that unlock the synthetic potential of this compound, enabling access to diverse and valuable molecular architectures for research and drug development.
Application Notes and Protocols for L-Glucono-1,5-lactone in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glucono-1,5-lactone, also known as glucono delta-lactone (GDL), is a neutral cyclic ester of D-gluconic acid.[1][2] This naturally occurring food additive is widely utilized in the food industry for its versatile properties as a sequestrant, acidifier, curing and pickling agent, and leavening agent.[2] Its primary application in food preservation stems from its slow hydrolysis in the presence of water to gluconic acid.[1][2][3] This gradual acidification process effectively lowers the pH of the food product, thereby inhibiting the growth of spoilage and pathogenic microorganisms and extending shelf life.[3][4][5][6] GDL is a white, odorless, crystalline powder with a slightly sweet taste that transitions to a mild acidity upon hydrolysis, making it a favorable choice over other acidulants that can impart a strong tart flavor.[1][2]
Mechanism of Action
The preservative effect of GDL is primarily attributed to its role as a slow-release acidulant.[2][3] When dissolved in water, GDL slowly hydrolyzes to form D-gluconic acid, leading to a gradual and controlled decrease in the pH of the food matrix.[1][2][3] This acidification creates an environment that is unfavorable for the growth of many common food spoilage bacteria and pathogens.[3][4][5] The rate of this hydrolysis is dependent on factors such as temperature, water activity, and the pH of the surrounding medium.[2]
In addition to its direct antimicrobial effect through pH reduction, GDL also contributes to food preservation in other ways:
-
Curing Accelerator: In cured meat products, GDL accelerates the curing process by promoting the conversion of nitrite (B80452) to nitric oxide, which is essential for the development of the characteristic pink color and cured flavor.[1][7] This can also lead to a reduction in the required amount of residual nitrite in the final product.[7]
-
Chelating Agent: GDL can act as a sequestrant, binding metal ions that can catalyze oxidative reactions and lead to food spoilage.[4][6]
-
Stabilizer: In products like tofu and some dairy products, the gradual acidification by GDL aids in the uniform coagulation of proteins, leading to a desirable texture and helping to prevent microbial contamination during the production process.[1][8]
Applications in Food Preservation
GDL is utilized in a variety of food products to enhance their safety and extend their shelf life.
Meat Products
GDL is extensively used in the production of fermented and cured meats, such as sausages and hams.[1] Its slow acidification is crucial for controlling the fermentation process, ensuring the growth of beneficial starter cultures while inhibiting spoilage organisms.[9] It also aids in the development of color, flavor, and a firm texture.[1]
Dairy Products
In the dairy industry, GDL is used as an acidulant in the production of cheese and yogurt.[1][8] Its controlled and gradual acidification helps in the coagulation of milk proteins, resulting in a smooth and creamy texture.[1] This controlled process is particularly beneficial for certain types of cheese where a slow pH drop is required.[1]
Tofu
GDL is a widely used coagulant in the production of "silken" tofu.[1][8] When added to hot soymilk, it slowly hydrolyzes, causing the uniform coagulation of soy proteins.[8] This method allows for the tofu to be packaged before coagulation is complete, which reduces the risk of microbial contamination and extends the product's shelf life.[8]
Other Applications
GDL is also used as a leavening agent in baked goods, an acidulant in beverages and dressings, and a preservative in seafood.[1][4][5][6]
Quantitative Data on Preservative Efficacy
The following tables summarize quantitative data from various studies on the application of GDL in food preservation.
Table 1: Effect of GDL on pH Reduction in Fermented Sausages
| GDL Concentration (%) | Initial pH | pH after 3 Days | pH after 25 Days | Reference |
| 0 | 5.80 | 5.25 | 5.40 | [9] |
| 0.1 | 5.75 | 5.10 | 5.30 | [9] |
| 0.25 | 5.65 | 4.95 | 5.20 | [9] |
| 0.5 | 5.50 | 4.80 | 5.10 | [9] |
| 0.75 | 5.40 | 4.70 | 5.00 | [9] |
Table 2: Effect of GDL on Microbial Growth in Fermented Sausages (log CFU/g)
| GDL Concentration (%) | Lactic Acid Bacteria (Day 25) | Total Viable Count (Day 25) | Reference |
| 0 | 8.5 | 8.6 | [9] |
| 0.1 | 8.4 | 8.5 | [9] |
| 0.25 | 8.2 | 8.3 | [9] |
| 0.5 | 8.0 | 8.1 | [9] |
| 0.75 | 7.8 | 7.9 | [9] |
Table 3: Effect of GDL on Pathogenic Bacteria in Milk (log CFU/mL)
| GDL Concentration (%) | Listeria monocytogenes (after 24h) | Escherichia coli (after 24h) | Staphylococcus aureus (after 24h) | Reference |
| 0 (Control) | 7.2 | 7.5 | 7.3 | [10] |
| 1.0 | 6.5 | 6.8 | 6.7 | [10] |
Experimental Protocols
Protocol 1: Evaluation of GDL as a Preservative in Fermented Sausages
This protocol is adapted from a study on the effects of GDL on the physicochemical and microbiological characteristics of fermented sausages.[9]
1. Materials:
-
Ground beef and pork
-
Pork backfat
-
Salt
-
Spices (e.g., garlic, pepper)
-
Starter culture (e.g., Lactobacillus curvatus and Staphylococcus xylosus)
-
This compound (GDL)
-
Sausage casings
2. Sausage Formulation and Preparation:
-
Prepare different batches of sausage batter with varying concentrations of GDL (e.g., 0%, 0.25%, 0.5%, 0.75%).
-
Combine the ground meat, pork backfat, salt, spices, and starter culture in a mixer.
-
Add the predetermined amount of GDL to each batch and mix thoroughly.
-
Stuff the sausage batter into casings.
3. Fermentation and Ripening:
-
Ferment the sausages at a controlled temperature and humidity (e.g., 24°C for 3 days).
-
Ripen the sausages at a lower temperature and humidity (e.g., 15°C and 75-85% relative humidity) for a specified period (e.g., 25 days).
4. Analysis:
-
pH Measurement: At regular intervals during fermentation and ripening, measure the pH of the sausage samples using a pH meter.
-
Microbiological Analysis: Perform total viable counts and lactic acid bacteria counts at different stages of the process using standard plating techniques.
-
Physicochemical Analysis: Evaluate parameters such as moisture content, water activity, color, and texture (e.g., shear force) at the beginning and end of the ripening period.
Protocol 2: Application of GDL in Tofu Production for Enhanced Shelf Life
This protocol describes the use of GDL as a coagulant in the production of silken tofu, which contributes to its preservation.
1. Materials:
-
Soybeans
-
Water
-
This compound (GDL)
-
Heat-sealable containers
2. Soymilk Preparation:
-
Soak soybeans in water overnight.
-
Grind the soaked soybeans with fresh water to produce soymilk.
-
Filter the soymilk to remove the insoluble fiber (okara).
-
Heat the soymilk to approximately 85-95°C.
3. Coagulation and Packaging:
-
Dissolve GDL in a small amount of cold water. A typical concentration of GDL is 0.3-0.4% of the soymilk weight.
-
Quickly and thoroughly mix the GDL solution into the hot soymilk.
-
Immediately dispense the soymilk-GDL mixture into retail containers and seal them.
-
Allow the tofu to coagulate within the sealed containers at a controlled temperature (e.g., 80-90°C) for a specific time (e.g., 30-60 minutes).
4. Shelf-Life Evaluation:
-
Store the packaged tofu at refrigeration temperatures (e.g., 4°C).
-
At regular intervals, perform microbiological analysis (total plate count, yeast, and mold) to determine the shelf life of the product.
-
Evaluate sensory characteristics such as texture, flavor, and appearance over time.
Visualizations
References
- 1. finetechitg.com [finetechitg.com]
- 2. Glucono-delta-Lactone | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 3. nbinno.com [nbinno.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. pmpinc.com [pmpinc.com]
- 8. Glucono delta-lactone | Organic Materials Review Institute [omri.org]
- 9. Effect of GdL Addition on Physico-chemical Properties of Fermented Sausages during Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Glucono-1,5-lactone in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-Glucono-1,5-lactone
This compound, also known as Glucono Delta-Lactone (GDL) or Gluconolactone (B72293), is a polyhydroxy acid (PHA) that is increasingly utilized in cosmetic and dermatological formulations.[1] As a cyclic ester of D-gluconic acid, it is a naturally occurring food additive found in honey, fruit juices, and wine.[2] In aqueous solutions, it gradually hydrolyzes to gluconic acid, providing a gentle and progressive reduction in pH.[2] This characteristic, combined with its larger molecular size compared to alpha-hydroxy acids (AHAs), makes it a preferred ingredient for sensitive skin, offering multiple benefits without significant irritation.[2]
Key Functions and Mechanisms of Action in Cosmetic Formulations
This compound is a multifaceted ingredient with several well-documented functions in skincare:
-
Gentle Exfoliation: As a PHA, this compound promotes exfoliation by disrupting the bonds between corneocytes in the stratum corneum, leading to the shedding of dead skin cells. This process is slower and less irritating than with AHAs due to its larger molecular structure, which limits its penetration depth into the epidermis.
-
Skin Hydration: The multiple hydroxyl groups in its structure act as humectants, attracting and binding water to the skin. This enhances skin hydration, improves the skin barrier function, and can help to reduce the appearance of fine lines and wrinkles.[2]
-
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and chelating metal ions that can catalyze oxidative reactions.[1] This helps to protect the skin from environmental stressors such as UV radiation.[2]
-
Anti-inflammatory and Soothing Properties: It is thought to inhibit inflammatory mediators in the skin, such as IL-1α and PGE2, which contributes to its suitability for sensitive and compromised skin.[2]
-
pH Adjustment and Formulation Stabilization: Its slow hydrolysis to gluconic acid allows for a controlled decrease in the pH of a formulation.[2] It also acts as a chelating agent, which helps to stabilize cosmetic preparations.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy and use of this compound in cosmetic applications.
Table 1: Recommended Usage Levels and Formulation Parameters
| Parameter | Value | Reference(s) |
| Recommended Use Level | 0.1% - 15% | [3][4] |
| As a Moisturizing Agent | 2% - 4% | [3] |
| As a Photoprotective Agent | 4% - 8% | [3] |
| As an Exfoliating Agent | 7% - 15% | [3] |
| As a Chelating Agent | 2% | [3] |
| As a pH Regulator | 0.1% - 2% | [3] |
| Optimal Formulation pH | 3.0 - 6.0 | [3] |
Table 2: Clinical Efficacy Data for this compound
| Efficacy Parameter | Test Concentration | Results | Reference(s) |
| Skin Hydration | 10% and 30% solutions | Statistically significant increase in facial skin hydration after three treatments. No significant difference between 10% and 30% concentrations. | [5] |
| Transepidermal Water Loss (TEWL) | 10% and 30% solutions | Statistically significant decrease in TEWL after three treatments, particularly around the eyes, on the forehead, and cheek. No significant difference between 10% and 30% concentrations. | [6] |
| Skin pH | 10% and 30% solutions | Statistically significant reduction in skin pH after each of the three treatments at all measurement points. | [6] |
| Sebum Regulation | 10% and 30% solutions | Some statistically significant changes in sebum levels on the cheeks after a series of three treatments. | [6] |
| Gene Expression (in vitro) | 1.25 and 2.5 mg/mL of a gluconolactone-based lotion | Statistically significant increase in the expression of collagen (COL1A1) and elastin (B1584352) (ELN) genes in human dermal fibroblasts. | [7] |
| Gene Expression (in vitro) | 2.5 mg/mL of a gluconolactone-based lotion | Statistically significant increase in the expression of the keratinocyte differentiation marker involucrin (B1238512) (IVL) in HaCaT cells. | [7] |
| Photoprotection (in vitro) | Not specified | Provided up to 50% protection against UV radiation-induced elastin promoter activation. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's efficacy are provided below.
Protocol 1: Assessment of Skin Hydration using Corneometry
Objective: To quantify the hydration level of the stratum corneum after topical application of a formulation containing this compound.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
Procedure:
-
Subject Selection: Recruit healthy volunteers with normal to dry skin. Subjects should refrain from using moisturizers on the test area (e.g., volar forearm) for a specified period before the study.
-
Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (temperature and humidity) of the testing room for at least 20-30 minutes before measurements.
-
Baseline Measurement (T0): Take at least three Corneometer® readings from the designated test area on each subject to establish a baseline hydration level.
-
Product Application: Apply a standardized amount of the test formulation containing this compound to the test area. A control area with no product or a vehicle-only formulation should also be included.
-
Post-Application Measurements: Take Corneometer® readings at specified time points after product application (e.g., T1h, T2h, T4h, T8h).
-
Data Analysis: Calculate the mean Corneometer® values for each time point and compare them to the baseline values. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any changes in skin hydration.
Protocol 2: Evaluation of Transepidermal Water Loss (TEWL)
Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin surface after treatment with a formulation containing this compound.
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka) or similar open-chamber evaporimeter.
Procedure:
-
Subject and Environmental Conditions: Follow the same subject selection and acclimatization procedures as in Protocol 1.
-
Baseline Measurement (T0): Measure the baseline TEWL by placing the probe on the designated test area until a stable reading is obtained.
-
Product Application: Apply the test and control formulations as described in Protocol 1.
-
Post-Application Measurements: Measure TEWL at specified time points after product application.
-
Data Analysis: Analyze the changes in TEWL over time. A decrease in TEWL indicates an improvement in skin barrier function.
Protocol 3: In Vitro Gene Expression Analysis in Skin Cells
Objective: To determine the effect of this compound on the expression of genes related to skin structure and function (e.g., collagen, elastin, keratinocyte differentiation markers) in cultured human skin cells.
Materials:
-
Human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT).
-
Cell culture medium and supplements.
-
This compound solution.
-
RNA extraction kit.
-
Reverse transcription kit.
-
Quantitative real-time PCR (qPCR) system and reagents.
-
Primers for target genes (e.g., COL1A1, ELN, IVL) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Culture and Treatment: Culture the skin cells to a desired confluency. Treat the cells with various non-cytotoxic concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control group.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Proposed Signaling Pathways
The exact molecular signaling pathways of this compound in skin cells are still under investigation. However, based on its known functions as a PHA, antioxidant, and anti-inflammatory agent, the following pathways are proposed to be involved.
Proposed Antioxidant and Anti-inflammatory Signaling
This compound may exert its protective effects by scavenging reactive oxygen species (ROS) and modulating inflammatory signaling pathways. By reducing oxidative stress, it can inhibit the activation of pro-inflammatory transcription factors like NF-κB and AP-1, which are often triggered by environmental stressors such as UV radiation. This, in turn, can downregulate the expression of inflammatory cytokines and matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin.
Conclusion
This compound is a versatile and well-tolerated ingredient in cosmetic formulations, offering a range of benefits from gentle exfoliation and hydration to antioxidant protection. Its suitability for sensitive skin makes it an attractive alternative to traditional hydroxy acids. The provided application notes and protocols offer a framework for the evaluation of its efficacy in various cosmetic applications, supporting evidence-based product development and claim substantiation. Further research into its specific molecular mechanisms will continue to unveil its full potential in dermatological and cosmetic science.
References
- 1. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kesans.rifainstitute.com [kesans.rifainstitute.com]
- 3. Mechanism and research progress of MAPK signaling pathway in myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast-specific genetic manipulation of p38 MAPK in vivo reveals its central regulatory role in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the effects of 10% and 30% gluconolactone chemical peel on sebum, pH, and TEWL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK-JNK Signaling Pathway - Elabscience [elabscience.com]
Application Notes and Protocols: Enzymatic Synthesis of Glucono-1,5-lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed overview and experimental protocols for the enzymatic synthesis of D-Glucono-1,5-lactone from D-glucose using glucose oxidase (GOx). Glucose oxidase (EC 1.1.3.4) is a highly specific oxidoreductase that catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.[1][2][3] The resulting D-glucono-1,5-lactone is a versatile chemical intermediate that spontaneously hydrolyzes into D-gluconic acid in aqueous solutions.[3][4] This enzymatic method offers significant advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and environmental friendliness.[4]
It is important to note that glucose oxidase is specific to the D-isomer of glucose, and therefore, this protocol focuses on the synthesis of D-Glucono-1,5-lactone.[1][3] The synthesis of the L-isomer, L-Glucono-1,5-lactone, typically involves complex multi-step chemical processes from different starting materials and is not achieved via this direct enzymatic route from L-glucose.[5]
Principle of the Reaction
The enzymatic reaction follows a Ping-Pong Bi-Bi mechanism.[4] The process involves two main steps:
-
Reductive Half-Reaction: The flavin adenine (B156593) dinucleotide (FAD) cofactor bound to glucose oxidase is reduced to FADH₂ by oxidizing β-D-glucose to D-glucono-1,5-lactone.[4][6]
-
Oxidative Half-Reaction: The reduced FADH₂ is re-oxidized back to FAD by molecular oxygen (O₂), which acts as the final electron acceptor, producing hydrogen peroxide (H₂O₂) as a byproduct.[1][4]
The D-glucono-1,5-lactone produced can then hydrolyze in the aqueous solution to form an equilibrium mixture with D-gluconic acid.[7]
Visualized Pathways and Workflows
Caption: Enzymatic oxidation of β-D-glucose to D-Glucono-1,5-lactone and subsequent hydrolysis.
Caption: Ping-Pong Bi-Bi catalytic cycle of Glucose Oxidase (GOx).
Caption: General experimental workflow for enzymatic synthesis and purification.
Data Presentation
Quantitative data related to the synthesis process are summarized below for easy reference and comparison.
Table 1: Recommended Reaction Parameters for Glucose Oxidase
| Parameter | Optimal Range | Notes |
|---|---|---|
| pH | 5.0 - 7.0 | Enzyme activity is optimal in a slightly acidic to neutral buffer.[1][8] |
| Temperature | 25 - 40 °C | Activity increases with temperature up to an optimum before denaturation occurs. Room temperature is often sufficient.[9] |
| Substrate (D-Glucose) | 50 - 200 mM | High concentrations can lead to substrate inhibition. |
| Enzyme (GOx) | 10 - 100 U/mL | Concentration should be optimized based on desired reaction time and substrate concentration.[8] |
| Oxygen Supply | Continuous | Reaction is oxygen-dependent; gentle agitation or air sparging ensures sufficient O₂.[10] |
Table 2: Illustrative Kinetic Properties of Glucose Oxidase
| Kinetic Parameter | Typical Value | Substrate |
|---|---|---|
| K_m | 15 - 30 mM | β-D-Glucose |
| V_max | 5 - 10 mM/min | β-D-Glucose |
| Specificity | High | Highly specific for β-D-glucose; α-D-glucose is a poor substrate.[3] |
Note: Kinetic values can vary significantly based on the enzyme source, purity, and assay conditions.
Table 3: Comparison of Analytical Methods for Quantification
| Method | Principle | Pros | Cons |
|---|---|---|---|
| Titration | Measures total acid (gluconic acid after hydrolysis) by titration with a standardized base (e.g., NaOH).[11] | Simple, cost-effective, suitable for process monitoring. | Not specific to the lactone; measures total acid content. |
| HPLC | Chromatographic separation followed by detection (e.g., CAD, RI).[12] | High specificity, can separate lactone from gluconic acid and glucose. | Requires specialized equipment and method development. |
| Gas Chromatography (GC) | Derivatization of the lactone followed by GC separation.[13] | High sensitivity and specificity. | Requires sample derivatization, which adds complexity. |
| Enzymatic Assay | Spectrophotometric measurement of a coupled reaction (e.g., H₂O₂ detection).[1][14] | Highly sensitive, can be used for real-time monitoring. | Can be subject to interference from other sample components. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Glucono-1,5-lactone
This protocol describes a standard laboratory-scale batch synthesis.
Materials and Reagents:
-
D-(+)-Glucose (anhydrous)
-
Glucose Oxidase (GOx) from Aspergillus niger (e.g., Sigma-Aldrich G2133, ≥100,000 units/g)
-
Catalase from bovine liver (optional, to remove H₂O₂)
-
Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.5)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., 250 mL beaker or flask)
-
pH meter and temperature probe
Procedure:
-
Substrate Preparation: Prepare 100 mL of a 1 M D-glucose stock solution in DI water.
-
Buffer Preparation: Prepare 500 mL of 0.1 M sodium acetate buffer and adjust the pH to 5.5 using acetic acid or NaOH.
-
Reaction Setup: In a 250 mL beaker, combine 180 mL of the sodium acetate buffer and 20 mL of the 1 M D-glucose stock solution to achieve a final glucose concentration of 100 mM. Place the beaker on a magnetic stirrer.
-
Temperature Control: Equilibrate the reaction mixture to 30°C.
-
Enzyme Addition: Accurately weigh and dissolve glucose oxidase in a small amount of buffer to achieve a final concentration of 50 U/mL in the reaction mixture. Add the enzyme solution to the reaction vessel to initiate the reaction.
-
Reaction Conditions: Stir the mixture gently (e.g., 150 rpm) to ensure homogeneity and facilitate oxygen transfer from the air. Maintain the temperature at 30°C.
-
Optional H₂O₂ Removal: If hydrogen peroxide accumulation is a concern (as it can inhibit the enzyme), add catalase (approx. 200 U/mL) to the reaction. This will decompose H₂O₂ into H₂O and O₂.[9][10]
-
Monitoring: Monitor the reaction progress over 2-4 hours by taking small aliquots for analysis (see Protocol 2).
-
Termination: To stop the reaction, heat the mixture to 80°C for 15 minutes to denature and inactivate the glucose oxidase. Cool the solution on ice.
Protocol 2: Quantification by Titration
This protocol determines the total amount of D-gluconic acid and D-glucono-1,5-lactone produced.
Materials and Reagents:
-
Aliquots from the reaction mixture
-
0.1 N Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein (B1677637) indicator solution
-
Burette (10 mL or 25 mL)
-
Erlenmeyer flasks
Procedure:
-
Sample Preparation: Take a 5.0 mL aliquot from the reaction mixture at a specific time point (e.g., t=0, 1h, 2h, 4h). If the reaction was terminated by heat, ensure the sample is cooled to room temperature.
-
Hydrolysis to Acid: Add the 5.0 mL aliquot to a 125 mL Erlenmeyer flask. Add 20 mL of DI water. To ensure all lactone is hydrolyzed to gluconic acid for total product measurement, allow the solution to stand for 20 minutes.[11]
-
Titration: Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless. Titrate the sample with 0.1 N NaOH until a stable, faint pink color persists for at least 30 seconds.
-
Record Volume: Record the volume of NaOH used (V_sample).
-
Blank Titration: Perform a blank titration using a 5.0 mL aliquot of the initial reaction mixture (at t=0, before enzyme addition) to account for the initial acidity of the buffer (V_blank).
-
Calculation:
-
Net volume of NaOH (V_net) = V_sample - V_blank
-
Moles of product = V_net (L) × Concentration of NaOH (mol/L)
-
Concentration of product (mol/L) = (Moles of product) / (Volume of aliquot in L)
-
Each mole of NaOH neutralizes one mole of gluconic acid (which corresponds to one mole of the initial lactone product).[11]
-
Protocol 3: Product Purification (Conceptual)
This protocol outlines the general steps for purifying D-glucono-1,5-lactone from the reaction mixture.
Procedure:
-
Enzyme Removal: After heat inactivation (as in Protocol 1, Step 9), centrifuge the reaction mixture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the denatured protein. Decant the supernatant.
-
Decolorization (Optional): If the solution is colored, add activated charcoal (e.g., 1-2% w/v), stir for 30 minutes at room temperature, and then remove by filtration.[15]
-
Concentration: Concentrate the clarified supernatant under reduced pressure using a rotary evaporator at a temperature below 60°C to avoid caramelization. Concentrate until the solution is viscous.
-
Crystallization: Transfer the concentrated syrup to a crystallizing dish. Add a small seed crystal of D-glucono-1,5-lactone to induce crystallization.[15] Allow the solution to stand at a cool temperature (e.g., 4°C) for 24-48 hours.
-
Isolation and Drying: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol (B145695) to remove residual impurities. Dry the crystals under vacuum at a low temperature (e.g., 50°C).[15]
References
- 1. Glucose oxidase - Wikipedia [en.wikipedia.org]
- 2. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. GB2443410A - Preparation of L-gluconic acid, its conversion to L-glucose via L-gluconolactone and preparation of manno- and mannono-1,4-lactone precursors - Google Patents [patents.google.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. fao.org [fao.org]
- 12. qikan.cmes.org [qikan.cmes.org]
- 13. Gas chromatographic determination of glucono-delta-lactone in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ygeia.cl [ygeia.cl]
- 15. CN104447653A - Production method of glucono-delta-lactone - Google Patents [patents.google.com]
Application Note: HPLC Quantification of L-Glucono-1,5-lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Glucono-1,5-lactone, also known as glucono-delta-lactone (GDL), is the cyclic 1,5-intramolecular ester of D-gluconic acid. It is widely used in the food, pharmaceutical, and cosmetic industries as a sequestrant, acidifier, and curing agent. In aqueous solutions, GDL hydrolyzes to an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones. This equilibrium presents a challenge for its quantification. High-Performance Liquid Chromatography (HPLC) offers a reliable and accurate method for the determination of this compound. This application note details various HPLC methods for its quantification.
Experimental Protocols
Several HPLC methods have been developed for the quantification of this compound, each with its own advantages depending on the sample matrix and available instrumentation.
Method 1: HPLC with Charged Aerosol Detection (CAD)
This method is suitable for the direct quantification of GDL without the need for derivatization, as GDL lacks a strong UV chromophore.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase (acetonitrile:water, 9:1 v/v) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-CAD System and Conditions:
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1.05 to 22.5 mg/L.[1]
-
Inject the standards to construct a calibration curve.
-
Method 2: Reversed-Phase HPLC with UV Detection after Derivatization
This method is highly sensitive and suitable for complex matrices like biological fluids, where derivatization enhances selectivity and detection.
Experimental Protocol:
-
Sample Preparation (from Urine):
-
Lyophilize the urine sample.
-
Reconstitute the residue with 5 mL of dimethylformamide.
-
Centrifuge at 3000 g for 10 minutes.[2]
-
-
Derivatization:
-
HPLC-UV System and Conditions:
Method 3: HPLC with UV Detection on an Amino or Aqueous C18 Column
This method is suitable for the simultaneous analysis of GDL and related organic acids.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a known concentration.
-
For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.
-
Filter the solution through a 0.22 µm filter.[3]
-
-
HPLC-UV System and Conditions:
-
Option A (Aqueous C18 Column):
-
Option B (Amino Column):
-
Column: YMC-Pack Polyamine II.[3]
-
Mobile Phase: 100 mM/L ammonium (B1175870) dihydrogen phosphate (B84403) containing 10% acetonitrile.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 25 µL.[3]
-
Detection: UV at 210 nm.[3]
-
-
Data Presentation
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1 (HPLC-CAD) | Method 2 (RP-HPLC-UV with Derivatization) | Method 3A (Aqueous C18-UV) | Method 3B (Amino-UV) |
| Column | Thermo Hypersil Gold Aq (250x4.6mm, 5µm)[1] | C18 (assumed) | Agilent SB-Aq (250x4.6mm, 5µm)[3] | YMC-Pack Polyamine II[3] |
| Mobile Phase | Acetonitrile:Water (9:1)[1] | Acetonitrile:Water (60:40)[2] | 0.025 M KH₂PO₄ (pH 2.5)[3] | 100 mM NH₄H₂PO₄ in 10% ACN[3] |
| Flow Rate | 0.5 mL/min[1] | 2.0 mL/min[2] | 0.5 mL/min[3] | 0.5 mL/min[3] |
| Detector | CAD[1] | UV (240 nm)[2] | UV (210 nm)[3] | UV (210 nm)[3] |
| Derivatization | Not required | Phenylisocyanate[2] | Not required | Not required |
Table 2: Performance Characteristics of HPLC-CAD Method 1
| Parameter | Value |
| Linearity Range | 1.05 - 22.5 mg/L[1] |
| Detection Limit (S/N=3) | 0.32 ng[1] |
| Recovery | 96.2% - 103%[1] |
| Sample Solution Stability (RSD, n=7) | 1.8% (at room temp. for 12h)[1] |
| Reference Solution Stability (RSD, n=7) | 1.3% (at room temp. for 12h)[1] |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The choice of an appropriate HPLC method for the quantification of this compound depends on the sample matrix, required sensitivity, and available instrumentation. For direct analysis without derivatization, HPLC-CAD is a robust option. For enhanced sensitivity and selectivity, especially in complex matrices, derivatization followed by UV detection is recommended. The use of aqueous C18 or amino columns with UV detection also provides reliable results for the analysis of GDL and related compounds. The protocols and data presented in this application note can serve as a valuable starting point for method development and validation in various research and quality control settings.
References
Preparing Stable Stock Solutions of L-Glucono-1,5-lactone: Application Notes and Protocols for Researchers
Introduction
L-Glucono-1,5-lactone, a cyclic ester of L-gluconic acid, is a versatile molecule utilized in various research and drug development applications. Its utility is often dependent on its state as a lactone. However, in aqueous solutions, this compound undergoes spontaneous hydrolysis to form L-gluconic acid, a reaction that is sensitive to both pH and temperature. This conversion can significantly impact experimental outcomes by altering the chemical nature of the solution, including its acidity and the active molecular species present. Therefore, the preparation and storage of stable stock solutions of this compound are critical for ensuring the reproducibility and accuracy of experimental results.
These application notes provide detailed protocols for the preparation and storage of stable this compound stock solutions, along with a summary of the key factors influencing its stability. The information is intended for researchers, scientists, and drug development professionals who require reliable methods for handling this compound.
Chemical Properties and Stability
This compound is a white, crystalline powder that is freely soluble in water.[1] The primary factor affecting the stability of its aqueous solutions is the hydrolysis of the lactone ring to form L-gluconic acid. This equilibrium reaction is influenced by several factors:
-
pH: The rate of hydrolysis is significantly affected by the pH of the solution. The reaction is slowest in acidic conditions (pH 3-5) and is accelerated at neutral and, particularly, at alkaline pH.[2]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[3] Therefore, preparing and storing solutions at low temperatures is crucial for maintaining the lactone form.
-
Concentration: While the equilibrium between the lactone and the free acid is concentration-dependent, for the preparation of stable stock solutions, the primary focus remains on controlling pH and temperature to slow the rate of hydrolysis.
Quantitative Data on Hydrolysis
To facilitate the preparation of stable solutions, the following table summarizes the hydrolysis rate of glucono-δ-lactone under various conditions. It is important to note that most of the available literature refers to the D-enantiomer, D-glucono-δ-lactone (GdL). However, the general principles of stability and hydrolysis kinetics are applicable to the L-enantiomer.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 4.0 | 25 | 1.31 x 10⁻⁴ s⁻¹ | ~60 minutes | [2][4] |
| 6.6 | 25 | Not explicitly stated | ~10 minutes | [4] |
| 6.4 | Not specified | 8.8 x 10⁻⁴ s⁻¹ | Not specified | [2] |
| 3-5 | 25 | 2.26 x 10⁻⁴ s⁻¹ | Not specified | [2] |
| 4.5 - 8.5 | 25 | Water catalysis: 4.59 x 10⁻⁵ s⁻¹; Hydroxide ion catalysis: 2.76 x 10³ M⁻¹s⁻¹ | Not specified | [5] |
Note: The half-life can be estimated from the rate constant using the formula t½ = 0.693 / k for a first-order reaction. The data highlights that the hydrolysis is significantly slower at lower pH values.
Experimental Protocols
To ensure the stability of this compound stock solutions, it is imperative to control the conditions of preparation and storage. The following protocols are designed to minimize hydrolysis and maintain the integrity of the lactone.
Protocol 1: Preparation of a Stable Acidic Stock Solution of this compound
This protocol is recommended for applications where a stable concentration of the lactone form is critical and the acidic nature of the solution is compatible with the downstream experiment.
Materials:
-
This compound powder
-
Sterile, deionized water, pre-chilled to 4°C
-
Sterile, pre-chilled buffer solution (e.g., 0.1 M citrate (B86180) buffer, pH 4.0)
-
Sterile, pre-chilled volumetric flasks and pipettes
-
Sterile, amber glass storage vials
Procedure:
-
Pre-cool all solutions and equipment: Place the deionized water, buffer solution, volumetric flasks, and pipettes in a 4°C refrigerator for at least one hour before use.
-
Weigh the this compound: In a clean, dry weighing boat, accurately weigh the required amount of this compound powder.
-
Dissolution:
-
Transfer the weighed powder to the pre-chilled volumetric flask.
-
Add a small volume of the pre-chilled citrate buffer (pH 4.0) to dissolve the powder. Swirl gently to mix. Avoid vigorous shaking to minimize the introduction of air.
-
Once dissolved, bring the solution to the final volume with the pre-chilled citrate buffer.
-
-
Sterilization (Optional): If a sterile solution is required, filter the stock solution through a pre-chilled 0.22 µm sterile filter into a sterile, pre-chilled receiving flask.
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into pre-chilled, sterile amber glass vials.
-
Store the aliquots at -20°C or below for long-term storage. For short-term storage (up to one week), the solution can be stored at 4°C.
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Buffered Stock Solution for Immediate Use in Physiological Assays
This protocol is suitable for experiments that require a near-neutral pH, such as enzyme assays. Due to the increased rate of hydrolysis at higher pH, this solution should be prepared fresh immediately before use.
Materials:
-
This compound powder
-
Sterile, deionized water, at room temperature
-
Sterile buffer solution appropriate for the assay (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5)
-
Sterile volumetric flasks and pipettes
Procedure:
-
Prepare the buffer: Ensure the assay buffer is prepared and its pH is accurately adjusted.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder immediately before starting the experiment.
-
Dissolution:
-
Dissolve the weighed powder directly into the final volume of the assay buffer in a volumetric flask.
-
Mix gently by inversion until fully dissolved.
-
-
Immediate Use: Use the freshly prepared solution in the assay without delay to minimize the extent of hydrolysis. It is not recommended to store this solution.
Visualization of Key Processes
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Equilibrium between this compound and L-Gluconic Acid in aqueous solution.
Caption: Workflow for preparing a stable stock solution of this compound.
Conclusion
The stability of this compound in aqueous solutions is critically dependent on pH and temperature. By preparing stock solutions in an acidic buffer (pH 3-5) and storing them at low temperatures (-20°C or below), the rate of hydrolysis to L-gluconic acid can be significantly minimized. For applications requiring physiological pH, it is essential to prepare the solution immediately before use. Adherence to these protocols will help ensure the integrity of this compound solutions, leading to more reliable and reproducible experimental data in research and development settings.
References
Application Notes and Protocols for L-Glucono-1,5-Lactone in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glucono-1,5-lactone, a cyclic ester of L-gluconic acid, is a carbohydrate derivative with emerging applications in cell culture. While its D-isomer, D-glucono-1,5-lactone (GDL), is more extensively studied, the L-form presents unique opportunities for modulating cellular processes. In aqueous solutions, glucono-1,5-lactone hydrolyzes to form an equilibrium mixture of gluconic acid and its delta- and gamma-lactones, leading to a gradual acidification of the medium.[1][2] This property, along with its potential to act as a metabolic modulator and signaling molecule, makes it a compound of interest for researchers in various fields, including cancer biology, stem cell research, and immunology.
These application notes provide a comprehensive guide to utilizing this compound in cell culture media, including its preparation, optimal concentrations, and protocols for evaluating its effects on cellular functions. Due to the limited availability of data specifically for the L-isomer, information from studies on D-glucono-1,5-lactone is included as a reference point for experimental design.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₆ | [3] |
| Molecular Weight | 178.14 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 160 °C | [3] |
| Solubility | Freely soluble in water | [1] |
| Storage | 2°C - 8°C, keep container well closed | [3] |
Note on Stability: this compound is stable as a dry powder. In aqueous solutions, it hydrolyzes to L-gluconic acid. This hydrolysis is time, temperature, and pH-dependent.[2] It is recommended to prepare fresh stock solutions and supplemented media before each experiment.
Mechanism of Action
The precise mechanisms of action for this compound in various cell types are still under investigation. However, research on its D-isomer suggests several potential pathways:
-
Modulation of Signaling Pathways: D-glucono-1,5-lactone has been shown to activate the Protein Kinase C epsilon (PKCε) and Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.[4]
-
Free Radical Scavenging: Gluconolactone has been identified as a free radical scavenger, which may protect cells from oxidative stress.[4]
-
Enzyme Inhibition: Gluconolactones are known inhibitors of certain enzymes, such as β-glucosidases.[5] This could potentially alter cellular metabolism and signaling.
-
Metabolic Reprogramming: As a glucose derivative, this compound may influence cellular metabolic pathways. The PI3K/Akt and MAPK/ERK pathways are key regulators of glucose metabolism in cancer cells, controlling glucose uptake and glycolysis.[6][7]
Further research is needed to fully elucidate the specific cellular targets and signaling cascades affected by this compound.
Quantitative Data Summary
The following table summarizes quantitative data from a study on the effects of D-glucono-1,5-lactone on neonatal rat cardiomyocytes (NRCMs). This data can serve as a starting point for determining the optimal concentration range for this compound in other cell types.
| Cell Type | Parameter | Concentration Range | Optimal Concentration | Effect | Reference |
| Neonatal Rat Cardiomyocytes (NRCMs) | Cell Viability (Normal) | 0 µM - 10 mM | Not explicitly determined | No significant effect on viability of normal cells. | [4] |
| Neonatal Rat Cardiomyocytes (NRCMs) | Cell Viability (Hypoxia/Reoxygenation) | 0 µM - 10 mM | 1 mM | Enhanced cell viability under H/R injury. | [4] |
Note: The optimal concentration of this compound is expected to be cell-type dependent. It is crucial to perform a dose-response experiment for each cell line of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of sterile water or PBS to create a concentrated stock solution (e.g., 100 mM). Gently vortex to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).
Note: Due to hydrolysis, it is recommended to use freshly prepared stock solutions for optimal results.
Protocol 2: Supplementation of Cell Culture Media
This protocol outlines the steps for supplementing a basal cell culture medium with this compound.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile this compound stock solution (from Protocol 1)
-
Other required media supplements (e.g., fetal bovine serum (FBS), antibiotics)
-
Sterile serological pipettes
-
Sterile media bottles
Procedure:
-
In a biological safety cabinet, warm the basal cell culture medium and other supplements to 37°C.
-
To a sterile media bottle, add the required volume of basal medium.
-
Add the other necessary supplements (e.g., FBS, penicillin-streptomycin) to the basal medium.
-
Using a sterile pipette, add the appropriate volume of the this compound stock solution to achieve the desired final concentration. For example, to make 100 mL of medium with a final concentration of 1 mM this compound from a 100 mM stock, add 1 mL of the stock solution.
-
Gently mix the supplemented medium by swirling the bottle.
-
The this compound supplemented medium is now ready for use. Store at 4°C and use within one week of preparation.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.[8]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound supplemented media (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10 µM, 100 µM, 1 mM, 10 mM). Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 4: Cell Proliferation Assay (Direct Cell Counting)
This protocol provides a direct method to evaluate the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
24-well or 12-well cell culture plates
-
This compound supplemented media
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Seed cells at a low density in multi-well plates.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of this compound.
-
At various time points (e.g., 0, 24, 48, 72 hours), harvest the cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect the cells directly.
-
Resuspend the cells in a known volume of medium.
-
Mix a small aliquot of the cell suspension with trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Plot the number of viable cells over time to determine the proliferation rate.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects.
References
- 1. fao.org [fao.org]
- 2. youtube.com [youtube.com]
- 3. This compound | 52153-09-0 | MG05185 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 6. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ERK and JNK pathways in the regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glycosidase Activity Using L-Glucono-1,5-lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Glucono-1,5-lactone is a sugar analog that serves as a competitive inhibitor of certain glycosidases, particularly β-glucosidases. Its structural resemblance to the transition state of the glycosidic bond cleavage reaction allows it to bind to the active site of these enzymes, thereby inhibiting their activity. This property makes this compound a valuable tool for studying the function and biological roles of glycosidases, as well as for screening for novel glycosidase inhibitors. In aqueous solutions, the lactone exists in equilibrium with gluconic acid.
Mechanism of Action
This compound mimics the flattened, half-chair conformation of the glucosyl cation transition state that is formed during the enzymatic hydrolysis of glycosidic bonds. This mimicry allows it to bind tightly to the active site of specific glycosidases, preventing the binding and cleavage of their natural substrates. The inhibition is typically competitive, meaning that the lactone vies with the substrate for the same binding site on the enzyme.
Applications in Research and Drug Development
-
Elucidation of Glycosidase Function: By inhibiting specific glycosidases, this compound can be used to probe their physiological functions in various biological processes.
-
Enzyme Kinetics Studies: It serves as a reference inhibitor in kinetic assays to determine the inhibition constants (Ki) and inhibition modalities of novel compounds.
-
Drug Discovery: this compound can be used as a positive control in high-throughput screening assays aimed at identifying new glycosidase inhibitors for therapeutic applications, such as in the treatment of lysosomal storage diseases or diabetes.
Data Presentation
While specific quantitative inhibition data for this compound is not extensively available in the literature, data for the more common D-isomer, D-Glucono-1,5-lactone (also known as glucono-delta-lactone), provides a valuable reference for its inhibitory potential against β-glucosidases.
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki (Inhibition Constant) | IC50 (Half-maximal inhibitory concentration) |
| D-Glucono-1,5-lactone | β-Glucosidase (from Schizophyllum commune) | Oligosaccharides | Competitive | 4 µM | Not Reported |
| D-Glucono-1,5-lactone | Amygdalin β-glucosidase | Amygdalin | Not Reported | Not Reported | Complete inhibition at 1 mM |
Note: The inhibitory activity of this compound is expected to be specific for glycosidases that process L-sugars, though cross-reactivity can occur. Researchers should empirically determine the inhibition constants for their specific enzyme of interest.
Experimental Protocols
Protocol 1: Determination of β-Glucosidase Inhibition by this compound
This protocol outlines a general method for determining the inhibitory effect of this compound on β-glucosidase activity using a chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG).
Materials:
-
β-Glucosidase enzyme solution
-
This compound stock solution (in appropriate buffer)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) substrate solution
-
Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Stop Solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations should bracket the expected Ki or IC50 value.
-
Prepare the pNPG substrate solution in the assay buffer to a final concentration that is appropriate for the enzyme being studied (typically at or below the Km value).
-
Prepare the β-glucosidase enzyme solution in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of Assay Buffer (for control wells) or this compound dilution (for inhibitor wells).
-
25 µL of β-glucosidase enzyme solution.
-
-
Include control wells with:
-
Enzyme and buffer (no inhibitor).
-
Substrate and buffer (no enzyme).
-
Buffer only (blank).
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the pNPG substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop the Reaction:
-
Add 100 µL of the Stop Solution to each well to terminate the reaction. The stop solution will also induce a color change in the liberated p-nitrophenol.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol 2: Screening for Glycosidase Inhibitors Using this compound as a Positive Control
This protocol describes a high-throughput screening assay to identify novel glycosidase inhibitors, using this compound as a known inhibitor for assay validation.
Materials:
-
Glycosidase of interest
-
Chromogenic or fluorogenic substrate
-
This compound (positive control)
-
Compound library to be screened
-
Appropriate assay and stop buffers
-
96- or 384-well microplates
-
Automated liquid handling system (recommended)
-
Microplate reader
Procedure:
-
Assay Miniaturization and Optimization:
-
Adapt the glycosidase assay to a small volume format (e.g., 50-100 µL) in a 96- or 384-well plate.
-
Optimize enzyme and substrate concentrations to achieve a robust signal-to-background ratio and a linear reaction rate.
-
-
Plate Layout:
-
Design the plate layout to include:
-
Wells for the compound library.
-
Positive control wells (with a concentration of this compound that gives significant inhibition, e.g., 5-10 times its Ki).
-
Negative control wells (with DMSO or the vehicle used to dissolve the compound library).
-
Blank wells (no enzyme).
-
-
-
Compound and Control Dispensing:
-
Using an automated liquid handler, dispense the compounds from the library into the designated wells.
-
Dispense this compound and the vehicle control into their respective wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add the glycosidase solution to all wells except the blanks.
-
Pre-incubate the plates for a short period to allow for inhibitor binding.
-
-
Reaction Initiation and Incubation:
-
Add the substrate solution to all wells to start the reaction.
-
Incubate for a fixed time at the optimal temperature.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding the stop solution.
-
Read the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the negative control.
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition).
-
The Z'-factor of the assay should be calculated using the positive and negative controls to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Visualizations
Caption: Mechanism of competitive inhibition of glycosidase by this compound.
Caption: Experimental workflow for a glycosidase inhibition assay.
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Glucono-1,5-lactone Concentration for Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-Glucono-1,5-lactone and its more commonly studied D-isomer as an enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit enzymes?
A1: this compound is a sugar lactone, a cyclic ester of L-gluconic acid. It primarily functions as a competitive inhibitor, particularly for glycosidases. Its structure mimics the transition state of the substrate during the enzymatic reaction, allowing it to bind to the enzyme's active site with high affinity, thereby preventing the natural substrate from binding and being processed.
Q2: Most of the literature refers to D-Glucono-1,5-lactone (GDL). Is this compound different?
A2: Yes, they are stereoisomers. The vast majority of published research has focused on D-Glucono-1,5-lactone, often referred to as glucono-δ-lactone (GDL).[1] While the inhibitory mechanism is expected to be similar for the L-isomer against enzymes that process L-sugars, the inhibitory constants and target specificity will likely differ. The data and protocols in this guide are primarily based on studies of the D-isomer due to the wealth of available information. Researchers working with the L-isomer should consider these as a starting point for their optimization experiments.
Q3: What is the primary application of Glucono-1,5-lactone in research?
A3: Due to its mechanism as a transition-state analog for many glycosidases, D-Glucono-1,5-lactone is widely used as a tool to study the mechanism and function of these enzymes.[2] It serves as a selective inhibitor to probe the role of specific glycosidases in biological pathways.
Q4: Is Glucono-1,5-lactone stable in aqueous solutions?
A4: No, this is a critical consideration for experimental design. Glucono-1,5-lactone is in equilibrium with its corresponding gluconic acid in water.[3][4] This hydrolysis is accelerated by increases in temperature and pH.[4] For enzyme inhibition studies, it is crucial to prepare fresh solutions and consider the rate of hydrolysis under your specific assay conditions (pH, temperature, and buffer).
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition.
-
Possible Cause 1: Inhibitor instability.
-
Solution: Glucono-1,5-lactone hydrolyzes to gluconic acid in aqueous solutions, a process that is faster at higher pH and temperatures.[4] Gluconic acid is a much weaker inhibitor. Always prepare your inhibitor stock solution fresh before each experiment. If the assay requires prolonged incubation, consider the rate of hydrolysis at your assay's pH and temperature. It may be necessary to conduct a time-course experiment to assess the stability of the inhibitor under your specific conditions.
-
-
Possible Cause 2: Incorrect pH of the assay buffer.
-
Solution: The inhibitory activity of many compounds is pH-dependent. Ensure your assay buffer is at the optimal pH for both the enzyme's activity and the inhibitor's stability and binding. The lactone form is more stable at acidic pH.
-
-
Possible Cause 3: Incorrect inhibitor concentration range.
-
Solution: If the inhibitor concentration is too low, you will not observe significant inhibition. Conversely, if it is too high, you may see complete inhibition across all concentrations, making it impossible to determine an accurate IC50 or Ki. Use the data in Table 1 as a starting point and perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to millimolar) to identify the optimal range for your specific enzyme.
-
Issue 2: High background signal or assay interference.
-
Possible Cause 1: Contaminants in the inhibitor.
-
Solution: Ensure you are using a high-purity grade of this compound. Impurities could interfere with the assay.
-
-
Possible Cause 2: Non-specific interactions.
-
Solution: At very high concentrations, some compounds can cause non-specific inhibition or interfere with the detection method. Run proper controls, including the inhibitor in the absence of the enzyme, to check for any direct effect on the substrate or detection signal.
-
Issue 3: Difficulty in determining the mode of inhibition.
-
Possible Cause: Inappropriate substrate concentration.
-
Solution: To accurately determine if the inhibition is competitive, non-competitive, or uncompetitive, it is essential to perform the inhibition assay at multiple substrate concentrations, typically centered around the Michaelis constant (Km) of the enzyme for that substrate.[5] For competitive inhibitors, the apparent Km will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.
-
Data Presentation
Table 1: Inhibitory Constants (Ki and IC50) of D-Glucono-1,5-lactone and its derivatives against various enzymes.
| Enzyme | Inhibitor | Substrate | Ki | IC50 | Inhibition Type |
| β-Glucosidase (from Penicillium oxalicum) | D-Glucono-1,5-lactone | pNPG | - | ~0.5 mM | Competitive |
| Amygdalin β-glucosidase | D-Glucono-1,5-lactone | Amygdalin | - | Complete inhibition at 1 mM | Not specified |
| Glycogen Phosphorylase b | D-Gluconohydroximo-1,5-lactone | Glucose 1-phosphate | 0.92 mM | - | Competitive |
| Glycogen Phosphorylase a | D-Gluconohydroximo-1,5-lactone | Glucose 1-phosphate | 0.76 mM | - | Competitive |
| Human OGA (hOGA) | 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | 4-MU-GlcNAc | 27 nM | - | Competitive |
| Human HexB (hHexB) | 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | pNP-GlcNAc | 6.8 nM | - | Competitive |
Note: The majority of available data is for the D-isomer. Data for the L-isomer is limited.
Experimental Protocols
Protocol 1: Determination of IC50 for D-Glucono-1,5-lactone against β-Glucosidase
This protocol is a general guideline and should be optimized for your specific enzyme and laboratory conditions.
Materials:
-
β-Glucosidase enzyme solution
-
D-Glucono-1,5-lactone
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate
-
Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of D-Glucono-1,5-lactone in the assay buffer. A typical range to start with could be from 10 mM down to 1 µM.
-
Prepare a working solution of pNPG in the assay buffer (e.g., 1 mM). The optimal concentration should be at or near the Km of the enzyme.
-
Prepare a working solution of β-glucosidase in the assay buffer. The concentration should be chosen to ensure the reaction remains in the linear range during the incubation period.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and stop solution.
-
Control wells (No inhibitor): Add assay buffer, enzyme solution, and substrate solution.
-
Inhibitor wells: Add assay buffer, enzyme solution, and the corresponding dilution of D-Glucono-1,5-lactone.
-
-
Pre-incubation:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the appropriate D-Glucono-1,5-lactone dilution to the inhibitor wells. Add 25 µL of assay buffer to the control wells.
-
Add 25 µL of the enzyme solution to the control and inhibitor wells.
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the pNPG substrate solution to all wells (except the blank) to start the reaction.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a fixed time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add 100 µL of the stop solution to all wells. This will stop the enzymatic reaction and develop the color of the p-nitrophenol product.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Determining the Inhibition Constant (Ki) for a Competitive Inhibitor
To determine the Ki, you will need to perform the enzyme assay at several fixed concentrations of the inhibitor and varying concentrations of the substrate.
Procedure:
-
Follow the general setup of the IC50 assay.
-
Create a matrix of reactions in your 96-well plate:
-
Rows: Different fixed concentrations of D-Glucono-1,5-lactone (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki - you may need to estimate this from your IC50 value initially).
-
Columns: A range of substrate (pNPG) concentrations (e.g., 0.2x Km, 0.5x Km, 1x Km, 2x Km, 5x Km).
-
-
Measure the initial reaction velocity (rate of product formation) for each combination of inhibitor and substrate concentration.
-
Analyze the data using one of the following methods:
-
Lineweaver-Burk Plot: Plot 1/velocity versus 1/[Substrate] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect at the y-axis. The Ki can be determined from the change in the x-intercepts.
-
Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition using appropriate software (e.g., GraphPad Prism). This method is generally more accurate.
-
Visualizations
Caption: A typical experimental workflow for determining enzyme inhibition by this compound.
References
- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. Glucono-delta-Lactone | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: L-Glucono-1,5-lactone (GLL) Stability in High pH Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Glucono-1,5-lactone (GLL) in high pH buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GLL), and why is its stability a concern?
A1: this compound, also known as glucono-delta-lactone (GDL), is the neutral cyclic ester of L-gluconic acid.[1][2] In aqueous solutions, it undergoes hydrolysis to form an equilibrium mixture of L-gluconic acid and its delta- and gamma-lactones.[2] This hydrolysis is significantly accelerated by increased temperature and pH.[1] For researchers working with GLL in high pH buffers, this instability can lead to a decrease in the concentration of the active lactone form, potentially impacting experimental results and the efficacy of drug formulations.
Q2: How does high pH affect the stability of GLL?
A2: High pH, or alkaline conditions, greatly accelerates the rate of hydrolysis of the lactone ring in GLL.[1] The hydroxide (B78521) ions (OH⁻) in the buffer act as a catalyst, promoting the cleavage of the ester bond and its conversion to the open-chain L-gluconate form. This base-catalyzed hydrolysis is significantly faster than the spontaneous hydrolysis that occurs at neutral or acidic pH.
Q3: What are the primary degradation products of GLL in a high pH buffer?
A3: The primary degradation product of GLL in a high pH buffer is L-gluconic acid (or its conjugate base, L-gluconate). The hydrolysis reaction involves the opening of the lactone ring to form the linear carboxylic acid.
Troubleshooting Guide
Problem: I am observing a rapid loss of my GLL compound in my high pH buffer during my experiment.
Possible Cause 1: Inherent Instability of GLL at High pH
-
Explanation: GLL is known to be unstable in alkaline conditions due to base-catalyzed hydrolysis. The higher the pH, the faster the degradation.
-
Solution:
-
Work at the lowest possible pH: If your experimental conditions allow, consider lowering the pH of your buffer.
-
Prepare GLL solutions fresh: Prepare your GLL-containing buffer immediately before use to minimize the time for degradation to occur.
-
Maintain low temperatures: If possible, conduct your experiments at lower temperatures (e.g., on ice or in a cold room) to slow down the hydrolysis rate.
-
Possible Cause 2: Buffer Composition
-
Explanation: The type and concentration of the buffer components can influence the rate of hydrolysis. Some buffer species can actively participate in the hydrolysis reaction.
-
Solution:
-
Buffer selection: While specific data on the catalytic effects of different buffers on GLL hydrolysis is limited, it is a known phenomenon for other lactones. If you suspect buffer interference, consider testing alternative buffer systems with similar pKa values. For example, if you are using a phosphate (B84403) buffer, you could try a borate (B1201080) buffer to see if it impacts stability, though it's important to note that borate can also influence reactions.[3][4][5]
-
Lower buffer concentration: Use the lowest buffer concentration that still provides adequate pH control for your experiment.
-
Possible Cause 3: Inaccurate Measurement of GLL Concentration
-
Explanation: The method used to quantify GLL might not be specific for the lactone form and could be measuring both the lactone and its hydrolytic product, gluconic acid, leading to a misinterpretation of stability.
-
Solution:
Quantitative Data on GLL Stability
The stability of GLL is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with an increase in pH.
Table 1: Half-life of this compound at Various pH Values (25°C)
| pH | Half-life (t½) | Reference |
| 4.0 | ~60 minutes | [9][10] |
| 6.6 | ~10 minutes | [9][10] |
Table 2: Hydrolysis Rate Constants for this compound at 25°C
| pH | Condition | Rate Constant (k') | Unit | Reference |
| 4.5 - 8.5 | Water and Hydroxide Ion Catalysis | Varies with pH | s⁻¹ | [11] |
| Note: The overall rate constant (k') can be calculated using the formula: k' = k_H₂O + k_OH⁻ * [OH⁻], where k_H₂O is the rate constant for water catalysis and k_OH⁻ is the rate constant for hydroxide ion catalysis. At 25°C, k_H₂O = 4.59 x 10⁻⁵ s⁻¹ and k_OH⁻ = 2.76 x 10³ M⁻¹s⁻¹.[11] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a High pH Buffer using HPLC
This protocol outlines a general procedure to determine the stability of GLL in a specific high pH buffer.
1. Materials and Reagents:
-
This compound (GLL)
-
High-purity water
-
Components for your high pH buffer (e.g., sodium phosphate, sodium borate)
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
Acid for quenching the reaction (e.g., phosphoric acid, hydrochloric acid)
-
HPLC system with a suitable detector (e.g., UV, Charged Aerosol Detector - CAD)
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
GLL Stock Solution (1 mg/mL): Accurately weigh and dissolve GLL in a minimal amount of a suitable organic solvent (like acetonitrile) and then dilute with your chosen buffer to the final concentration. Prepare this solution fresh.
-
High pH Buffer: Prepare your buffer of interest at the desired pH and concentration.
-
Quenching Solution: Prepare a dilute acid solution (e.g., 0.1 M HCl) to neutralize the high pH of the samples and stop the degradation at specific time points.
3. Stability Study Procedure:
-
Add a known volume of the GLL stock solution to your high pH buffer in a temperature-controlled environment (e.g., a water bath set at 25°C).
-
Immediately withdraw a sample at time zero (t=0).
-
Quench the reaction by adding a specific volume of the quenching solution to the sample to lower the pH to a level where GLL is stable (e.g., pH < 4).
-
Continue to withdraw and quench samples at predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes). The frequency of sampling should be adjusted based on the expected rate of degradation.
-
Store the quenched samples at a low temperature (e.g., 4°C) until HPLC analysis.
4. HPLC Analysis:
-
Method: A reverse-phase HPLC method is typically suitable.
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a more universal detector like CAD if GLL has a poor chromophore.[6]
-
Injection Volume: 10 µL.[6]
-
-
Analysis: Inject the quenched samples into the HPLC system. The GLL peak should be well-resolved from any degradation product peaks.
5. Data Analysis:
-
Quantify the peak area of GLL at each time point.
-
Plot the natural logarithm of the GLL concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line. The slope of this line will be the negative of the apparent rate constant (-k').
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k'.
Visualizations
References
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Role of Borate and Phosphate Buffers in the Degradation of Organic Compounds in a PMS/Co2+ System: Influencing Factors and Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qikan.cmes.org [qikan.cmes.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
preventing hydrolysis of L-Glucono-1,5-lactone during experiments
Welcome to the technical support center for L-Glucono-1,5-lactone (GDL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of GDL during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GDL) and why is its hydrolysis a concern in experiments?
A1: this compound is a neutral, cyclic ester of gluconic acid. In aqueous solutions, it undergoes spontaneous hydrolysis to form gluconic acid, which subsequently lowers the pH of the solution. This hydrolysis can be a significant issue in experiments for several reasons:
-
pH alteration: The uncontrolled drop in pH can affect the activity of enzymes, the stability of other molecules, and the overall conditions of the experiment.
-
Change in molecular species: The conversion of the lactone to the acid changes the chemical nature of the compound being studied, which can interfere with assays, particularly those targeting the lactone form.
-
Inhibition of enzymes: GDL itself can act as an inhibitor for certain enzymes, such as amygdalin (B1666031) beta-glucosidase.
Q2: What are the primary factors that influence the rate of GDL hydrolysis?
A2: The rate of GDL hydrolysis is primarily influenced by three main factors:
-
pH: The hydrolysis is significantly faster at higher (alkaline) pH values. At lower pH, the lactone form is more stable.
-
Temperature: An increase in temperature accelerates the rate of hydrolysis. Conversely, hydrolysis is slower at colder temperatures.
-
Concentration: The concentration of GDL in the solution can also affect the rate of pH change.
Q3: How can I prepare a relatively stable aqueous solution of GDL for my experiments?
A3: To prepare a GDL solution with minimized immediate hydrolysis, it is recommended to:
-
Use cold, deionized water (e.g., 4°C).
-
Prepare the solution immediately before use.
-
If a specific pH is required, use a pre-chilled, weakly acidic buffer.
Q4: What are the ideal storage conditions for a GDL solution to minimize hydrolysis?
A4: For short-term storage, GDL solutions should be kept on ice (around 0-4°C). For longer-term storage, it is best to prepare fresh solutions as needed. Storing aqueous solutions for extended periods is not recommended due to the inevitable hydrolysis.
Q5: Can the type of buffer used in my experiment affect GDL stability?
A5: Yes, the buffer system can influence the rate of hydrolysis. Some buffer anions can act as catalysts for the hydrolysis reaction. It is advisable to use a buffer system that has been shown to have minimal catalytic effect. Very dilute buffer solutions are preferable to avoid anion catalysis. For experiments sensitive to pH changes, a pH-static titration method might be employed to maintain a constant pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid drop in pH of the GDL solution | High temperature of the solvent. | Prepare the solution using cold deionized water or buffer. Keep the solution on ice. |
| High pH of the solvent or buffer. | Use a buffer with a slightly acidic pH (e.g., pH 4-5) where GDL is more stable. | |
| Buffer-catalyzed hydrolysis. | Use a very dilute buffer solution or a buffer known to have minimal catalytic effects. | |
| Inconsistent experimental results | Hydrolysis of GDL during the experiment. | Prepare fresh GDL solution for each experiment. Monitor the pH of your reaction mixture throughout the experiment. |
| Inaccurate concentration of the lactone form. | Prepare the GDL solution immediately before adding it to the reaction mixture to ensure the initial concentration is as expected. | |
| Precipitation in the reaction mixture | pH-dependent solubility of other components. | Ensure that all components of your reaction mixture are soluble at the initial and final pH of the experiment. |
Quantitative Data on GDL Hydrolysis
The rate of hydrolysis of this compound is highly dependent on pH and temperature. The following table summarizes the hydrolysis rate constants and half-life at various conditions.
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference |
| 25 | 4.0 | - | ~60 minutes | |
| 25 | 4.5 | 4.59 x 10⁻⁵ s⁻¹ (water catalysis) | - | |
| 25 | 6.4 | 8.8 x 10⁻⁴ s⁻¹ (in phosphate (B84403) buffer) | - | |
| 25 | 6.6 | - | ~10 minutes | |
| 25 | 8.5 | 2.76 x 10³ M⁻¹s⁻¹ (hydroxide ion catalysis) | - |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for Enzyme Assays
This protocol aims to prepare a GDL solution and maintain its stability for use in a typical enzyme assay where the lactone form is the active molecule.
Materials:
-
This compound (powder)
-
Deionized water, chilled to 4°C
-
Appropriate buffer (e.g., 0.1 M Sodium Acetate buffer, pH 4.5), chilled to 4°C
-
Ice bath
-
Calibrated pH meter
Procedure:
-
Pre-chill all glassware and solutions to 4°C.
-
Weigh the required amount of GDL powder quickly and accurately.
-
Dissolve the GDL powder in the pre-chilled, slightly acidic buffer (e.g., pH 4.5) with gentle stirring. Prepare only the volume needed for the immediate experiment.
-
Immediately place the GDL solution in an ice bath to maintain a low temperature.
-
Use the solution as quickly as possible, ideally within 30 minutes of preparation.
-
When adding the GDL solution to the reaction mixture, ensure the final pH of the mixture is within the desired range and that the temperature is controlled.
Protocol 2: Monitoring GDL Hydrolysis via pH Measurement
This protocol describes a simple method to observe the hydrolysis of GDL by monitoring the change in pH over time.
Materials:
-
This compound (powder)
-
Deionized water at a controlled temperature (e.g., 25°C)
-
Calibrated pH meter with a temperature probe
-
Stir plate and stir bar
-
Beaker
-
Timer
Procedure:
-
Place a known volume of deionized water in a beaker with a stir bar and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Record the initial pH of the water.
-
Quickly dissolve a known concentration of GDL (e.g., 1% w/v) in the water while stirring.
-
Start the timer immediately after the GDL is dissolved.
-
Record the pH at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until the pH stabilizes.
-
Plot the pH as a function of time to visualize the hydrolysis process. A 1% aqueous solution will see its pH drop from around 3.6 to 2.5 within 2 hours.
Visualizations
Caption: Reversible hydrolysis of this compound.
Caption: Key factors that affect GDL hydrolysis rate.
Caption: Troubleshooting workflow for GDL experiments.
Technical Support Center: L-Glucono-1,5-lactone Inhibition
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor or inconsistent inhibition with L-Glucono-1,5-lactone (GDL) in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution doesn't seem to be inhibiting my enzyme. What are the most common reasons for this?
A1: Poor inhibition with this compound (GDL) often stems from the hydrolysis of the active lactone form into the less active gluconic acid.[1][2] Several factors can contribute to this:
-
Improper Solution Preparation and Storage: GDL solutions are prone to hydrolysis, which is accelerated by heat and high pH.[3] It is crucial to prepare fresh solutions for each experiment.
-
Incorrect pH of the Assay Buffer: The inhibitory activity of GDL is pH-dependent. At near-neutral and alkaline pH values, the equilibrium shifts towards the hydrolyzed, less active form.[1]
-
Degraded GDL Stock: Solid GDL should be stored in a dry environment at room temperature.[4] Moisture can lead to degradation over time.
To address these issues, always use a freshly prepared GDL solution in a buffer with a slightly acidic to neutral pH, appropriate for your specific enzyme.
Q2: How quickly does this compound hydrolyze in solution, and how can I minimize this?
A2: The rate of hydrolysis of this compound is significantly influenced by pH and temperature. In aqueous solutions, GDL is in equilibrium with gluconic acid and the gamma-lactone.[5] The hydrolysis is faster at higher pH and temperatures.[3] For instance, a freshly prepared 1% aqueous solution of GDL has a pH of 3.6, which drops to 2.5 within two hours as gluconic acid is formed.[6]
To minimize hydrolysis and maintain the inhibitory potency of your GDL solution:
-
Prepare Fresh Solutions: Always prepare GDL solutions immediately before use.
-
Control pH: Use a buffer system that maintains a pH optimal for both enzyme activity and GDL stability. Lower pH values favor the stability of the lactone form.[1]
-
Control Temperature: Prepare and keep your solutions on ice until they are added to the reaction mixture. Avoid heating the GDL solution.
Below is a summary of GDL stability under various conditions:
| Condition | Stability/Hydrolysis Rate | Reference(s) |
| pH | Hydrolysis is increased by high pH. At low pH, the lactone is more stable. | [1][3] |
| Temperature | Hydrolysis rate is increased by heat. | [3] |
| Aqueous Solution | A 1% solution's pH drops from 3.6 to 2.5 in 2 hours at room temperature. | [6] |
| Solid Form | Stable when stored in a dry place at room temperature. | [4] |
Q3: What is the expected inhibitory potency of this compound for my enzyme?
A3: this compound is a known inhibitor of several glycosidases, particularly β-glucosidases. Its potency can vary depending on the specific enzyme and the experimental conditions. It has been reported as a complete inhibitor of amygdalin (B1666031) beta-glucosidase at a concentration of 1 mM.[3] For two β-glucosidases from Schizophyllum commune, the inhibition constant (Ki) was found to be 4 µM.[7]
The following table summarizes some reported inhibitory concentrations of GDL for different enzymes:
| Enzyme | Organism/Source | Inhibitory Concentration (Ki/IC50) | Reference(s) |
| β-Glucosidase I & II | Schizophyllum commune | Ki = 4 µM | [7] |
| Amygdalin β-glucosidase | Not specified | Complete inhibition at 1 mM | [3] |
| Glycogen (B147801) Phosphorylase b | Rabbit Muscle | Ki = 0.92 mM | [8] |
| Glycogen Phosphorylase a | Rabbit Muscle | Ki = 0.76 mM | [8] |
Q4: I'm seeing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results are often due to the sensitive nature of this compound and the assay conditions. Key factors to consider are:
-
Variability in GDL Solution Preparation: As GDL hydrolyzes over time, the age of the solution can significantly impact its inhibitory effect. Ensure you are preparing it fresh and in the same manner for every experiment.
-
Fluctuations in pH: Small changes in the buffer pH can alter the rate of GDL hydrolysis and enzyme activity, leading to variability.[1]
-
Temperature Variations: Inconsistent incubation temperatures can affect both the enzyme kinetics and the stability of the inhibitor.
To improve consistency, standardize your protocol as much as possible, paying close attention to the preparation of reagents and the precise control of pH and temperature.
Q5: Are there alternative inhibitors I can use if this compound is not effective for my system?
A5: Yes, if this compound is not providing the desired inhibition, several other compounds are known to be effective inhibitors of β-glucosidases. Some common alternatives include:
-
Deoxynojirimycin (DNJ): A potent competitive inhibitor of many glucosidases.[9]
-
Castanospermine: An alkaloid that also acts as a powerful inhibitor.[10]
-
Conduritol B Epoxide (CBE): An irreversible inhibitor of β-glucosidases.
-
Isofagomine: A selective competitive inhibitor.[10]
The choice of inhibitor will depend on the specific enzyme and the goals of your experiment.
Experimental Protocols
Protocol: β-Glucosidase Inhibition Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This protocol is a general guideline for determining the inhibitory effect of this compound on β-glucosidase activity.
Materials:
-
β-glucosidase enzyme solution
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) substrate solution (e.g., 1 mM)
-
This compound (GDL) inhibitor solution (prepare a stock solution and serial dilutions)
-
Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 4.8)
-
Stop Solution (e.g., 1 M Sodium Carbonate or 0.4 M NaOH-glycine buffer, pH 10.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Fresh GDL Solution: Immediately before the assay, dissolve this compound powder in the assay buffer to make a stock solution. Perform serial dilutions to obtain the desired inhibitor concentrations. Keep all solutions on ice.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Assay Buffer + Stop Solution
-
Control (No Inhibitor): Assay Buffer + Enzyme Solution
-
Inhibitor Wells: GDL solution (at various concentrations) + Enzyme Solution
-
-
Pre-incubation: Add 10 µL of the enzyme solution to the control and inhibitor wells. Add the corresponding volume of GDL or assay buffer. Mix gently and pre-incubate the plate at the desired temperature (e.g., 50°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 150 µL of the pNPG substrate solution to all wells (except the blank) to start the reaction.
-
Incubation: Incubate the plate at the reaction temperature for a specific time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a volume of the stop solution (e.g., 100 µL) to each well. The stop solution will raise the pH, which develops the yellow color of the p-nitrophenol product and stops the enzymatic reaction.
-
Measure Absorbance: Read the absorbance of each well at 405-412 nm using a microplate reader.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] * 100
-
Troubleshooting:
-
High Absorbance in Control Wells: This may indicate that the enzyme concentration is too high or the incubation time is too long. Reduce the enzyme concentration or shorten the incubation time.
-
No Inhibition Observed:
-
Confirm the GDL solution was freshly prepared.
-
Check the pH of the assay buffer.
-
Verify the concentration of the GDL stock solution.
-
-
Inconsistent Results:
-
Ensure precise and consistent pipetting.
-
Maintain a constant temperature throughout the experiment.
-
Use a fresh GDL solution for each replicate if possible.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for poor inhibition.
Caption: Competitive inhibition of β-glucosidase.
References
- 1. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 4. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding of D-gluconohydroximo-1,5-lactone to glycogen phosphorylase. Kinetic, ultracentrifugation and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
impact of temperature on L-Glucono-1,5-lactone stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability and activity of L-Glucono-1,5-lactone.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on this compound in an aqueous solution?
A1: The primary effect of temperature on this compound (also known as glucono-delta-lactone or GDL) in an aqueous solution is the acceleration of its hydrolysis into D-gluconic acid.[1][2][3] This conversion is a critical factor influencing both the stability and the acidifying activity of the compound. At room temperature, the hydrolysis is slow, making it a gentle, time-release acidulant.[3] However, as the temperature increases, the rate of hydrolysis and subsequent acidification significantly increases.[2]
Q2: How should I store this compound to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[4] The solid crystalline powder is stable under these conditions. Once in an aqueous solution, its stability is time and temperature-dependent. For short-term storage of solutions, refrigeration is recommended to slow down the rate of hydrolysis.
Q3: My this compound solution is becoming acidic faster than expected. What could be the cause?
A3: An accelerated rate of acidification is almost certainly due to a higher than anticipated temperature of the solution. The rate of hydrolysis of this compound to gluconic acid is highly dependent on temperature.[2] Even a slight increase in ambient temperature can significantly speed up this reaction. Ensure your experiments are conducted in a temperature-controlled environment to maintain a consistent rate of acidification.
Q4: Can I use temperature to control the acidifying activity of this compound in my experiments?
A4: Yes, temperature is a key parameter for controlling the rate of gluconic acid formation from this compound.[2] By increasing the temperature, you can accelerate the acidification process, while lowering the temperature will slow it down. This property is often utilized in food processing and other applications where a controlled release of acid is required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Temperature fluctuations during the experiment. | Use a temperature-controlled water bath or incubator to maintain a constant temperature for your this compound solutions. |
| Rapid degradation of the lactone in solution | High storage temperature of the solution. | Prepare fresh solutions before each experiment. If storage is necessary, keep the solution refrigerated (2-8°C) and use it within a short period. |
| pH of the solution is not changing | The this compound has not had sufficient time to hydrolyze, or the temperature is too low. | Allow more time for the hydrolysis to occur. If a faster pH change is required, consider increasing the temperature of the solution. |
| Precipitate forms in a concentrated solution at low temperature | Reduced solubility at lower temperatures. | Warm the solution slightly to redissolve the precipitate. Prepare solutions at the working concentration to avoid solubility issues. |
Data Presentation
Table 1: Influence of Temperature on the Hydrolysis Rate Constant of this compound
| Temperature (°C) | pH | Rate Constant (k') (s⁻¹) | Reference |
| 25 | 4.5 | 4.91 x 10⁻⁵ | [5] |
| 25 | 7.5 | 1.15 x 10⁻³ | [5] |
| 37 | - | - | [5] |
Activation Energy for water-catalyzed hydrolysis (EH2O/R) = 7360 K⁻¹[5] Activation Energy for hydroxide (B78521) ion-catalyzed hydrolysis (EOH-/R) = 8880 K⁻¹[5]
Table 2: Half-life of this compound in Aqueous Solution at Different pH Values
| pH | Half-life |
| 4.0 | 60 minutes |
| 6.6 | 10 minutes |
Experimental Protocols
Protocol 1: Determination of this compound Stability by pH Measurement
This protocol outlines a method to assess the stability of this compound by monitoring the change in pH over time at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
pH meter, calibrated
-
Temperature-controlled water bath
-
Stir plate and stir bar
-
Beaker
-
Timer
Procedure:
-
Prepare a solution of this compound in deionized water to the desired concentration (e.g., 1% w/v).
-
Place the beaker in the temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C, 37°C, 50°C).
-
Place a calibrated pH electrode and a stir bar in the solution.
-
Start the timer and begin gently stirring the solution.
-
Record the pH of the solution at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Continue monitoring until the pH stabilizes, indicating that the hydrolysis has reached equilibrium.
-
Plot the pH as a function of time to visualize the rate of hydrolysis at that temperature.
Protocol 2: Enzymatic Assay for the Quantification of this compound
This method is used for the specific determination of this compound concentration following its hydrolysis to D-gluconic acid.
Principle: this compound is hydrolyzed to D-gluconic acid under alkaline conditions (pH 11).[6] The resulting D-gluconic acid is then phosphorylated by ATP in a reaction catalyzed by gluconate kinase (GCK). The product, D-gluconate-6-phosphate, is then oxidized by NADP⁺ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH), leading to the formation of NADPH. The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and can be measured by the increase in absorbance at 340 nm.[6]
Materials:
-
Sample containing this compound
-
2 M NaOH
-
Assay kit for D-gluconic acid (containing buffer, NADP⁺, ATP, gluconate kinase, and 6-phosphogluconate dehydrogenase)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Sample Preparation and Hydrolysis:
-
Adjust the pH of the sample solution to approximately 11 with 2 M NaOH.
-
Incubate at room temperature (approx. 25°C) for 10 minutes to ensure complete hydrolysis of the lactone to gluconic acid.
-
-
Enzymatic Reaction:
-
Follow the instructions provided with the D-gluconic acid assay kit. Typically, this involves adding the hydrolyzed sample to a reaction mixture containing buffer, NADP⁺, and ATP.
-
Measure the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding gluconate kinase (GCK) and 6-phosphogluconate dehydrogenase (6-PGDH).
-
Incubate for the time specified in the kit instructions (e.g., 5-10 minutes) at the recommended temperature.
-
Measure the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Use the molar extinction coefficient of NADPH at 340 nm (6.3 L mmol⁻¹ cm⁻¹) to determine the concentration of this compound in the original sample.
-
Mandatory Visualization
Caption: Impact of Temperature on this compound Hydrolysis and Activity.
References
Technical Support Center: L-Glucono-1,5-lactone Interference in Colorimetric Protein Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from L-Glucono-1,5-lactone in common colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my protein sample?
This compound is a cyclic ester (lactone) of L-gluconic acid. It is often used in various biochemical and pharmaceutical applications, including as a gentle acidulant in food and cosmetics, and potentially as a component in drug formulations or biological buffers. Its presence in a protein sample could be intentional as part of the formulation or an unintended contaminant.
Q2: Can this compound interfere with colorimetric protein assays?
Yes, this compound has the potential to interfere with common colorimetric protein assays, particularly those sensitive to pH changes, such as the Bicinchoninic Acid (BCA) and Lowry assays. The interference is primarily due to its hydrolysis in aqueous solutions.
Q3: How does this compound interfere with these assays?
In aqueous solutions, this compound hydrolyzes to form L-gluconic acid. This hydrolysis reaction lowers the pH of the sample and, consequently, the final assay reaction mixture.
-
BCA and Lowry Assays: These assays are performed under alkaline conditions. A decrease in pH caused by the presence of L-gluconic acid can inhibit the crucial copper-protein complex formation, which is the first step in both assays. This can lead to an underestimation of the protein concentration.
-
Bradford Assay: This assay is performed under acidic conditions. While the impact of a further decrease in pH is generally less pronounced, it could potentially alter the binding equilibrium between the Coomassie dye and the protein, leading to inaccurate results.
Troubleshooting Guide
If you suspect this compound is interfering with your protein assay, consider the following troubleshooting steps.
Problem: Inaccurate or inconsistent protein concentration readings in samples containing this compound.
Potential Cause 1: pH shift due to this compound hydrolysis.
-
Solution 1: Sample Pre-treatment and pH Adjustment.
-
Pre-hydrolyze: Before performing the protein assay, allow the this compound in your sample to fully hydrolyze to L-gluconic acid. This can be achieved by incubating the sample in an aqueous buffer for a sufficient amount of time (e.g., 1-2 hours at room temperature).
-
pH Adjustment: After pre-hydrolysis, carefully adjust the pH of your sample to match the pH of your protein standards and the optimal pH for the chosen assay. Use a compatible buffer for pH adjustment.
-
Control: Prepare a blank sample containing the same concentration of this compound in the same buffer as your protein sample to zero the spectrophotometer. This will help to correct for any background absorbance from the lactone or its hydrolysis product.
-
-
Solution 2: Protein Precipitation. If pH adjustment is not feasible or does not resolve the issue, you can separate the protein from the interfering substance.
-
Precipitate Protein: Use a standard protein precipitation protocol, such as trichloroacetic acid (TCA) or acetone (B3395972) precipitation, to pellet the protein.
-
Remove Supernatant: Carefully decant and discard the supernatant, which contains the this compound.
-
Wash Pellet: Wash the protein pellet with a suitable solvent (e.g., cold acetone) to remove any residual interfering substance.
-
Resuspend: Resuspend the washed protein pellet in a buffer that is compatible with your chosen protein assay.
-
Potential Cause 2: Direct chemical interaction with assay reagents.
While less likely to be the primary mode of interference, direct interaction cannot be entirely ruled out without specific experimental data. If the above solutions do not resolve the issue, consider using an alternative protein quantification method that is less susceptible to chemical interference, such as a dye-binding assay with different chemistry or a UV-Vis spectrophotometric method (A280).
Quantitative Data Summary
The following table summarizes the key characteristics and potential for interference for the three common colorimetric protein assays.
| Assay | Principle | Operating pH | Potential Interference from this compound |
| Bradford | Coomassie dye binding to protein | Acidic (pH ~1) | Low to moderate. A significant decrease in pH could potentially alter dye-protein binding. |
| BCA | Copper reduction by protein in an alkaline medium, followed by chelation with bicinchoninic acid | Alkaline (pH ~11.25) | High. Lowering of pH can inhibit the initial copper-protein complex formation, leading to underestimation of protein concentration. |
| Lowry | Copper-mediated oxidation of protein, followed by reduction of Folin-Ciocalteu reagent | Alkaline (pH ~10-10.5) | High. Similar to the BCA assay, a decrease in pH can negatively impact the initial copper-protein interaction, resulting in lower measured protein values. |
Experimental Protocols
Protocol 1: Sample Pre-treatment and pH Adjustment
-
Sample Preparation: Prepare your protein sample containing this compound in a suitable buffer.
-
Pre-hydrolysis: Incubate the sample at room temperature for 1-2 hours to allow for the complete hydrolysis of this compound to L-gluconic acid.
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) in the same buffer as your sample.
-
Blank Preparation: Prepare a blank solution containing the same concentration of this compound as your sample, but without the protein.
-
pH Measurement and Adjustment:
-
Measure the pH of your pre-hydrolyzed sample, the protein standards, and the blank.
-
If there is a significant difference in pH, adjust the pH of the sample and the blank to match that of the protein standards using small volumes of a concentrated, compatible buffer (e.g., Tris or phosphate (B84403) buffer).
-
-
Protein Assay: Proceed with your chosen colorimetric protein assay (Bradford, BCA, or Lowry) according to the manufacturer's instructions, using the pH-adjusted samples, standards, and blank.
Protocol 2: Acetone Precipitation of Protein
-
Sample Preparation: Take a known volume of your protein sample containing this compound.
-
Precipitation: Add four volumes of ice-cold acetone to your protein sample.
-
Incubation: Vortex briefly and incubate the mixture at -20°C for at least 1 hour to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the this compound and other soluble components.
-
Washing: Add one volume of ice-cold acetone to the pellet and gently vortex to wash the pellet.
-
Repeat Centrifugation: Centrifuge again under the same conditions.
-
Drying: Carefully decant the supernatant and allow the protein pellet to air-dry for a few minutes to remove any residual acetone. Do not over-dry the pellet, as it may be difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in a known volume of a buffer that is compatible with your chosen protein assay (e.g., PBS for BCA or Bradford assay).
-
Protein Assay: Proceed with the colorimetric protein assay using the resuspended protein solution.
Visualizations
Caption: this compound hydrolysis pathway and its potential interference with protein assays.
Caption: Troubleshooting workflow for this compound interference in protein assays.
Technical Support Center: Enhancing the Solubility of L-Glucono-1,5-Lactone Derivatives
Welcome to the Technical Support Center for L-Glucono-1,5-Lactone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on improving solubility. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the first steps I should take to improve its solubility?
A1: Low aqueous solubility is a common challenge. Initial steps to address this include:
-
pH Adjustment: The solubility of derivatives with ionizable groups can often be improved by adjusting the pH of the buffer. For acidic derivatives, increasing the pH can enhance solubility, while for basic derivatives, decreasing the pH may be beneficial.
-
Co-solvents: The addition of a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds.[1] Common co-solvents for biological assays include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). It is crucial to start with small percentages of the co-solvent and assess its impact on your experimental system, as high concentrations can be toxic to cells or interfere with assays.
-
Temperature: Gently warming the solution can sometimes improve the solubility of a compound. However, be cautious, as elevated temperatures can also accelerate the hydrolysis of the lactone ring.[2]
Q2: I am observing precipitation of my compound during my experiment. What could be the cause and how can I prevent it?
A2: Precipitation can occur for several reasons:
-
Supersaturation: The concentration of your compound may have exceeded its solubility limit in the specific buffer or medium. This can happen when a stock solution in a high-solubility solvent (like DMSO) is diluted into an aqueous buffer. To prevent this, try diluting your stock solution in a stepwise manner or using a buffer that contains a small percentage of an appropriate co-solvent.
-
Hydrolysis: this compound and its derivatives are susceptible to hydrolysis, which opens the lactone ring to form the corresponding gluconic acid derivative.[2] This new species may have different solubility properties and could precipitate out of solution. Hydrolysis is often catalyzed by acidic or basic conditions.[2] Maintaining a neutral pH and preparing solutions fresh can help mitigate this.
-
Buffer Incompatibility: In high-performance liquid chromatography (HPLC), using high concentrations of organic solvents with certain buffers (e.g., phosphate (B84403) buffers) can cause the buffer salts to precipitate.[3][4] Ensure your mobile phase composition is optimized to keep all components in solution.
Q3: How does derivatization of this compound affect its solubility?
A3: Modifying the hydroxyl groups of this compound will alter its physicochemical properties, including solubility.
-
Esterification: Converting the hydroxyl groups to esters generally increases the lipophilicity of the molecule. This will decrease its solubility in aqueous solutions but increase its solubility in organic solvents. The specific solubility will depend on the nature of the ester group (e.g., acetate, benzoate).
-
Alkylation: Similar to esterification, adding alkyl chains to the hydroxyl groups will increase lipophilicity and decrease aqueous solubility.
Q4: Are there more advanced techniques to improve the solubility of highly insoluble derivatives for in vivo studies?
A4: Yes, for challenging compounds, several formulation strategies can be employed:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[5] This technique has been shown to increase the aqueous solubility of other lactones by 100 to 4600%.[5]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[6][7][8][9][10] This can enhance the dissolution rate and apparent solubility of the compound. Common methods for preparing solid dispersions include solvent evaporation and spray drying.[8][11]
-
Lipid-Based Formulations: For highly lipophilic derivatives, formulation in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[12]
Solubility Data
While specific quantitative data for a wide range of this compound derivatives is limited in publicly available literature, the following table provides solubility information for the parent compound, D-Glucono-1,5-lactone, which is expected to have very similar solubility properties to the L-isomer.
| Solvent | Solubility of D-Glucono-1,5-lactone | Reference |
| Water | 590 g/L (at 25 °C) | |
| Ethanol | Sparingly soluble (1 g in 100 g of alcohol) | |
| Ether | Insoluble | |
| Acetone | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and effective method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of a hydrophobic this compound derivative.
Materials:
-
Hydrophobic this compound derivative
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin for improved solubility)
-
Mortar and pestle
-
Deionized water
-
Ethanol (or another suitable solvent for the lactone derivative)
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the lactone derivative to cyclodextrin. This can be optimized later.
-
Cyclodextrin Hydration: Place the calculated amount of cyclodextrin into the mortar. Add a small amount of water dropwise while kneading with the pestle to form a paste.
-
Derivative Addition: Dissolve the calculated amount of the lactone derivative in a minimal amount of ethanol.
-
Kneading: Slowly add the derivative solution to the cyclodextrin paste in the mortar. Knead the mixture vigorously for 30-60 minutes. The mixture should become a uniform, sticky paste.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or under vacuum.
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to the free derivative.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion to improve the dissolution rate of a poorly soluble this compound derivative.
Materials:
-
Poorly soluble this compound derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Common solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the derivative and the polymer.
-
Rotary evaporator or a flat-bottomed dish in a fume hood.
Procedure:
-
Component Dissolution: Dissolve both the lactone derivative and the hydrophilic polymer in a suitable common solvent in a desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). Ensure complete dissolution.
-
Solvent Evaporation:
-
Rotary Evaporator: Place the solution in a round-bottom flask and evaporate the solvent under reduced pressure. The rotation speed and temperature should be optimized to ensure the formation of a thin, uniform film on the flask wall.
-
Dish Method: Pour the solution into a petri dish or a flat-bottomed dish and allow the solvent to evaporate slowly in a fume hood.
-
-
Drying: Further dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask or dish and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix.
-
Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the solid dispersion with the pure crystalline derivative.
Visual Guides
Experimental Workflow for Improving Solubility
Caption: A workflow for addressing poor solubility of this compound derivatives.
Troubleshooting Precipitation Issues
Caption: A troubleshooting guide for precipitation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. contractpharma.com [contractpharma.com]
- 9. aphinfo.com [aphinfo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
Technical Support Center: Crystallization of L-Glucono-1,5-lactone from Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of L-Glucono-1,5-lactone from aqueous solutions.
Troubleshooting Guides
This section addresses common problems encountered during the crystallization of this compound.
Issue 1: Low or No Crystal Yield
-
Question: I am experiencing very low or no yield of this compound crystals. What are the likely causes and how can I resolve this?
-
Answer: Low or no crystal yield is a common issue that can stem from several factors. The primary suspect is often the hydrolysis of the lactone into gluconic acid, which is highly soluble in water. Here are the key factors to investigate and the corresponding troubleshooting steps:
-
Hydrolysis: this compound exists in equilibrium with gluconic acid in aqueous solutions.[1][2][3][4] Elevated temperatures and prolonged processing times can shift this equilibrium towards the more soluble gluconic acid, thus reducing the concentration of the lactone available for crystallization.
-
Solution: Minimize the time the solution is held at high temperatures. After dissolution, proceed to the cooling and crystallization stage promptly. The rate of hydrolysis is increased by heat and high pH.[3]
-
-
Inadequate Supersaturation: Crystallization requires a supersaturated solution. If the concentration of this compound is below its saturation point at a given temperature, crystals will not form.
-
Solution: Ensure you are starting with a sufficiently concentrated solution. You may need to evaporate some of the water to achieve the necessary supersaturation. Refer to the solubility data in Table 1.
-
-
Incorrect Temperature Range: The crystallization of glucono-delta-lactone is highly dependent on temperature. Crystallization is favored between 30°C and 70°C.[5] Below 30°C, gluconic acid is more likely to crystallize, and above 70°C, the formation of the gamma-lactone can occur.[5]
-
Solution: Maintain the crystallization temperature within the optimal 30-70°C range.
-
-
Issue 2: Formation of Small or Needle-like Crystals
-
Question: My crystallization process is yielding very small, fine, or needle-like crystals that are difficult to filter and handle. How can I obtain larger, more well-defined crystals?
-
Answer: Crystal size and morphology are influenced by the rate of nucleation versus the rate of crystal growth. The formation of small crystals typically indicates that nucleation is occurring too rapidly.
-
Rapid Cooling: A fast cooling rate can lead to a rapid increase in supersaturation, favoring the formation of many small nuclei rather than the growth of existing crystals.
-
Solution: Employ a slower, more controlled cooling rate. This allows for a more gradual approach to supersaturation, promoting the growth of fewer, larger crystals.
-
-
High Supersaturation: Very high levels of supersaturation can also lead to rapid nucleation.
-
Solution: Start with a concentration that is closer to the saturation point at the initial temperature. Controlled evaporation or the gradual addition of an anti-solvent can be used to achieve supersaturation more slowly.
-
-
Impurities: Certain impurities can inhibit crystal growth on specific faces, leading to changes in crystal habit, such as the formation of needles.
-
Solution: Ensure the purity of your starting material. If necessary, perform a preliminary purification step, such as activated carbon treatment, to remove impurities.
-
-
Issue 3: "Oiling Out" or Formation of a Second Liquid Phase
-
Question: Instead of crystals, my solution has formed a dense, oily layer. What is happening and how can I prevent this?
-
Answer: This phenomenon is known as "oiling out" or liquid-liquid phase separation, where the solute separates from the solution as a supersaturated liquid phase instead of a solid crystalline phase.[6][7] This is often a precursor to the formation of amorphous solid or very poor-quality crystals.
-
High Supersaturation and Rapid Cooling: Oiling out is common when a solution becomes highly supersaturated very quickly, especially with solutes that have a low melting point or are highly viscous.
-
Solution: Reduce the rate of supersaturation generation by slowing down the cooling rate or the addition of an anti-solvent.[6] Working at a lower initial concentration can also help.
-
-
Presence of Impurities: Impurities can sometimes promote oiling out by disrupting the crystal lattice formation.[8]
-
Solution: Improve the purity of the starting material.
-
-
Seeding: The absence of nucleation sites can lead to the buildup of high supersaturation, resulting in oiling out.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for crystallizing this compound from an aqueous solution?
A1: The recommended temperature range for crystallizing this compound is between 30°C and 70°C.[5] Crystallizing below 30°C may lead to the precipitation of gluconic acid, while temperatures above 70°C can favor the formation of the gamma-lactone.[5]
Q2: How does pH affect the crystallization process?
A2: The pH of the aqueous solution is a critical factor primarily due to the hydrolysis of this compound to gluconic acid.[2][3] A lower pH (more acidic) can indicate a higher concentration of gluconic acid, which can reduce the yield of the lactone. Interestingly, the presence of a small amount of a strong acid (stronger than gluconic acid) has been reported to increase the rate of crystallization of glucono-delta-lactone, especially in the presence of impurities.
Q3: What is the solubility of this compound in water?
A3: this compound is freely soluble in water. The solubility is approximately 59 g in 100 mL of water at 20°C.[9][10] For more detailed solubility data at different temperatures, please refer to Table 1.
Q4: Can I use an anti-solvent to improve crystallization?
A4: Yes, an anti-solvent can be used to induce crystallization. Ethanol (B145695) is a suitable anti-solvent as this compound is sparingly soluble in it.[10] The anti-solvent should be added slowly to a saturated aqueous solution to gradually reduce the solubility and induce crystallization.
Q5: How can I assess the purity of my this compound crystals?
A5: The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a precise method for quantifying the lactone and detecting impurities, including gluconic acid.[11]
-
Melting Point: Pure this compound has a melting point of approximately 151-155°C.[9] A broad or depressed melting point can indicate the presence of impurities.
-
Titration: The amount of lactone can be determined by hydrolyzing it to gluconic acid with a known amount of base and then back-titrating the excess base.[12]
Data Presentation
Table 1: Solubility of Glucono-1,5-lactone in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 59[9][10] |
| 25 | 59[13] |
Note: Data is for D-Glucono-1,5-lactone, which is expected to have very similar solubility to the L-enantiomer.
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Dissolution: In a suitable reaction vessel, dissolve this compound in deionized water at 60-70°C to create a near-saturated solution. For example, start with approximately 60-70 g of the lactone per 100 mL of water.
-
Cooling: Once fully dissolved, begin to cool the solution slowly and with gentle agitation. A recommended cooling rate is 5-10°C per hour.
-
Seeding (Optional but Recommended): When the solution has cooled to about 50°C and has become slightly cloudy (indicating the onset of nucleation), add a small amount (0.1-1% w/w) of finely ground, pure this compound seed crystals.
-
Maturation: Continue to cool the solution slowly to 30°C. Hold the slurry at this temperature for 2-4 hours with gentle stirring to allow for complete crystallization.
-
Isolation: Filter the crystals using a Buchner funnel and wash them with a small amount of cold deionized water or ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature below 50°C.
Protocol 2: Purity Analysis by Titration
-
Sample Preparation: Accurately weigh approximately 0.6 g of the dried this compound crystals.
-
Hydrolysis: Dissolve the sample in 50 mL of 0.1 N sodium hydroxide (B78521) (NaOH) solution and allow it to stand for 20 minutes to ensure complete hydrolysis of the lactone to sodium gluconate.
-
Titration: Add 3 drops of phenolphthalein (B1677637) indicator and titrate the excess NaOH with a standardized 0.1 N sulfuric acid (H₂SO₄) solution until the pink color disappears.
-
Blank Determination: Perform a blank titration with 50 mL of the 0.1 N NaOH solution without the lactone sample.
-
Calculation: The amount of this compound can be calculated based on the amount of NaOH consumed during the hydrolysis. Each mL of 0.1 N NaOH is equivalent to 17.81 mg of C₆H₁₀O₆.[12]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 4. usbio.net [usbio.net]
- 5. US1942660A - Process for the preparation of gluconic acid and its lactones - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. lutpub.lut.fi [lutpub.lut.fi]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. lookchem.com [lookchem.com]
- 10. D-(+)-Glucono-1,5-lactone CAS#: 90-80-2 [m.chemicalbook.com]
- 11. qikan.cmes.org [qikan.cmes.org]
- 12. fao.org [fao.org]
- 13. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
unexpected side reactions of L-Glucono-1,5-lactone in complex media
Welcome to the technical support center for L-Glucono-1,5-lactone (GdL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and behaviors of GdL in complex experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as glucono-delta-lactone or GdL) is a neutral, cyclic ester of D-gluconic acid.[1][2] In aqueous solutions, it slowly hydrolyzes to D-gluconic acid.[2][3][4][5] This hydrolysis causes a gradual and progressive decrease in the pH of the medium, making GdL a widely used slow-release acidifier.[2][4][5] The reaction is an equilibrium between the lactone form and the acid form.[1][2][4]
Q2: I've added GdL to my buffered cell culture medium, but the pH is dropping more than I anticipated. Why is this happening?
This is a common issue. Several factors could be at play:
-
Insufficient Buffer Capacity: The primary cause is often that the buffering capacity of your medium is insufficient to handle the amount of gluconic acid produced by GdL hydrolysis.[6] Even in buffered solutions, a high concentration of GdL can overwhelm the system.
-
Temperature Effects: The rate of GdL hydrolysis is significantly increased by heat.[4][5] If your experiments are conducted at physiological temperatures (e.g., 37°C), the conversion to gluconic acid will be much faster than at room temperature, leading to a more rapid pH drop.
-
General Acid-Base Catalysis: The hydrolysis of GdL is subject to general acid-base catalysis.[6][7] This means that components within your complex media, other than the primary buffer, can catalyze the hydrolysis, accelerating the pH drop in ways not predicted by simple aqueous chemistry.
Q3: Can GdL interact with or modify proteins in my experiment?
Yes, GdL can cause a post-translational modification known as gluconoylation .
-
Mechanism: The lactone ring of GdL can react with the N-terminal α-amino group of proteins, forming a stable amide bond and adding a gluconoyl group (+178 Da).[8][9] This is a non-enzymatic reaction.
-
Specificity: This reaction is highly selective for the N-terminus of proteins.[8] It has been observed particularly in recombinant proteins expressed in E. coli, especially those with N-terminal His-tags.[8][9]
-
Consequences: This modification can alter protein structure, function, and charge, potentially leading to unexpected results in assays, purification, and structural studies. In some cases, a phosphogluconoylated version (+258 Da) can also occur if the precursor 6-phosphoglucono-1,5-lactone is present.[9][10][11]
Q4: I'm observing unexpected cytotoxicity or altered cell behavior after adding GdL. What are the potential causes?
While GdL is generally considered non-toxic and is metabolized like a carbohydrate, several indirect effects in a complex cell culture environment could lead to adverse cellular responses:[2]
-
Rapid pH Shift: As discussed in Q2, a rapid or significant drop in pH can induce cellular stress, alter protein function, and impact cell viability. Many cellular processes are highly pH-sensitive.[12]
-
Ammonia (B1221849) from Glutamine Degradation: Glutamine, an essential amino acid in many culture media, is unstable and degrades into ammonia and pyrrolidone carboxylic acid.[13] A GdL-induced acidic shift can potentially affect the rate of this degradation or the toxicity of the resulting ammonia, impacting cell health.
-
Interaction with Media Components: GdL or the resulting gluconic acid could interact with other media components like amino acids or growth factors, altering their availability or function.[14] Even minor changes in media composition can affect sensitive cell lines.[15]
Q5: How stable is GdL in solution, and what are its degradation products?
In an aqueous environment, GdL is in a state of equilibrium with D-gluconic acid and, to a lesser extent, the D-glucono-1,4-lactone isomer.[1][3] The primary "degradation" is its hydrolysis to gluconic acid. The equilibrium in aqueous media typically consists of 55-66% D-gluconic acid and the remainder as delta- and gamma-lactones.[1][4] The hydrolysis is not readily reversible under typical biological conditions.[8]
Troubleshooting Guides
Guide 1: Managing and Predicting pH Changes
If you are experiencing unexpected pH shifts, follow this troubleshooting workflow.
Workflow: Diagnosing and Correcting pH Drift
Caption: Troubleshooting workflow for unexpected pH drift.
Guide 2: Investigating Unwanted Protein Modification (Gluconoylation)
If you suspect your protein of interest is being modified by GdL, use the following guide.
Workflow: Investigating Protein Gluconoylation
Caption: Workflow to identify protein gluconoylation.
Data & Protocols
Quantitative Data Summary
Table 1: GdL Hydrolysis Rate Constants (k) at 25°C This table summarizes the catalytic constants for GdL hydrolysis in simple aqueous solutions, highlighting the influence of water and hydroxide (B78521) ions. Note that in complex media, these rates can be affected by general acid-base catalysis from buffer components.[6]
| Catalyst | Rate Constant (k) | Unit | Reference |
| Water (kH₂O) | 4.59 x 10-5 | s-1 | [6] |
| Hydroxide Ion (kOH⁻) | 2.76 x 103 | s-1 l mol-1 | [6] |
Table 2: Equilibrium Composition of GdL in Aqueous Media This table shows the typical equilibrium distribution between gluconic acid and its lactone forms in water.
| Component | Equilibrium Percentage | Reference |
| D-Gluconic Acid | 55 - 66% | [1][4] |
| Delta- and Gamma-Lactones | 34 - 45% | [4] |
Key Experimental Protocols
Protocol 1: Quantification of GdL and Gluconic Acid
This protocol is adapted from enzymatic assay principles for determining the concentration of D-gluconic acid and, by extension, GdL after hydrolysis.[16]
-
Objective: To determine the concentration of "free" D-gluconic acid and total D-gluconic acid (after GdL hydrolysis).
-
Principle: D-gluconic acid is phosphorylated and then oxidatively decarboxylated in the presence of NADP+, producing NADPH. The increase in absorbance at 340 nm is stoichiometric with the amount of D-gluconic acid.
-
Procedure:
-
Sample Preparation: Dilute the sample so the D-gluconic acid concentration is between 0.08 and 0.5 g/L.[16]
-
Measurement of Free D-Gluconic Acid:
-
To a cuvette, add the diluted sample, buffer solution (pH 7.6), ATP, and NADP+.
-
Mix and read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding gluconate kinase (GCK) and 6-phosphogluconate dehydrogenase (6-PGDH).
-
Mix and read the final absorbance (A2) after approximately 6 minutes, once the reaction is complete.
-
Calculate ΔA = A2 - A1.
-
-
Measurement of Total D-Gluconic Acid (including GdL):
-
Take a separate aliquot of the diluted sample.
-
Adjust the pH to approximately 11 with 2 M NaOH and incubate for 10 minutes at room temperature to ensure complete hydrolysis of GdL to gluconate.[16]
-
Neutralize the sample and repeat the enzymatic assay steps described above.
-
-
Calculation: The concentration of GdL can be calculated from the difference between the total D-gluconic acid and the free D-gluconic acid.
-
Protocol 2: Alkaline Hydrolysis for Total Gluconate Determination
This is a preparatory step required before enzymatic analysis to ensure all GdL is converted to gluconic acid.
-
Objective: To hydrolyze all GdL in a sample to D-gluconic acid for total quantification.
-
Procedure:
-
Take a known volume of the sample solution.
-
Adjust the pH to approximately 11.0 using a sodium hydroxide (e.g., 2 M NaOH) solution. Monitor with a pH meter or high-range pH strips.[16]
-
Incubate the solution at room temperature (~25°C) for 5-10 minutes.[16]
-
After incubation, neutralize the solution back to the optimal pH for your subsequent analysis (e.g., pH 7.6 for the enzymatic assay) using an appropriate acid (e.g., HCl).
-
The resulting solution now contains the total gluconate from both the initial free acid and the hydrolyzed GdL.
-
Visualized Pathways and Relationships
Diagram 1: GdL Hydrolysis and Equilibrium
Caption: The hydrolysis of GdL to gluconic acid.
Diagram 2: Factors Influencing GdL Side Reactions
Caption: Factors influencing GdL side reactions.
References
- 1. fao.org [fao.org]
- 2. Glucono-delta-Lactone | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 3. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 5. Glucono Delta-Lactone | American Society of Baking [asbe.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spontaneous alpha-N-6-phosphogluconoylation of a "His tag" in Escherichia coli: the cause of extra mass of 258 or 178 Da in fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. repositorium.uminho.pt [repositorium.uminho.pt]
- 13. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 14. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 15. researchgate.net [researchgate.net]
- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for L-Glucono-1,5-lactone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of L-Glucono-1,5-lactone (GDL), a widely used excipient and food additive. We will delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays, presenting supporting experimental data to aid in the selection of the most suitable method for your research and quality control needs.
Introduction to this compound and its Analysis
This compound is the neutral cyclic ester of gluconic acid. In an aqueous solution, it exists in equilibrium with gluconic acid. This property makes it a useful slow-release acidulant in food products and a component in pharmaceutical formulations. Accurate and precise quantification of GDL is crucial for quality control and formulation development. This guide compares three common analytical techniques for this purpose.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity. When coupled with a Charged Aerosol Detector (CAD), it provides a universal detection method for non-volatile and semi-volatile compounds, making it well-suited for GDL analysis.
Experimental Protocol: HPLC-CAD Method
A previously validated method for the determination of GDL in a pharmaceutical substance provides the basis for this protocol.[1]
-
Chromatographic System:
-
Detector:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Workflow
Alternative Analytical Methods
While HPLC-CAD is a powerful technique, other methods offer distinct advantages in specific contexts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique, particularly for volatile and semi-volatile compounds. For non-volatile analytes like GDL, a derivatization step is necessary to increase their volatility.
This protocol is based on a validated method for the determination of glucuronolactone, a related compound, and can be adapted for GDL.[2]
-
Derivatization:
-
To a dried sample aliquot, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) to silylate the GDL.[2]
-
Heat the mixture to ensure complete derivatization.
-
-
Chromatographic System:
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Enzymatic Assay
Enzymatic assays are known for their high specificity and are often used for the analysis of compounds in complex matrices. For GDL, the assay typically involves its hydrolysis to D-gluconic acid, which is then quantified.
This protocol is based on a commercially available D-Gluconic Acid/D-Glucono-δ-lactone assay kit.[3][4]
-
Principle:
-
GDL is hydrolyzed to D-gluconic acid.
-
D-gluconic acid is phosphorylated by gluconate kinase (GCK) in the presence of ATP.
-
The resulting D-gluconate-6-phosphate is oxidized by 6-phosphogluconate dehydrogenase (6-PGDH) with the concomitant reduction of NADP+ to NADPH.
-
The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-gluconic acid (and thus GDL) in the sample.[3]
-
-
Procedure:
-
Prepare samples and standards as per the kit instructions. This may involve a pre-incubation step at an alkaline pH to ensure complete hydrolysis of GDL to gluconic acid.[3]
-
To a cuvette, add buffer, NADP+/ATP solution, and the sample.
-
Read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding the enzyme mixture (GCK and 6-PGDH).
-
Incubate and then read the final absorbance (A2).
-
Calculate the absorbance difference (ΔA = A2 - A1) and determine the GDL concentration using a standard curve or the provided calculation formula.
-
Performance Comparison
The following tables summarize the key performance parameters of the discussed analytical methods.
Table 1: Comparison of Method Performance Characteristics for this compound Analysis
| Parameter | HPLC-CAD | GC-MS | Enzymatic Assay |
| Linearity Range | 1.05 - 22.5 mg/L[1] | Not explicitly stated, but excellent correlation coefficients (>0.995) were observed.[2] | 0.8 - 50 µg per assay[3][4] |
| Limit of Detection (LOD) | 0.32 ng (injected)[1] | 0.006 - 0.14 mg/L[2] | 0.792 mg/L[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.02 - 0.47 mg/L[2] | Not explicitly stated in the same document, but a validation report for a similar kit suggests it would be higher than the LOD.[4] |
| Accuracy (Recovery) | 96.2% - 103%[1] | Not explicitly stated | Not explicitly stated, but the validation report for a similar kit shows a relative bias of -0.40%.[4] |
| Precision (RSD) | 1.3% - 1.8%[1] | < 10%[2] | Reproducibility (%CV) of 1.53% for the kit standard.[4] |
| Specificity | High | Very High | Very High (enzyme-specific) |
| Sample Throughput | Moderate | Low to Moderate (due to derivatization and longer run times) | High (amenable to automation) |
| Instrumentation Cost | High | Very High | Low to Moderate |
| Analysis Time per Sample | ~10-15 min | ~30-40 min (including derivatization) | ~15-20 min |
Logical Relationship of Analytical Methods
Conclusion
The choice of an analytical method for this compound determination depends on the specific requirements of the analysis.
-
HPLC-CAD offers a robust and reliable method with good sensitivity and does not require derivatization, making it suitable for routine quality control in pharmaceutical and food industries.
-
GC-MS , while requiring a derivatization step, provides exceptional specificity and the lowest limits of detection, making it ideal for trace-level analysis and confirmatory testing.
-
Enzymatic assays are highly specific and well-suited for the analysis of GDL in complex sample matrices where interference from other components is a concern. Their potential for high-throughput screening is also a significant advantage in certain research and quality control settings.
This guide provides a comprehensive overview to assist researchers and professionals in selecting and implementing the most appropriate analytical method for their specific needs in this compound analysis.
References
L-Glucono-1,5-lactone: A Comparative Guide to its Cross-Reactivity with Glycosidases
For Researchers, Scientists, and Drug Development Professionals
L-Glucono-1,5-lactone, a naturally occurring cyclic ester of L-gluconic acid, is recognized for its role as a competitive inhibitor of various glycosidases. Its structural similarity to the pyranose transition state of glycosidic bond cleavage allows it to bind to the active sites of these enzymes, impeding their catalytic activity. This guide provides a comparative analysis of the cross-reactivity of this compound with different glycosidases, supported by available experimental data and detailed methodologies. While much of the specific quantitative data in the literature focuses on the D-isomer (D-Glucono-1,5-lactone), the inhibitory principles are generally applicable to the L-isomer due to stereochemical recognition by enzyme active sites.
Quantitative Comparison of Inhibitory Potency
The inhibitory effect of glucono-1,5-lactone and its derivatives has been evaluated against several glycosidases. The following table summarizes the available quantitative data, primarily for the D-isomer, which serves as a strong indicator of the potential inhibitory activity of the L-isomer. Inhibition is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Glycosidase | Inhibitor | Ki | IC50 | Enzyme Source | Comments |
| β-Glucosidase | D-Glucono-1,5-lactone | - | - | Amygdalin | Complete inhibition observed at 1 mM.[1] |
| Glycogen (B147801) Phosphorylase (a form) | D-Gluconohydroximo-1,5-lactone | 0.76 mM | - | Rabbit Muscle | Competitive inhibitor with respect to glucose 1-phosphate.[2] |
| Glycogen Phosphorylase (b form) | D-Gluconohydroximo-1,5-lactone | 0.92 mM | - | Rabbit Muscle | Competitive inhibitor with respect to glucose 1-phosphate.[2] |
| Human O-linked β-N-acetylglucosaminidase (hOGA) | 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | 27 nM | - | Recombinant Human | Potent competitive inhibitor.[3] |
| Human Lysosomal Hexosaminidase B (hHexB) | 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | 6.8 nM | - | Recombinant Human | Potent competitive inhibitor.[3] |
Experimental Protocols
The determination of the inhibitory potency of this compound against a specific glycosidase generally follows a standardized enzymatic assay. Below is a detailed methodology for a typical glycosidase inhibition assay.
Objective: To determine the inhibition constant (Ki) or IC50 value of this compound against a target glycosidase.
Materials:
-
Target glycosidase (e.g., α-glucosidase, β-galactosidase)
-
This compound
-
Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Assay buffer (specific to the optimal pH of the enzyme)
-
Stop solution (e.g., sodium carbonate for p-nitrophenyl-based assays)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the glycosidase in the appropriate assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed volume of the substrate solution to each well.
-
Incubate the reaction mixture at the optimal temperature for a specific duration, ensuring the reaction remains in the linear range.
-
-
Termination and Measurement:
-
Stop the reaction by adding a stop solution. This is particularly important for colorimetric assays where the product's color develops over time.
-
Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Visualizations
The following diagrams illustrate the experimental workflow and the inhibitory mechanism of this compound.
Caption: Experimental workflow for determining glycosidase inhibition.
References
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. The binding of D-gluconohydroximo-1,5-lactone to glycogen phosphorylase. Kinetic, ultracentrifugation and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Glucono-1,5-lactone and Gluconic Acid as pH Control Agents
For Researchers, Scientists, and Drug Development Professionals
The precise control of pH is a critical parameter in numerous scientific applications, ranging from pharmaceutical formulations and food preservation to cell culture and chemical synthesis. Both L-Glucono-1,5-lactone (GGL), also known as glucono-delta-lactone (GDL), and its hydrolysis product, gluconic acid (GA), are widely utilized as acidulants. This guide provides an objective comparison of their performance as pH control agents, supported by available experimental data, to aid in the selection of the appropriate agent for specific research and development needs.
Mechanism of Action and Key Differences
The primary distinction between GGL and gluconic acid lies in their method of acidification. Gluconic acid is a mild organic acid that provides immediate pH reduction upon its addition to an aqueous solution.[1] In contrast, GGL is a cyclic ester of gluconic acid and is initially pH-neutral.[2] Its acidifying effect is achieved through a gradual hydrolysis process in water, which yields gluconic acid.[2] This delayed and progressive acidification is a key advantage of GGL in applications where a rapid pH drop is undesirable.
The hydrolysis of GGL to gluconic acid is a reversible reaction that is influenced by both temperature and pH.[2][3] Higher temperatures and more alkaline conditions accelerate the rate of hydrolysis, leading to a faster decrease in pH.[2] This dynamic equilibrium between the lactone and the acid form is a crucial factor in the application of GGL as a time-release acidulant.
Quantitative Performance Data
The selection of an appropriate pH control agent is often guided by quantitative measures of their performance. The following tables summarize key data for GGL and gluconic acid.
| Property | This compound (GGL) | Gluconic Acid (GA) |
| Molecular Formula | C₆H₁₀O₆[2] | C₆H₁₂O₇[4] |
| Molar Mass | 178.14 g/mol [2] | 196.16 g/mol [5] |
| Initial pH in Solution | Neutral[2] | Acidic |
| Mechanism of Acidification | Gradual hydrolysis to gluconic acid[2] | Direct dissociation[1] |
| Solubility in Water | Freely soluble[6] | Freely soluble[5] |
| pKa (of Gluconic Acid) | Not applicable (hydrolyzes to gluconic acid) | ~3.86[4] |
Table 1: General Properties of this compound and Gluconic Acid
The rate of hydrolysis of GGL is a critical parameter for its application. The half-life of this process varies significantly with pH, demonstrating the influence of the chemical environment on its acidifying action.
| pH | Half-life of GGL Hydrolysis |
| 6.6 | ~10 minutes[3][6] |
| 4.0 | ~60 minutes[3][6] |
Table 2: pH-Dependent Hydrolysis Rate of this compound
The final pH achieved by GGL in solution is dependent on its concentration. The following data illustrates the pH of GDL solutions prepared at various concentrations and left overnight.
| GDL Concentration (% v/w) | Final pH |
| 0.05% | 3.77[7] |
| 0.10% | 3.55[7] |
| 0.50% | 3.12[7] |
| Distilled Water (Control) | 6.70[7] |
Table 3: pH of Aqueous GDL Solutions at Different Concentrations
Experimental Protocols
To evaluate and compare the performance of GGL and gluconic acid as pH control agents for a specific application, a well-defined experimental protocol is essential.
Protocol for Comparing the Rate of pH Change
This protocol outlines a method to directly compare the rate at which GGL and an equimolar amount of gluconic acid lower the pH of a solution.
1. Materials:
-
This compound (GGL) powder
-
Gluconic acid solution (of known concentration)
-
Deionized water
-
Calibrated pH meter with a temperature probe[8]
-
Stir plate and stir bar
-
Beakers or reaction vessels
-
Timer
2. Procedure:
-
Prepare a stock solution of gluconic acid of a specific molarity.
-
Calculate the mass of GGL powder required to achieve the same molar concentration as the gluconic acid solution in a given volume of deionized water.
-
Place a beaker with a defined volume of deionized water on a stir plate and begin gentle stirring.
-
Immerse the calibrated pH electrode and temperature probe into the water and allow the reading to stabilize. Record the initial pH and temperature.
-
For Gluconic Acid: a. Add the predetermined volume of the gluconic acid stock solution to the water. b. Simultaneously start a timer. c. Record the pH at regular intervals (e.g., every 30 seconds for the first 5 minutes, then every minute) until the pH reading stabilizes.
-
For this compound: a. In a separate, identical setup, add the calculated mass of GGL powder to the deionized water. b. Simultaneously start a timer. c. Record the pH at regular intervals (e.g., every 1-5 minutes) over an extended period (e.g., 1-2 hours) to capture the gradual hydrolysis and pH drop.
-
Plot the pH as a function of time for both agents to visualize and compare their acidification profiles.
Protocol for Determining Buffering Capacity
This protocol measures the buffering capacity of the solutions prepared with GGL (after complete hydrolysis) and gluconic acid.
1. Materials:
-
Solutions of GGL and gluconic acid prepared as described above (ensure GGL has fully hydrolyzed, which can be confirmed by a stable pH reading).
-
Standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Calibrated pH meter.
-
Burette.
-
Stir plate and stir bar.
2. Procedure:
-
Take a known volume of the gluconic acid solution and place it in a beaker with a stir bar.
-
Immerse the calibrated pH electrode and begin gentle stirring. Record the initial pH.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 10-11).
-
Repeat the titration procedure with the fully hydrolyzed GGL solution.
-
Plot the pH versus the volume of NaOH added for both solutions. The buffering region will be the flattest part of the curve, centered around the pKa of gluconic acid. The buffering capacity can be quantified by the amount of base required to cause a specific change in pH within this region.
Visualizing the Hydrolysis of GGL
The core of GGL's function as a pH control agent is its hydrolysis to gluconic acid. The following diagram illustrates this chemical equilibrium.
Caption: Equilibrium between this compound and Gluconic Acid in water.
Logical Workflow for Selecting a pH Control Agent
The choice between GGL and gluconic acid depends on the specific requirements of the application. The following workflow can guide the decision-making process.
Caption: Decision workflow for choosing between Gluconic Acid and GGL.
Conclusion
Both this compound and gluconic acid are effective acidulants with distinct properties that make them suitable for different applications. Gluconic acid provides a rapid and direct means of lowering pH. In contrast, GGL offers a unique, time-release acidification profile, which is advantageous in systems sensitive to sudden pH changes. The choice between these two agents should be based on a thorough understanding of the specific requirements of the application, including the desired rate of acidification and the target pH. The experimental protocols provided in this guide offer a framework for conducting a direct comparative evaluation to inform this critical decision in research and product development.
References
- 1. Gluconic Acid | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gluconic acid - Wikipedia [en.wikipedia.org]
- 5. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Properties of Different Starches under the Influence of Glucono-Delta-Lactone at Different Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
A Comparative Analysis of δ-Glucono-1,5-lactone and Other Lactone Inhibitors in Glycosidase Inhibition
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory efficacy of δ-Glucono-1,5-lactone against other notable lactone inhibitors. The analysis is supported by quantitative data from peer-reviewed studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Lactone Inhibitors
Lactones, cyclic esters, represent a significant class of enzyme inhibitors, particularly for glycosidases. Their structural similarity to the cyclic hemiacetal form of monosaccharides allows them to act as effective transition state analogs, binding with high affinity to the enzyme's active site. δ-Glucono-1,5-lactone, a well-characterized inhibitor, serves as a benchmark for evaluating the potency and specificity of other lactone-based inhibitors. This guide compares the inhibitory activities of δ-Glucono-1,5-lactone with other lactones, providing a quantitative basis for inhibitor selection in research and therapeutic development.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potential of δ-Glucono-1,5-lactone and other lactones is typically quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies greater inhibitory potency. The following table summarizes these values for various lactones against different glycosidases.
| Lactone Inhibitor | Target Enzyme | Enzyme Source | Ki (μM) | IC50 (μM) |
| δ-Glucono-1,5-lactone | β-Glucosidase | Almonds | 5.6 | ~12 |
| α-Glucosidase | Saccharomyces cerevisiae (Yeast) | 70 | - | |
| D-Galactono-1,4-lactone | β-Galactosidase | Aspergillus oryzae | 25 | - |
| L-Galactono-1,4-lactone | α-L-arabinofuranosidase | Aspergillus niger | 2.9 | - |
| D-Mannono-1,4-lactone | α-Mannosidase | Jack Bean | ~45 | - |
Experimental Protocols
The determination of Ki and IC50 values relies on standardized enzyme kinetic assays. Below is a representative protocol for determining the inhibitory effect of a lactone on a target glycosidase.
General Protocol for Glycosidase Inhibition Assay
Objective: To determine the Ki and IC50 values of a lactone inhibitor against a specific glycosidase.
Materials:
-
Enzyme: Purified glycosidase (e.g., β-glucosidase from almonds).
-
Substrate: A suitable chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside, pNPG).
-
Inhibitor: δ-Glucono-1,5-lactone or other lactone inhibitors of interest.
-
Buffer: A buffer system appropriate for the enzyme's optimal pH (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).
-
Stop Solution: A solution to terminate the enzymatic reaction (e.g., 1 M sodium carbonate).
-
Instrumentation: A spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
A fixed volume of buffer.
-
Varying concentrations of the lactone inhibitor.
-
A fixed amount of the glycosidase enzyme.
-
A control well containing the enzyme and buffer but no inhibitor.
-
-
Pre-incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of the substrate to all wells.
-
Incubation: Incubate the reaction mixture for a specific period (e.g., 15-30 minutes) at the optimal temperature. The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding the stop solution. The addition of a high pH stop solution like sodium carbonate also enhances the color of the p-nitrophenol product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
To determine the Ki value, repeat the assay with multiple substrate concentrations and perform a Michaelis-Menten and Lineweaver-Burk analysis.
-
Visualized Pathways and Workflows
Diagrams are provided to illustrate the experimental workflow and the biological context of glycosidase inhibition.
Caption: A generalized experimental workflow for the determination of IC50 and Ki values.
Caption: Competitive inhibition of a glycosidase by a lactone transition-state analog.
Discussion and Conclusion
The presented data indicates that δ-Glucono-1,5-lactone is a potent inhibitor of β-glucosidase and a moderately effective inhibitor of α-glucosidase. When compared to other lactones, its efficacy is highly dependent on the target enzyme's specificity, which is dictated by the stereochemistry of the sugar it processes. For instance, D-Galactono-1,4-lactone is a superior inhibitor for β-galactosidase, an enzyme that processes galactose. Similarly, L-Galactono-1,4-lactone shows high potency against α-L-arabinofuranosidase.
This highlights a crucial principle in inhibitor design and selection: the structure of the lactone ring and the stereochemistry of its hydroxyl groups must closely mimic the transition state of the enzyme's natural substrate. δ-Glucono-1,5-lactone's effectiveness is therefore most pronounced for enzymes that act on glucose-containing substrates.
L-Glucono-1,5-lactone: A Comparative Guide to Its Competitive Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the competitive inhibition mechanism of L-Glucono-1,5-lactone, a key molecule of interest in enzyme kinetics and drug development. While direct and extensive experimental data for the L-isomer is limited in publicly available scientific literature, this guide will establish its inhibitory profile through a detailed comparison with its well-studied enantiomer, D-glucono-1,5-lactone (GDL), a confirmed competitive inhibitor of β-glucosidases. This comparative approach, supported by experimental protocols and kinetic data, will provide a robust framework for understanding and investigating the enzymatic inhibition of this compound.
Executive Summary
This compound is the levorotatory isomer of glucono-1,5-lactone. Its dextrorotatory counterpart, D-glucono-1,5-lactone, is a well-documented competitive inhibitor of β-glucosidases, enzymes crucial in various biological processes, including carbohydrate metabolism and cellulolysis. The structural similarity between the substrate (glucose) and gluconolactone (B72293) allows it to bind to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzymatic reaction. This guide will present the kinetic data for D-glucono-1,5-lactone to infer and provide a basis for the experimental confirmation of the competitive inhibition mechanism of this compound.
Data Presentation: Quantitative Analysis of Inhibition
The following table summarizes the inhibition constants (Ki) for D-glucono-1,5-lactone and other relevant inhibitors against β-glucosidases from various sources. This data provides a quantitative basis for comparing the inhibitory potency.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki (µM) | Reference |
| D-Glucono-1,5-lactone | Schizophyllum commune β-glucosidases I and II | Oligosaccharides | Competitive | 4 | [1] |
| D-Glucono-1,5-lactone | Almond β-glucosidase | p-Nitrophenyl β-D-glucoside | Mixed-type | - | |
| D-Glucono-1,5-lactam | Sweet almond β-glucosidase | Not specified | Competitive | 29 |
Note: The binding affinity (— ΔG°) of D-glucono-1,5-lactone for almond β-glucosidase has been determined to be -6.7 kcal mol-1.
Experimental Protocols: Determining Competitive Inhibition
To experimentally confirm the competitive inhibition mechanism of this compound, a standard enzyme inhibition assay can be performed. The following protocol is a general guideline for a spectrophotometric assay using β-glucosidase and the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).
Objective:
To determine the type of inhibition and the inhibition constant (Ki) of this compound on β-glucosidase activity.
Materials:
-
β-glucosidase (from a commercial source, e.g., almonds or Aspergillus niger)
-
This compound
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
-
Sodium carbonate solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to an optimal temperature for the enzyme (e.g., 37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of pNPG in sodium acetate buffer.
-
Prepare a series of dilutions of this compound in sodium acetate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up reactions with varying concentrations of the substrate (pNPG) and the inhibitor (this compound). Include control wells without the inhibitor.
-
A typical setup would involve at least five different substrate concentrations bracketing the Km value of the enzyme for pNPG, and at least three different inhibitor concentrations.
-
To each well, add the appropriate volumes of sodium acetate buffer, this compound solution (or buffer for the control), and β-glucosidase solution.
-
-
Enzyme Reaction:
-
Pre-incubate the microplate at the optimal temperature for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPG solution to all wells.
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 10 minutes), ensuring the reaction remains in the initial linear phase.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the sodium carbonate solution to each well. This will also develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).
-
For competitive inhibition, the lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.
-
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.
-
Mandatory Visualizations
Diagrams of Mechanisms and Workflows
Caption: Competitive inhibition mechanism of this compound.
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Caption: Potential impact of β-glucosidase inhibition on a signaling pathway.
References
L-Glucono-1,5-lactone as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Glucono-1,5-lactone, and its more common D-isomeric form, are valuable reagents in the researcher's toolkit, primarily recognized for their role as competitive inhibitors of glycosidases. This guide provides a comparative analysis of this compound with other common glycosidase inhibitors, supported by experimental data and detailed protocols to aid in its effective application in the laboratory.
Performance Comparison: Glycosidase Inhibition
This compound and its derivatives are effective competitive inhibitors of β-glucosidases. Their inhibitory activity stems from their structural similarity to the natural substrate, allowing them to bind to the enzyme's active site. Below is a comparison of the inhibitory potency of D-glucono-1,5-lactam (a closely related derivative) and 1-deoxynojirimycin (B1663644) (DNJ), a well-known β-glucosidase inhibitor, against sweet almond β-glucosidase.
| Inhibitor | Enzyme | Ki (µM) | Inhibition Type |
| D-Glucono-1,5-lactam | Sweet Almond β-Glucosidase | 29[1] | Competitive |
| 1-Deoxynojirimycin (DNJ) | Sweet Almond β-Glucosidase | 6.5[1] | Competitive |
| D-Glucono-δ-lactone | Schizophyllum commune β-glucosidases I and II | 4[2] | Competitive |
Note: The data presented is from different studies and direct comparison should be made with caution. The potency of an inhibitor can vary depending on the specific enzyme and experimental conditions.
Alternative Glycosidase Inhibitors
Several other compounds are commercially available and widely used as β-glucosidase inhibitors in research:
-
1-Deoxynojirimycin (DNJ): An iminosugar that is a potent competitive inhibitor of α- and β-glucosidases.
-
Castanospermine: An indolizidine alkaloid that inhibits various glucosidases.
-
Conduritol B Epoxide: An irreversible, active-site-directed inhibitor of β-glucosidases.
Experimental Protocols
Determining the Inhibition Constant (Ki) of a β-Glucosidase Inhibitor
This protocol outlines the determination of the Ki value for a competitive inhibitor of β-glucosidase using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).
Materials:
-
β-Glucosidase (e.g., from almonds)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of β-glucosidase in assay buffer. The final concentration in the assay will need to be determined empirically.
-
Prepare a series of dilutions of the pNPG substrate in assay buffer. A typical range would be from 0.1 to 5 times the Km of the enzyme for pNPG.
-
Prepare a series of dilutions of the inhibitor (this compound) in assay buffer. The concentrations should bracket the expected Ki.
-
-
Set up the Assay Plate:
-
To each well of a 96-well plate, add a fixed volume of assay buffer.
-
Add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the appropriate wells. Include a set of wells with no inhibitor as a control.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 5-10 minutes) at the desired assay temperature.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding a fixed volume of the pNPG substrate solution to each well.
-
-
Monitor the Reaction:
-
Measure the absorbance at 405 nm at regular time intervals using a microplate reader. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Create a Michaelis-Menten plot (V0 vs. [Substrate]) for each inhibitor concentration.
-
To determine the Ki for competitive inhibition, a Dixon plot (1/V0 vs. [Inhibitor]) at different fixed substrate concentrations or a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) at different inhibitor concentrations can be used. More accurately, non-linear regression analysis of the substrate-velocity data at different inhibitor concentrations can be used to globally fit the data to the competitive inhibition equation and determine the Ki.
-
Visualizing the Concepts
Caption: Competitive inhibition of an enzyme by this compound.
Caption: Workflow for determining the Ki of a β-glucosidase inhibitor.
Other Research Applications
Beyond its role as an enzyme inhibitor, this compound serves as a versatile tool in other areas of research:
-
Precursor in Organic Synthesis: this compound is a valuable chiral starting material for the synthesis of other carbohydrate-based molecules and natural products. Its stereochemistry and functional groups can be manipulated to create a variety of complex structures.
-
Studying Carbohydrate-Protein Interactions: As a stable analog of a carbohydrate, it can be used to study the binding of carbohydrates to lectins and other carbohydrate-binding proteins without being hydrolyzed.
-
Chemical Probe in Glycobiology: Derivatives of this compound can be synthesized and used as chemical probes to investigate the role of carbohydrates in biological processes.
-
Investigation of Metal Ion Chelation: The polyhydroxy nature of gluconolactone (B72293) and its hydrolysis product, gluconic acid, allows for the chelation of metal ions, making it a useful tool for studying carbohydrate-metal ion interactions.
References
A Comparative Guide to the Statistical Analysis of Glycosidase Inhibition by Glucono-1,5-Lactone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibition Data
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize the available quantitative data for D-glucono-1,5-lactone and a selection of other glycosidase inhibitors for comparative purposes.
Table 1: Inhibition Constants (Ki) of Selected Glycosidase Inhibitors
| Inhibitor | Enzyme | Enzyme Source | Ki (µM) | Inhibition Type |
| D-Glucono-δ-lactone | β-Glucosidase | Schizophyllum commune | 4 | Competitive[1] |
| D-Glucono-1,5-lactam | β-Glucosidase | Sweet Almond | 29 | Not specified[2] |
| 1-Deoxynojirimycin | β-Glucosidase | Sweet Almond | 6.5 | Not specified[2] |
| D-Gluconohydroximo-1,5-lactone | Glycogen (B147801) Phosphorylase b | Rabbit Muscle | 920 | Competitive[3] |
| D-Gluconohydroximo-1,5-lactone | Glycogen Phosphorylase a | Rabbit Muscle | 760 | Competitive[3] |
| Compound 7 | α-Glucosidase | Not specified | 24.18 | Noncompetitive[4] |
| Compound 22 | α-Glucosidase | Not specified | 11.34 | Noncompetitive[4] |
| Compound 37 | α-Glucosidase | Not specified | 11.27 | Noncompetitive[4] |
| Compound 44 | α-Glucosidase | Not specified | 15.39 | Noncompetitive[4] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Selected β-Glucosidase Inhibitors
| Inhibitor | Enzyme Source | IC50 (µM) |
| Compound 1c | Not specified | 1.26[5] |
| Compound 5c | Not specified | 1.26[5] |
| Acarbose (Standard) | Not specified | 2.15[5] |
| Compound 2c | Not specified | 2.17[5] |
| Compound 3c | Not specified | 3.00[5] |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and comparability of enzyme inhibition data. Below is a detailed methodology for a typical β-glucosidase inhibition assay.
Protocol: β-Glucosidase Inhibition Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This protocol is adapted from established methods for determining β-glucosidase activity and inhibition.[6]
Materials:
-
β-Glucosidase (e.g., from almonds or Aspergillus niger)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
L-Glucono-1,5-lactone or other inhibitors
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.0)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of β-glucosidase in sodium acetate buffer.
-
Prepare a stock solution of pNPG in sodium acetate buffer.
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in sodium acetate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the test wells. For control wells, add the same volume of buffer without the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a defined volume of the pNPG substrate solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
-
Stopping the Reaction and Measurement:
-
Terminate the reaction by adding a defined volume of sodium carbonate solution to each well. This will also develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
For determining the Ki value and the mode of inhibition (competitive, non-competitive, etc.), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizing Inhibition Mechanisms
Understanding the mechanism of inhibition is fundamental in drug design and development. The following diagrams, generated using Graphviz, illustrate the common types of reversible enzyme inhibition.
In competitive inhibition, the inhibitor binds only to the free enzyme at the active site, preventing the substrate from binding.
In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site.
References
- 1. Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibitors of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding of D-gluconohydroximo-1,5-lactone to glycogen phosphorylase. Kinetic, ultracentrifugation and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 5. Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Naturally Sourced L-Glucono-1,5-lactone for Research Applications
For researchers, scientists, and drug development professionals, the source of a chemical compound can be as critical as its intrinsic properties. This guide provides an objective comparison between synthetically produced and putatively naturally sourced L-Glucono-1,5-lactone, a chiral molecule of interest in various biochemical studies.
While the D-enantiomer of glucono-1,5-lactone (D-GDL) is abundant in nature, found in honey, fruit juices, and fermented products, this compound is not commonly found in natural sources and is primarily available through chemical synthesis.[1] This guide, therefore, presents a comparison based on the general characteristics of synthetic versus fermentation-based production methods for gluconolactones, using the well-documented D-isomer as a proxy, to infer the potential differences for the L-isomer.
Production Methodologies and Potential Impurity Profiles
The manufacturing process is a key determinant of the final product's purity and impurity profile. Chemical synthesis and microbial fermentation represent two distinct routes to obtaining gluconolactones.
Synthetic Production: this compound can be synthesized from L-glucose. Chemical synthesis of gluconolactones can also be achieved through the oxidation of the corresponding glucose isomer.[2] For instance, processes have been developed that involve reacting glucose with molecular oxygen in the presence of a palladium or platinum catalyst. While often yielding high purity, synthetic routes may introduce specific impurities.
Naturally Sourced (Fermentation-based): The "natural" production of gluconolactones, exemplified by D-GDL, typically involves the fermentation of glucose by microorganisms such as Aspergillus niger. This process utilizes enzymes like glucose oxidase.[2] While considered a more "natural" route, fermentation can result in a different set of potential impurities.
A comparative summary of the potential characteristics of this compound from these two production routes is presented below.
| Characteristic | Synthetic this compound | Naturally Sourced (Fermentation-based) this compound (Hypothetical) |
| Purity | Typically high, often >99%. | Purity can be high but may require extensive purification to remove fermentation byproducts. |
| Potential Impurities | Residual catalysts (e.g., heavy metals like palladium or platinum), unreacted starting materials, organic solvents, and byproducts of side reactions. | Residual components from the fermentation broth (e.g., other organic acids, amino acids, sugars), proteins from the microorganisms, and potential mycotoxins if fungal strains are used.[3] |
| Chiral Purity | May contain traces of the D-enantiomer depending on the stereoselectivity of the synthesis. | Generally high chiral purity due to the stereospecificity of enzymes. |
| Isotopic Distribution | Conforms to the isotopic distribution of the synthetic starting materials. | May have a slightly different isotopic signature characteristic of biological processes. |
| Cost | Can be higher due to the cost of catalysts and reagents. | Potentially lower cost for bulk production, depending on the efficiency of the fermentation and purification process.[4] |
Hypothetical Experimental Protocol for Comparative Analysis
For researchers requiring rigorous characterization of their materials, a comprehensive analytical comparison is essential. The following section details a hypothetical experimental protocol to compare synthetic this compound with a putative "naturally sourced" sample.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative analysis of this compound from different sources.
Detailed Methodologies
| Experiment | Principle | Detailed Methodology | Parameters to Compare |
| Purity and Impurity Profiling | High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS) separates compounds based on their affinity for a stationary phase. | Column: C18 reverse-phase column. Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. Detection: UV at 210 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in both positive and negative modes. | Purity (as peak area %), number and identity of impurities, presence of related substances (e.g., L-gluconic acid). |
| Enantiomeric Purity | Chiral HPLC uses a stationary phase with a chiral selector to separate enantiomers.[5][6] | Column: Chiral stationary phase (e.g., polysaccharide-based). Mobile Phase: Isocratic mixture of hexane (B92381) and isopropanol. Detection: UV at 210 nm. | Enantiomeric excess (% ee), ratio of L- to D-enantiomer. |
| Structural Confirmation and Residual Solvents | Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and can detect and quantify residual solvents. | Instrument: 600 MHz NMR spectrometer. Sample: 5-10 mg of sample dissolved in D₂O. Experiments: ¹H NMR, ¹³C NMR. | Confirmation of the this compound structure, identification and quantification of any residual organic solvents. |
| Elemental Impurities | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for the detection and quantification of trace elements. | Samples are digested in nitric acid and analyzed for a wide range of elements, including heavy metals that could originate from catalysts (e.g., Pd, Pt) or the fermentation process. | Concentration of specific elements (ppm or ppb), comparison against pharmacopeial limits. |
| Biological Activity (Example) | This compound is known to be an inhibitor of some glycosidases.[2] The inhibitory activity can be compared in a functional assay. | An in vitro enzyme inhibition assay using a commercially available glycosidase (e.g., β-glucosidase) and a chromogenic substrate. The IC₅₀ value is determined by measuring the enzyme activity at various concentrations of the lactone. | IC₅₀ values. A significant difference could indicate the presence of active impurities. |
Involvement in Biological Pathways
While D-Glucono-1,5-lactone is an intermediate in the pentose (B10789219) phosphate (B84403) pathway[7][8], a well-defined metabolic pathway for this compound in common model organisms is not well-documented in the literature. However, some bacteria possess pathways for the metabolism of L-fucose, which involves the formation of L-fucono-1,5-lactone, a structurally related compound.[9][10] The enzymatic synthesis and hydrolysis of sugar lactones are areas of active research.
The diagram below illustrates a generalized pathway for the enzymatic production of a glucono-1,5-lactone from its corresponding glucose isomer, a process central to "naturally sourced" production.
Caption: Generalized enzymatic pathway for the production of this compound from L-Glucose.
Conclusion
For researchers in drug development and other scientific fields, the choice between a synthetic and a "naturally sourced" chemical is often a trade-off between purity, potential contaminants, and cost. In the case of this compound, the "naturally sourced" option is largely hypothetical at present. However, by understanding the fundamental differences between chemical synthesis and fermentation, researchers can make informed decisions about which sourcing method is more likely to meet the stringent requirements of their work. A synthetic route offers the advantage of a more defined and controlled process, while a fermentation-based approach, if developed, could offer a more sustainable and potentially cost-effective alternative. Rigorous analytical testing, as outlined in the proposed experimental protocol, is paramount to ensure the quality and consistency of the material, regardless of its origin.
References
- 1. biosynth.com [biosynth.com]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Development of bio-based fine chemical production through synthetic bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for Gluconolactone (HMDB0000150) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of an L-Fucono-1,5-Lactonase from cog3618 of the Amidohydrolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of L-Glucono-1,5-lactone for Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Glucono-1,5-lactone, a naturally occurring cyclic ester of gluconic acid, is a well-established inhibitor of several carbohydrate-metabolizing enzymes.[1][2] Its structural similarity to the pyranose form of glucose allows it to competitively bind to the active sites of various enzymes involved in glucose metabolism. This guide provides a comparative analysis of this compound's specificity for its target enzymes, offering supporting experimental data and detailed protocols for validation.
Comparative Inhibitor Performance
To objectively assess the specificity of this compound, its inhibitory activity is compared against other known inhibitors for two key enzymes: β-glucosidase and hexokinase.
| Target Enzyme | Inhibitor | Inhibitor Type | IC50 / Ki | Reference |
| β-Glucosidase | D-Glucono-1,5-lactone | Competitive | Ki = 4 µM | [3] |
| 1-Deoxynojirimycin (DNJ) | Competitive | Varies (potent inhibitor) | [4] | |
| Hexokinase | This compound | Competitive (putative) | Not widely reported | - |
| 2-Deoxy-D-glucose | Competitive | Varies by isoform | [5] |
Note: The inhibitory constant (Ki) for D-Glucono-1,5-lactone against β-glucosidase from Schizophyllum commune is reported to be 4 µM, indicating a high affinity for the enzyme.[3] While direct comparative studies with this compound are limited, 1-Deoxynojirimycin (DNJ) is a well-known potent inhibitor of α-glucosidases, which are functionally related to β-glucosidases.[4] For hexokinase, while this compound is expected to be a competitive inhibitor due to its structure, detailed kinetic data is not as readily available as for established inhibitors like 2-Deoxy-D-glucose.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of enzyme inhibition and a typical workflow for validating the specificity of an inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific enzyme and available laboratory equipment.
Protocol 1: β-Glucosidase Inhibition Assay
This assay is designed to measure the inhibitory effect of this compound on β-glucosidase activity using a colorimetric substrate.
Materials:
-
Purified β-glucosidase enzyme
-
This compound
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the β-glucosidase enzyme in sodium acetate buffer to the desired concentration.
-
Prepare a stock solution of this compound in the same buffer. Create a series of dilutions to test a range of inhibitor concentrations.
-
Prepare a stock solution of pNPG in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Control wells: Buffer and enzyme solution.
-
Inhibitor wells: Buffer, enzyme solution, and varying concentrations of this compound.
-
Blank wells: Buffer only.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the pNPG substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a specific time (e.g., 15-30 minutes), allowing the enzyme to hydrolyze the substrate.
-
-
Stop Reaction:
-
Add the sodium carbonate solution to each well to stop the enzymatic reaction. The addition of a strong base will also cause a color change in the product (p-nitrophenol), which can be measured.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Further kinetic analysis (e.g., Lineweaver-Burk plot) can be performed to determine the type of inhibition and the Ki value.
-
Protocol 2: Hexokinase Inhibition Assay
This assay measures the inhibition of hexokinase by monitoring the production of NADH in a coupled enzyme reaction.
Materials:
-
Purified hexokinase enzyme (e.g., from baker's yeast or a specific isoform)
-
This compound
-
D-Glucose as substrate
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a reaction mixture containing buffer, ATP, MgCl₂, NAD⁺, and G6PDH.
-
Prepare a stock solution of D-Glucose.
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Control wells: Reaction mixture and hexokinase.
-
Inhibitor wells: Reaction mixture, hexokinase, and varying concentrations of this compound.
-
Blank wells: Reaction mixture without hexokinase.
-
-
Pre-incubate the plate at the optimal temperature (e.g., 30°C) for a few minutes.
-
-
Initiate Reaction:
-
Add the D-Glucose solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The increase in absorbance corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Perform further kinetic studies to determine the inhibition type and Ki value.
-
By following these protocols and comparing the results with known inhibitors, researchers can effectively validate the specificity of this compound for its target enzymes, providing crucial data for drug development and fundamental research.
References
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
Safety Operating Guide
Safe Disposal of L-Glucono-1,5-lactone: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals require clear and immediate guidance on the proper disposal of laboratory chemicals to ensure safety and regulatory compliance. This document provides essential logistical and safety information for the proper disposal of L-Glucono-1,5-lactone, a common laboratory reagent.
Key Safety and Handling Information
While this compound is not classified as a hazardous substance according to most safety data sheets (SDS), proper handling and disposal are crucial to maintaining a safe laboratory environment.[1][2][3] Adherence to standard laboratory safety protocols is always recommended.
Physical and Chemical Properties Summary
| Property | Value |
| Physical State | Solid, Powder[1] |
| Color | White[1] |
| Odor | Odorless[1] |
| Solubility in Water | ~ 500 g/l at 20 °C[1] |
| Melting Point | ~ 153 °C[1][4] |
| pH | ~ 2.7 (1% w/w solution in water)[1] |
| Environmental Hazards | Not regulated; not considered persistent, bioaccumulative, or toxic (PBT).[1][2][5] |
Personal Protective Equipment (PPE)
| Equipment | Recommendation |
| Eye/Face Protection | Wear dust-proof safety goggles where there is a risk of eye contact.[1] |
| Hand Protection | Gloves are recommended for prolonged use.[1] |
| Skin Protection | Wear suitable protective clothing.[1] |
| Respiratory Protection | In case of inadequate ventilation or risk of dust inhalation, use a suitable respiratory equipment with a particle filter.[1] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound" and other non-hazardous solid chemical waste.
-
Ensure that only compatible, non-hazardous materials are added to this container.[6][7]
-
Do not mix this compound with strong oxidizing agents, as they are incompatible.[1]
2. Spill and Leak Management:
-
In case of a spill, prevent the formation of dust clouds.[1][8]
-
Use mechanical equipment to sweep up and collect the spilled material.[1][2]
-
Place the collected material into a suitable, labeled container for disposal.[2][5]
-
For any remaining residue, flush the area with copious amounts of water.[8]
3. Container Management:
-
Use containers that are chemically compatible with the waste and are in good condition with secure, leak-proof closures.[6]
-
Store waste containers in a designated, well-ventilated area, away from normal laboratory operations.[6][9]
-
Do not overfill waste containers; it is recommended to fill them to no more than 90% of their capacity.[7]
4. Final Disposal:
-
Dispose of the waste in an authorized treatment facility in accordance with local, state, and federal regulations.[1][5]
-
While this compound is biodegradable, direct disposal into the sewer system is not recommended without consulting institutional guidelines.[4][10]
-
For empty containers, they should be taken to an approved waste handling site for recycling or disposal.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. pmpinc.com [pmpinc.com]
- 2. ellementalpro.com [ellementalpro.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. ams.usda.gov [ams.usda.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. redox.com [redox.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Safeguarding Your Research: Personal Protective Equipment for L-Glucono-1,5-lactone
When handling L-Glucono-1,5-lactone in a laboratory setting, ensuring personal safety is paramount. This guide provides essential information on the appropriate Personal Protective Equipment (PPE), safe handling procedures, and disposal plans to minimize risks and maintain a secure research environment. Adherence to these guidelines is crucial for drug development professionals and researchers working with this compound.
Immediate Safety and Handling Protocols
This compound, a white, odorless crystalline powder, is generally not classified as a hazardous substance.[1][2] However, it can cause skin and eye irritation upon contact and may lead to respiratory irritation if inhaled as dust.[3] Therefore, implementing proper handling and safety measures is a critical aspect of laboratory practice.
Engineering Controls: It is recommended to handle this compound in a well-ventilated area to minimize dust generation and accumulation.[4] If user operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.[5]
General Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound.[6] Avoid eating, drinking, or smoking in areas where the chemical is handled.[6]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dependent on the specific laboratory conditions and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Standard/Specification | Conditions for Use |
| Eye/Face Protection | Safety glasses with side-shields or goggles | EN 166 (EU) or NIOSH (US) approved | Recommended for all handling procedures to prevent eye contact.[4][7][8] |
| Skin Protection | Protective gloves (e.g., disposable polythene, light weight rubber) | - | Recommended for all handling to prevent skin contact.[4][6] |
| Lab coat or overalls | - | Wear appropriate protective clothing to avoid skin contact.[4][7] | |
| Respiratory Protection | Dust mask or particulate respirator (e.g., P1 or P2 filter) | AS/NZS 1715 & 1716, EN 143 | Required in case of inadequate ventilation or when there is a risk of inhaling dust.[1][2] |
Experimental Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Spillage and Disposal Plan
In the event of a spill, it is important to avoid generating dust.[6]
Minor Spills:
-
Remove all sources of ignition.[6]
-
Clean up spills immediately.[6]
-
Use dry clean-up procedures and avoid generating dust.[6]
-
Place the spilled material into a suitable, labeled container for waste disposal.[6]
Major Spills:
-
Clear the area of personnel and move upwind.[6]
-
Control personal contact by using protective equipment and a dust respirator.[6]
-
Prevent spillage from entering drains, sewers, or water courses.[6]
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[6] Where possible, recycling is preferred to disposal or incineration.[9] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Empty containers should be taken to an approved waste handling site for recycling or disposal.[9]
References
- 1. pmpinc.com [pmpinc.com]
- 2. s.cdnmpro.com [s.cdnmpro.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. redox.com [redox.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. echemi.com [echemi.com]
- 9. ellementalpro.com [ellementalpro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
